Bacillaene
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H48N2O6 |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
(3E,5E,7Z)-8-[[(4Z,6Z,8E,10E,12Z,14E)-3-hydroxy-16-[(2-hydroxy-4-methylpentanoyl)amino]-4,9-dimethylhexadeca-4,6,8,10,12,14-hexaenoyl]amino]-2-methylnona-3,5,7-trienoic acid |
InChI |
InChI=1S/C34H48N2O6/c1-25(2)23-31(38)33(40)35-22-16-9-7-8-11-17-26(3)18-14-15-19-27(4)30(37)24-32(39)36-29(6)21-13-10-12-20-28(5)34(41)42/h7-21,25,28,30-31,37-38H,22-24H2,1-6H3,(H,35,40)(H,36,39)(H,41,42)/b8-7-,13-10+,15-14-,16-9+,17-11+,20-12+,26-18+,27-19-,29-21- |
InChI Key |
KDQMRYTZELJKOB-MAHROAIDSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)NC/C=C/C=C\C=C\C(=C\C=C/C=C(/C)\C(CC(=O)N/C(=C\C=C\C=C\C(C)C(=O)O)/C)O)\C)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC=CC=CC=CC(=CC=CC=C(C)C(CC(=O)NC(=CC=CC=CC(C)C(=O)O)C)O)C)O |
Synonyms |
bacillaene |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Bacillaene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Bacillaene is a complex polyketide-nonribosomal peptide hybrid natural product synthesized by various Bacillus species, most notably Bacillus subtilis.[1] This highly unsaturated, linear molecule has garnered significant interest due to its potent antibiotic properties, specifically its ability to inhibit prokaryotic protein synthesis without affecting eukaryotic systems.[1][2][3] Its intricate structure and biosynthetic pathway present both a challenge and an opportunity for natural product chemists and drug developers. This document provides a detailed exploration of the chemical structure of this compound, its biosynthesis, and the experimental methodologies employed in its characterization.
Core Chemical Structure
This compound is characterized by a long, linear carbon chain with a high degree of unsaturation, featuring conjugated polyene systems.[4] The core structure consists of two amide bonds that link three distinct moieties:
-
A central ω-amino carboxylic acid containing a conjugated hexaene.[4][5][6]
-
An (ω-1) amino carboxylic acid containing a conjugated triene.[4][5][6]
A notable feature of its structure is a β-branch, a modification that is relatively uncommon in polyketides.[4] The molecule is also known for its instability, being sensitive to light, acid, base, and chromatographic procedures, which historically complicated its structural elucidation.[1][2]
Several variants of this compound have been identified, including dihydrothis compound, where one of the double bonds in the polyene chain is saturated.[7] Further modifications, such as glycosylation, can lead to derivatives like this compound B.[8]
Quantitative Data Summary
The following table summarizes the key molecular properties of this compound and its related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₃₄H₄₉N₂O₆ | ~580.8 | Linear polyene with a conjugated hexaene and a conjugated triene, two amide bonds, and an α-hydroxy carboxylic acid.[1][4] |
| Dihydrothis compound | C₃₄H₅₁N₂O₆ | ~582.8 | Similar to this compound, but with one saturated bond in the polyene chain.[4][7] |
| This compound A | C₃₄H₄₈N₂O₆ | 580.3546 | A major, naturally occurring stereoisomer of this compound.[9] |
| This compound B | C₄₀H₅₈N₂O₁₁ | 742.4041 | A glycosylated derivative of this compound.[8][9] |
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a massive ~80-kb gene cluster, designated as pksX (or bae).[1][4] This cluster encodes a giant hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic complex.[4] The synthesis is notable for several key features:
-
Hybrid PKS/NRPS System: The machinery combines modules for both polyketide and non-ribosomal peptide synthesis to assemble the final molecule.[4]
-
trans-AT PKS: The this compound synthase belongs to the trans-AT family of PKSs, where the acyltransferase (AT) domains are encoded as separate, standalone enzymes rather than being integrated into the main PKS modules.[4][10]
-
Modular Architecture: The synthase is composed of multiple modules, each responsible for a specific elongation and modification step in the growing polyketide chain.[7]
-
Split Modules: The biosynthetic pathway features "split modules," where the enzymatic domains of a single module are divided between two separate proteins.[4][7]
-
β-branching: A dedicated subcluster of enzymes is responsible for the incorporation of a β-methyl group.[4][11]
The biosynthesis involves the sequential condensation of extender units, with specific domains within each module catalyzing ketoreduction, dehydration, and other modifications. The NRPS modules are responsible for incorporating the amino acid-derived portions of the molecule.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Structural Elucidation
The definitive structure of this compound was elucidated through a combination of genetic manipulation, analytical separation, and advanced spectroscopic techniques.
Bacterial Strains and Culture Conditions
-
Producing Strain: Bacillus subtilis strains known to produce this compound, such as 3610, were used.[4]
-
Knockout Strain: A genetically engineered strain with a deletion in the pksX gene cluster (pksX⁻) was created to serve as a negative control.[4]
-
Culture Medium: Strains were typically grown in a rich medium to promote secondary metabolite production.[4]
Extraction and Isolation
-
Extraction: After a 24-hour incubation period, the culture broth was extracted using ethyl acetate (B1210297) or a C18 solid-phase extraction resin.[4]
-
Chromatography: The crude extract was subjected to silica (B1680970) gel chromatography to separate the components into fractions.[4] Due to the instability of this compound, minimal chromatography was employed.[4]
Differential NMR Spectroscopy
The key to identifying the this compound structure was a differential NMR approach.
-
Sample Preparation: Active fractions from the wild-type (pksX⁺) strain and the corresponding fractions from the knockout (pksX⁻) strain were prepared for NMR analysis.[4]
-
NMR Analysis: 2D NMR spectra, specifically double-quantum-filtered correlation spectroscopy (dqf-COSY), were acquired for both the producing and non-producing strains.[4]
-
Spectral Overlay: The spectra were overlaid to pinpoint signals present in the pksX⁺ sample but absent in the pksX⁻ sample.[4] This allowed for the unambiguous identification of the protons and carbons belonging to this compound and its derivatives.
-
Further Characterization: Additional NMR experiments, including Heteronuclear Multiple-Quantum Correlation (HMQC), Heteronuclear Multiple-Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), were performed on the identified signals to piece together the complete chemical structure and stereochemistry.[4]
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): High-resolution positive-ion electrospray mass spectrometry was used to determine the exact mass and elemental composition of this compound and dihydrothis compound, confirming their molecular formulas.[4]
Caption: Experimental workflow for the structural elucidation of this compound.
Regulation of this compound Biosynthesis
The expression of the pks gene cluster is tightly regulated and influenced by several global regulators in B. subtilis. These include Spo0A and AbrB, which are key players in the transition to stationary phase and the initiation of secondary metabolism.[12] CodY, a regulator that responds to nutrient availability, also plays a role in controlling pks gene expression.[12] This complex regulatory network ensures that the energetically expensive production of this compound is coordinated with the appropriate growth phase and environmental conditions.
References
- 1. This compound|Prokaryotic Protein Synthesis Inhibitor|RUO [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. scilit.com [scilit.com]
- 6. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Biosynthesis of the antibiotic this compound, the product of a giant polyketide synthase complex of the trans-AT family. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Polyketide: A Technical Guide to the Discovery and Isolation of Bacillaene from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacillaene, a complex polyene antibiotic produced by Bacillus subtilis, represents a compelling subject for both academic research and industrial drug development. Its discovery, isolation, and characterization have been marked by significant challenges, primarily due to its inherent instability. This technical guide provides an in-depth exploration of this compound, detailing its discovery, the intricate biosynthetic pathway encoded by the pksX gene cluster, and comprehensive protocols for its isolation and analysis. Quantitative data are systematically presented, and key experimental workflows and signaling pathways are visualized to offer a clear and practical resource for professionals in the field.
Discovery and Structural Elucidation
This compound was first identified as a novel polyene antibiotic from the fermentation broths of a Bacillus subtilis strain.[1][2] Initial studies revealed its activity against a wide range of bacteria and its mechanism of action as an inhibitor of prokaryotic, but not eukaryotic, protein synthesis.[1][3] However, the molecule's notorious instability in the presence of light and at room temperature significantly hampered its structural characterization for over a decade.[3][4]
The breakthrough in elucidating this compound's structure came through a combination of genetic manipulation of B. subtilis strains and advanced spectroscopic techniques.[5][6] By comparing the metabolic profiles of wild-type B. subtilis with strains containing a deletion of the pksX gene cluster, researchers could definitively link this genetic locus to this compound production.[3][6] A minimal chromatography approach was adopted to mitigate degradation during purification.[3][6] The structure was ultimately determined using differential Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[5][6][7]
This compound is a linear hybrid polyketide/non-ribosomal peptide with a nominal molecular weight of 580 and an empirical formula of C35H48O7.[1] The structure is remarkable for its conjugated hexaene and triene moieties.[5][6][8] Two primary forms have been characterized: this compound and its precursor, dihydrothis compound, which has a saturated C14'-C15' bond instead of an olefinic one.[9]
The this compound Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a massive enzymatic megacomplex encoded by the approximately 80-kb pksX gene cluster.[5][6][7] This cluster contains genes for an unusual hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[5][7] The this compound synthase is a notable example of a trans-AT PKS, where the acyltransferase (AT) domains are encoded by separate, standalone genes and function in trans to the main PKS modules.[3][10]
The synthesis involves a series of condensation reactions, modifications, and tailoring steps to assemble the complex linear molecule.[9][10] The pksX gene cluster comprises 16 genes, with five encoding the large, multimodular synthetases (pksJ, pksL, pksM, pksN, pksR) and others encoding enzymes for functions like β-branching and hydroxylation.[11]
Regulatory Signaling Pathway
The expression of the pksX gene cluster, and thus this compound production, is tightly regulated and integrated into the complex life cycle of B. subtilis. Transcription of the pks operon is induced as the bacterial cells transition from logarithmic growth to the stationary phase.[11] Several global regulatory proteins have been shown to influence pks gene expression, including Spo0A and AbrB, which are key regulators of post-exponential phase processes and antibiotic production in B. subtilis.[11]
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]
- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the pksX Gene Cluster and Bacillaene Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacillus subtilis is a ubiquitous Gram-positive bacterium renowned for its capacity to produce a diverse array of secondary metabolites with significant biological activities.[1] Among these, bacillaene, a potent polyketide/non-ribosomal peptide hybrid antibiotic, has garnered substantial interest.[1][2] Its synthesis is orchestrated by a colossal enzymatic megacomplex encoded by the pksX (also referred to as bae) gene cluster, which spans approximately 80 kb and represents about 2% of the entire B. subtilis genome.[3][4][5][6] This guide provides a comprehensive technical overview of the pksX gene cluster's architecture, the intricate assembly-line mechanism of this compound biosynthesis, the complex regulatory networks governing its expression, and detailed experimental protocols for its study.
The pksX Gene Cluster: Genetic Architecture
The pksX locus in Bacillus subtilis is a contiguous stretch of 16 genes, designated pksA through pksS, organized predominantly as a single large operon.[1][2] This cluster encodes a remarkable hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[3][4] A key feature of this system is its trans-AT architecture, where the acyltransferase (AT) domains, responsible for selecting monomer building blocks, are not integrated into the main multimodular proteins but function as discrete, free-standing enzymes.[3][7][8]
The genes within the cluster can be functionally categorized:
-
Multimodular Synthetases: Five core genes (pksJ, pksL, pksM, pksN, pksR) encode the large, modular PKS and PKS/NRPS hybrid enzymes that form the primary assembly line.[1][5]
-
Trans-acting Enzymes: A suite of ten genes (pksB-pksI and pksS) encodes individual enzymes that support the main synthase machinery, including the crucial trans-ATs.[1][5]
-
Putative Regulator: The pksA gene, located adjacent to the cluster, encodes a TetR family protein initially predicted to be a regulator; however, experimental evidence has shown it is not involved in controlling pks gene expression.[1][9]
This compound Biosynthesis: A Hybrid Assembly Line
This compound is a linear molecule featuring a conjugated hexaene and two amide bonds.[3][4] Its biosynthesis is a complex process carried out by the PksX megacomplex, an organelle-like structure with a mass that can reach tens to hundreds of megadaltons.[3][4][6] The synthesis follows a modular, assembly-line logic characteristic of PKS/NRPS systems.
The proposed biosynthetic pathway involves 13 PKS modules and 3 NRPS modules distributed across the multimodular enzymes.[3] The process includes several unconventional features, such as split modules for reduction and dehydration steps and the action of multiple enzymes in trans.[3] The final product, this compound, is chemically unstable, which has historically complicated its isolation and characterization.[3][6]
Regulation of pksX Gene Expression
The expression of the vast pks operon is tightly regulated and integrated with the physiological state of the cell, particularly the transition from exponential growth to stationary phase.[1] this compound production is typically initiated as cells exit logarithmic growth.[1] This regulation is controlled by a network of global transcription factors, ensuring that the significant metabolic resources required for this compound synthesis are only committed under appropriate conditions.[1][9]
Key regulators include:
-
Spo0A: The master regulator of sporulation and stationary-phase development. Spo0A is required to activate pks gene expression.[1][9]
-
AbrB: A transition state regulator that acts as a repressor of the pks operon. Spo0A's activation of pks expression is achieved indirectly by repressing the transcription of abrB.[1][10]
-
CodY: A global regulator that senses nutrient availability (specifically, GTP and branched-chain amino acids). CodY is also required for the induction of pks genes.[1][9]
Other regulators such as DegU, ComA, and ScoC have been shown to have moderate effects, influencing the timing and overall level of pks gene expression.[1]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the pksX system and this compound.
Table 1: Genetic and Macromolecular Properties of the pksX System
| Parameter | Value | Reference(s) |
|---|---|---|
| Gene Cluster Name | pksX (or bae) | [3][7] |
| Size of Gene Cluster | ~80 kb | [3][4][6] |
| Number of Genes | 16 (pksA to pksS) | [1][5] |
| Encoded Synthase Type | Hybrid Type I PKS/NRPS (trans-AT) | [3][7] |
| Assembled Complex Mass | Tens to hundreds of Megadaltons (MDa) |[3][4][6] |
Table 2: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₃₄H₄₈N₂O₆ | [11] |
| Mass (as [M+H]⁺) | m/z 581.3583 | [3] |
| Chemical Formula (Dihydro-) | C₃₄H₅₀N₂O₆ | [3] |
| Mass (Dihydro-, as [M+H]⁺) | m/z 583.3749 | [3] |
| Key Structural Features | Linear polyene, two amide bonds | [3][4] |
| HPLC Detection Wavelength | 361 nm |[1] |
Table 3: this compound Production Over Time in Liquid Culture
| Time Point (Relative to Growth Curve) | Optical Density (OD₆₀₀) | This compound Production (mAU/OD₆₀₀) |
|---|---|---|
| Early Log Phase | < 0.5 | Not Detected |
| Mid-to-Late Log Phase | ~1.5 | Increasing |
| Entry to Stationary Phase | ~4.2 | Peak Production |
| Stationary Phase | > 4.2 | Decreasing |
Note: Data are illustrative based on trends reported in Vargas-Bautista et al., 2014.[1]
Experimental Protocols
The following section provides detailed methodologies for the culture, extraction, and analysis of this compound from B. subtilis.
General Workflow for this compound Analysisdot
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. [PDF] The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Structural and functional characterization of three polyketide synthase gene clusters in Bacillus amyloliquefaciens FZB 42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 10. researchgate.net [researchgate.net]
- 11. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Bacillaene in Prokaryotic Protein Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bacillaene is a polyene antibiotic produced by various Bacillus subtilis strains, belonging to a hybrid polyketide/non-ribosomal peptide class of natural products.[1] First discovered in 1995, it is recognized as a potent and selective inhibitor of prokaryotic protein synthesis, exhibiting no equivalent effect on eukaryotic systems.[2] This specificity makes it a valuable tool for studying bacterial ribosome function and a potential candidate for antimicrobial development. This compound functions as a bacteriostatic agent, halting bacterial growth by inducing translational arrest.[1][2] The primary molecular mechanism involves the disruption of the translation elongation phase by targeting the protein elongation factor G (EF-G), also known as FusA.[1] This guide provides an in-depth review of this mechanism, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular pathway and experimental workflows.
Core Mechanism of Action
The antibacterial activity of this compound stems from its specific interference with the protein synthesis machinery in prokaryotes. Unlike many antibiotics that target the ribosomal RNA or ribosomal proteins involved in peptide bond formation, this compound targets a crucial dynamic step in the translation process: elongation.
Target: Elongation Factor G (EF-G)
Studies indicate that this compound's molecular target is the Elongation Factor G (EF-G).[1] EF-G is a GTPase that is essential for the translocation step of the elongation cycle in bacterial protein synthesis.
Inhibition of Translocation
The process of translation elongation can be broken down into three key steps:
-
Decoding: An aminoacyl-tRNA corresponding to the mRNA codon is delivered to the A-site of the ribosome by Elongation Factor Tu (EF-Tu).
-
Peptide Bond Formation: The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain on the P-site tRNA and the amino acid on the A-site tRNA.
-
Translocation: EF-G, upon binding to the ribosome and hydrolyzing GTP, catalyzes a major conformational change in the ribosome. This change results in the movement of the mRNA and the tRNAs by one codon. The peptidyl-tRNA moves from the A-site to the P-site, and the deacylated tRNA moves from the P-site to the E-site, from where it exits.
This compound disrupts this cycle by inhibiting the function of EF-G.[1] By interfering with the EF-G-mediated translocation step, this compound effectively stalls the ribosome on the mRNA transcript. This "freezing" of the translational machinery leads to a global arrest of protein synthesis, preventing the production of essential proteins required for growth and replication, resulting in a bacteriostatic effect.[1]
Caption: this compound inhibits prokaryotic protein synthesis by targeting EF-G and preventing the translocation step.
Quantitative Data Summary
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Bacillus methylotrophicus | >10 µg/mL | [3] |
| Growth Inhibition Concentration | Bacillus methylotrophicus | 100 µg/mL (complete inhibition) | [4] |
Note: These values represent whole-cell antibacterial activity and not direct enzymatic or ribosomal inhibition constants.
Experimental Protocols
The elucidation of this compound's mechanism relies on standard biochemical and microbiological assays. Due to the compound's instability in light, all procedures involving the purified antibiotic should be performed in the dark or under amber light.[5]
Protocol: this compound Extraction and Preparation
This protocol is a summarized representation of methods used for obtaining this compound for analysis.[5]
-
Culture: Grow a high-producing strain of Bacillus subtilis (e.g., ATCC 55422) in a suitable rich medium (e.g., YEME7) for 24-48 hours in the dark with shaking.[5]
-
Extraction: Centrifuge the culture to pellet the cells. Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent like ethyl acetate. Alternatively, pass the supernatant over a C18 solid-phase extraction resin.
-
Concentration: Evaporate the organic solvent in vacuo to obtain a crude extract.
-
Purification: The crude extract is a complex mixture. Further purification can be achieved using silica (B1680970) gel chromatography, followed by high-performance liquid chromatography (HPLC). Monitor fractions for antibacterial activity using a bioassay against a sensitive indicator strain (e.g., Streptomyces avermitilis).[5]
-
Characterization: Confirm the identity and purity of this compound using high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Protocol: In Vitro Translation Inhibition Assay (Representative)
This protocol describes a generalized method for quantifying the inhibitory effect of this compound on prokaryotic protein synthesis using a commercially available or lab-prepared E. coli S30 cell-free extract system.[6][7]
-
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, initiation, elongation, and release factors) is used to synthesize a reporter protein (e.g., luciferase) from an exogenously added mRNA template. The inhibitory effect of this compound is quantified by the reduction in the reporter signal.[7]
-
Materials:
-
E. coli S30 Extract Kit (or lab-prepared S30 extract)
-
Plasmid DNA or mRNA encoding a reporter (e.g., Firefly Luciferase)
-
Amino Acid Mix
-
Energy Mix (ATP, GTP, etc.)
-
Reaction Buffer
-
Purified this compound (dissolved in a suitable solvent like methanol (B129727) or DMSO)
-
Nuclease-free water
-
Luciferin (B1168401) substrate and detection buffer
-
-
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the S30 extract, buffer, amino acids, and energy solution according to the manufacturer's instructions.
-
Inhibitor Addition: Prepare serial dilutions of this compound. In a 384-well microplate, add 1 µL of each this compound dilution to respective wells. Include a "no inhibitor" positive control (with solvent vehicle) and a "no template" negative control.
-
Initiation: Add the master mix and the reporter template (plasmid or mRNA) to each well to initiate the reactions. The final volume is typically 10-15 µL.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Cool the plate to room temperature.
-
Add luciferin substrate to each well according to the assay kit's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no template" control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control: % Inhibition = [1 - (Signal_this compound / Signal_Control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro translation inhibition assay to determine the IC50 of this compound.
Conclusion and Future Directions
This compound is a specific inhibitor of prokaryotic protein synthesis that acts by arresting the translation elongation cycle.[1] Its targeted inhibition of the essential EF-G protein provides a clear mechanism for its bacteriostatic activity.[1] While its mode of action is understood qualitatively, further research is needed to provide quantitative measures of its inhibitory potency (in vitro IC50, Ki) and its binding affinity to EF-G (Kd). High-resolution structural studies, such as cryo-electron microscopy of the ribosome-EF-G-bacillaene complex, could provide precise atomic-level details of the interaction and pave the way for the rational design of new antibiotics based on the this compound scaffold.
References
- 1. This compound|Prokaryotic Protein Synthesis Inhibitor|RUO [benchchem.com]
- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Ecological Significance of Bacillaene: A Key Mediator in Bacillus subtilis Microbial Interactions
Abstract
Bacillus subtilis, a ubiquitous soil bacterium, is renowned for its ability to produce a diverse array of secondary metabolites that are crucial for its survival and competitive fitness in complex microbial communities. Among these, bacillaene, a hybrid polyketide-nonribosomal peptide, stands out as a potent antimicrobial agent with a significant ecological role. This technical guide provides an in-depth exploration of the biological functions of this compound in the ecology of B. subtilis. We delve into its biosynthesis, the intricate regulatory networks that govern its production, and its multifaceted roles in mediating interactions with other microorganisms, including pathogenesis, biofilm formation, and microbial warfare. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's contribution to the ecological success of B. subtilis and its potential for biotechnological applications.
Introduction
Bacillus subtilis employs a sophisticated chemical arsenal (B13267) to navigate its competitive natural environment.[1] This includes the production of a variety of secondary metabolites, such as lipopeptides, polyketides, and non-ribosomal peptides, which play critical roles in communication, nutrient acquisition, and antagonism against competing microbes.[1][2][3] this compound, a linear polyketide/nonribosomal peptide hybrid, is a key component of this arsenal.[4] First identified as a broad-spectrum antibiotic, its biological significance extends far beyond simple microbial inhibition.[5] The substantial genetic and metabolic investment in this compound production, underscored by the massive ~80-kb pksX gene cluster responsible for its synthesis, points to its vital importance in the life of B. subtilis.[6][7] This guide will synthesize the current knowledge on this compound, presenting its biosynthesis, regulation, and diverse ecological functions, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
This compound Biosynthesis: The PksX Megacomplex
This compound is synthesized by a remarkable enzymatic machinery encoded by the pksX gene cluster (also referred to as the bae gene cluster).[8][9] This cluster spans approximately 78-80 kb of the B. subtilis genome and directs the assembly of a massive polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) complex.[4][6][7] This megacomplex functions as an organelle-like structure within the bacterial cell.[6][8]
The synthesis of this compound is a complex process involving multiple enzymatic domains, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), methyltransferase (MT), adenylation (A), condensation (C), and thiolation (T) domains.[9] A notable feature of the this compound synthase is the presence of split modules, where enzymatic domains of a single module are distributed between two separate proteins.[6] The final product is a linear molecule characterized by a conjugated hexaene and a triene moiety.[6][8] Dihydrothis compound, a precursor with a saturated C14'-C15' bond, is also produced.[9]
Regulation of this compound Production
The expression of the pksX gene cluster is tightly regulated, ensuring that this compound is produced under appropriate conditions, primarily during the stationary phase of growth.[4][10] This complex regulatory network involves a cascade of transcription factors that respond to cell density, nutrient availability, and developmental cues.[4]
Key regulators of pksX expression include:
-
Spo0A: The master regulator of sporulation and stationary-phase gene expression, Spo0A is essential for the activation of pks gene expression.[4] It acts indirectly by repressing the transition state regulator AbrB.[4][10]
-
AbrB: A key transition state regulator, AbrB represses the expression of the pks genes during the exponential growth phase.[4][10]
-
CodY: This global regulator senses the intracellular concentration of branched-chain amino acids and GTP, and it is also required for the induction of pks gene expression.[4]
-
DegU, ComA, and ScoC: These transcription factors have been shown to modulate the timing and level of pks gene expression.[4]
The intricate interplay of these regulators allows B. subtilis to fine-tune this compound production in response to its environment, including the presence of competing microorganisms.[4][11]
Ecological Roles of this compound
This compound plays a multifaceted role in the ecology of B. subtilis, primarily centered around mediating interactions with other organisms.
Antimicrobial Activity
This compound exhibits broad-spectrum antibacterial activity, primarily by inhibiting prokaryotic protein synthesis.[5][12] It is a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing the cells.[5][12] This activity is crucial for B. subtilis to compete with other bacteria in its environment.
Modulation of Biofilms
This compound has a significant impact on biofilm formation, both for competing bacteria and for B. subtilis itself.
-
Inhibition of Competitor Biofilms: this compound has been shown to prevent biofilm formation by various pathogenic bacteria. For instance, it significantly contributes to the inhibitory effect of B. subtilis on Campylobacter jejuni biofilm formation and adhesion to abiotic surfaces.[13][14][15] Studies have demonstrated that B. subtilis can decrease the growth of C. jejuni by 4.2 log10 and reduce its adhesion to surfaces by 2.4 log10, with this compound being a key mediator of this effect.[13][14] this compound also inhibits the formation of curli-dependent biofilms in Escherichia coli by interfering with the polymerization of the CsgA protein into curli fibers.[16]
-
Enhancement of B. subtilis Biofilms: Interestingly, at sub-inhibitory concentrations, this compound can act as a signaling molecule that enhances the formation of B. subtilis's own biofilms.[12] At low concentrations (0.1 and 1.0 μg/mL), this compound A and B were found to accelerate self-biofilm formation in Bacillus methylotrophicus.[12] This dual-functionality highlights the sophisticated role of this compound in the ecological strategy of B. subtilis, acting as a weapon at high concentrations and a self-promoting signal at low concentrations.[12]
Interspecies Competition and Microbial Warfare
This compound is a critical weapon in the chemical warfare that B. subtilis wages against its competitors.
-
Interaction with Streptomyces: In competitive interactions with Streptomyces species, this compound plays a complex role. It inhibits the growth of Streptomyces avermitilis but suppresses the production of the red-pigmented antibiotic prodiginine in Streptomyces coelicolor and Streptomyces lividans.[4] Furthermore, this compound is crucial for the survival of B. subtilis when challenged by the predatory-like activity of Streptomyces sp. strain Mg1.[4]
-
Response to Competitors: The production of this compound can be induced by the presence of competing bacteria. For example, the presence of Salmonella Typhimurium enhances the activity of the pksC promoter, leading to increased this compound production.[11]
Role in Plant Root Colonization
The production of this compound, along with other antibiotics, is induced when B. subtilis colonizes the roots of Arabidopsis thaliana.[17] This suggests that this compound plays a role in establishing and maintaining a beneficial association with plants, likely by suppressing pathogenic microorganisms in the rhizosphere.[17]
Quantitative Data Summary
The following tables summarize the quantitative data available on the biological effects of this compound.
Table 1: Effect of B. subtilis (and this compound) on Campylobacter jejuni
| Parameter | Effect of B. subtilis PS-216 | Reference |
| C. jejuni growth in co-culture | 4.2 log10 decrease | [13][14] |
| C. jejuni adhesion to abiotic surfaces | 2.4 log10 reduction | [13][14][15] |
| Pre-established C. jejuni biofilms (26-hour-old) | Dispersed | [13][14] |
Table 2: Effect of this compound on B. methylotrophicus B-9987 Biofilm Formation
| This compound Concentration | Effect on Biofilm Formation | Reference |
| 0.1 µg/mL | Accelerated | [12] |
| 1.0 µg/mL | Accelerated | [12] |
| 100 µg/mL | Complete growth inhibition (initially) | [12] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are summaries of key methodologies used in the study of this compound's biological roles.
Biofilm Inhibition Assay (C. jejuni)
This protocol, adapted from Erega et al. (2021), is used to assess the ability of B. subtilis to inhibit the biofilm formation of C. jejuni.[13][14]
-
Bacterial Strains and Culture Conditions: C. jejuni and B. subtilis strains are cultured in their respective optimal media and conditions.
-
Co-culture Biofilm Assay:
-
Overnight cultures of C. jejuni and B. subtilis are adjusted to a specific optical density (OD).
-
The bacterial suspensions are mixed in a specific ratio and added to the wells of a microtiter plate.
-
The plate is incubated under microaerobic conditions at a specific temperature for a defined period (e.g., 48 hours).
-
-
Quantification of Biofilm:
-
Crystal Violet Staining: The supernatant is removed, and the wells are washed to remove non-adherent cells. The remaining biofilm is stained with crystal violet. After washing and solubilizing the dye, the absorbance is measured at a specific wavelength (e.g., 595 nm).
-
Colony Forming Unit (CFU) Counting: The biofilm is resuspended, serially diluted, and plated on selective agar (B569324) to determine the number of viable C. jejuni cells.
-
-
Adhesion Assay:
-
The co-culture is incubated for a shorter period (e.g., 2 hours) to allow for initial attachment.
-
Non-adherent cells are washed away, and the attached cells are quantified by CFU counting.
-
-
Use of Mutants: To confirm the role of this compound, B. subtilis mutants deficient in this compound production (e.g., Δpks) are used in parallel with the wild-type strain.
B. subtilis Self-Biofilm Enhancement Assay
This method, based on the work of Li et al. (2021), evaluates the effect of this compound on the biofilm formation of a producing strain.[12]
-
Strain and Culture Conditions: A Bacillus strain capable of producing this compound is grown in a biofilm-promoting medium (e.g., MSgg).
-
Microtiter Plate Assay:
-
An overnight culture of the Bacillus strain is diluted into fresh medium.
-
Purified this compound (or a this compound-containing fraction) is added to the wells at various concentrations (including sub-inhibitory concentrations).
-
The plate is incubated at a specific temperature for a set time (e.g., 18-24 hours).
-
-
Biofilm Quantification: The biofilm is quantified using the crystal violet staining method as described above.
Signaling Pathways and Logical Relationships
Visualizing the complex regulatory and functional networks involving this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.
Regulatory Cascade of pksX Gene Expression
Caption: Regulatory network controlling the expression of the pksX operon in Bacillus subtilis.
Ecological Interactions Mediated by this compound
Caption: Overview of the ecological roles of this compound in mediating microbial interactions.
Experimental Workflow for Biofilm Inhibition Assay
Caption: A generalized workflow for assessing the role of this compound in biofilm inhibition.
Conclusion and Future Perspectives
This compound is a cornerstone of the ecological strategy of Bacillus subtilis. Its role as a potent, broad-spectrum antibiotic is complemented by its ability to modulate biofilm formation in both competitors and the producing organism itself, and to act as a key mediator in the complex chemical dialogues of microbial communities. The intricate regulation of its biosynthesis allows B. subtilis to deploy this powerful molecule judiciously, maximizing its competitive advantage while conserving resources.
For drug development professionals, the unique structure and mode of action of this compound, targeting prokaryotic protein synthesis, present an interesting scaffold for the development of novel antibiotics.[5] Furthermore, its anti-biofilm properties against pathogenic bacteria like C. jejuni and E. coli highlight its potential as a therapeutic agent to combat biofilm-associated infections.[13][16]
Future research should focus on several key areas. Elucidating the precise molecular targets of this compound in different bacterial species will be crucial for understanding its mechanism of action in greater detail. Investigating the role of this compound in more complex, multi-species environments, such as the soil and the gut microbiome, will provide a more holistic view of its ecological significance. Finally, exploring the potential for engineering the this compound biosynthetic pathway to create novel analogs with improved stability and activity could unlock new avenues for therapeutic development. A deeper understanding of the biological role of this compound will not only shed light on the fascinating world of microbial chemical ecology but also pave the way for innovative solutions in medicine and biotechnology.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Secondary metabolites of Bacillus subtilis impact the assembly of soil-derived semisynthetic bacterial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diversity and Distribution of Volatile Secondary Metabolites Throughout Bacillus subtilis Isolates [frontiersin.org]
- 4. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Microbial warfare: B. subtilis antagonizes E. coli biofilm formation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Bacillus subtilis Colonization of Arabidopsis thaliana Roots Induces Multiple Biosynthetic Clusters for Antibiotic Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacillaene spectrum of antibacterial and antifungal activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene, a complex polyketide and non-ribosomal peptide hybrid produced by various Bacillus species, notably Bacillus subtilis, has garnered significant interest for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of the antibacterial and antifungal activity of this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathways involved in its biosynthesis and regulation. Its primary mechanism of action involves the inhibition of prokaryotic protein synthesis, making it a promising candidate for further investigation in the development of novel antimicrobial agents.[1][2][3]
Antibacterial and Antifungal Spectrum of this compound
This compound exhibits inhibitory activity against a range of bacteria, including both Gram-positive and Gram-negative species. While its antifungal activity is also reported, quantitative data is less abundant in the current literature.
Quantitative Antimicrobial Activity Data
The following tables summarize the available quantitative data for the antimicrobial activity of this compound and its derivatives.
| Microorganism | Strain | Compound | MIC/MCC (µM) | MIC (µg/mL) | Reference |
| Escherichia coli | lptD mutant | This compound | 2 (MCC) | ~1.16 | [4] |
| Escherichia coli | lptD mutant | This compound B (glycosylated) | 20 (MCC) | ~14.8 | [4] |
| Bacillus methylotrophicus | B-9987 | This compound A | >10 | [2] | |
| Bacillus methylotrophicus | B-9987 | This compound B | >10 | [2] |
Note: MIC = Minimum Inhibitory Concentration, MCC = Minimal Cytological Concentration. The molecular weight of this compound (~580 g/mol ) and this compound B (~742 g/mol ) were used for approximate conversions.
Experimental Protocols
This section details the methodologies for key experiments used to determine the antimicrobial spectrum of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6][7]
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a positive control (inoculum without antimicrobial), and column 12 as a negative control (broth only).
-
-
Inoculation:
-
Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Add 100 µL of the diluted inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Agar (B569324) Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[8][9]
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer or pipette tip to create wells
-
This compound solution of known concentration
Procedure:
-
Plate Preparation:
-
Prepare a lawn of the test microorganism by evenly swabbing a standardized inoculum onto the surface of the agar plate.
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
-
Application of Antimicrobial Agent:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Include a negative control (solvent used to dissolve this compound) and a positive control (a known antibiotic).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for the test organism for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.
-
In Vitro Protein Synthesis Inhibition Assay
This assay directly assesses the inhibitory effect of this compound on prokaryotic protein synthesis.[10][11]
Materials:
-
E. coli S30 cell-free extract system (contains ribosomes, tRNAs, amino acids, and necessary enzymes for transcription and translation)
-
Reporter plasmid DNA (e.g., encoding luciferase or another easily detectable protein)
-
This compound solution at various concentrations
-
Luminometer or appropriate detection instrument
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's instructions.
-
Add the reporter plasmid DNA to the master mix.
-
-
Inhibition Assay:
-
In a 96-well plate, add a small volume of this compound at different concentrations to individual wells.
-
Add the master mix to each well to initiate the transcription and translation reaction.
-
Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.
-
-
Detection and Analysis:
-
Measure the amount of reporter protein produced in each well. For a luciferase reporter, this is done by adding the luciferase substrate and measuring the resulting luminescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Signaling and Biosynthetic Pathways
The production of this compound in Bacillus subtilis is a tightly regulated process involving complex enzymatic machinery.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is encoded by the large pksX (also known as bae) gene cluster. The expression of these genes is controlled by a regulatory network that responds to cell density and nutrient availability. A key part of this regulation involves the master regulator for sporulation, Spo0A, and the transition state regulator, AbrB.[10][12]
Caption: Regulatory cascade for this compound biosynthesis in Bacillus subtilis.
This compound Biosynthesis Pathway
This compound is synthesized by a large, multi-modular hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) complex encoded by the pksX operon.[1][13][14][15] The pathway involves the sequential addition and modification of extender units to a growing polyketide chain.
Caption: Simplified workflow of this compound biosynthesis by the PKS/NRPS machinery.
Conclusion
This compound represents a promising natural product with a significant antibacterial and notable antifungal activity. Its unique structure and mechanism of action, targeting prokaryotic protein synthesis, make it an attractive scaffold for the development of new antibiotics. Further research is warranted to fully elucidate its spectrum of activity through comprehensive MIC testing against a wider range of clinically relevant pathogens and to explore its therapeutic potential. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. protocols.io [protocols.io]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of AbrB-regulated genes involved in biofilm formation by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. intranet.lcg.unam.mx [intranet.lcg.unam.mx]
- 15. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Bacillus subtilis: A Technical Guide to Alternative Natural Producers of Bacillaene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene, a complex polyketide antibiotic, has garnered significant interest for its potent antimicrobial properties. While Bacillus subtilis is the most well-documented producer, a growing body of research has identified other members of the Bacillus genus as natural sources of this promising secondary metabolite. This technical guide provides an in-depth exploration of these alternative this compound producers, focusing on Bacillus amyloliquefaciens, Bacillus velezensis, and Bacillus methylotrophicus. The guide details the experimental protocols for isolation and analysis, presents available quantitative data, and visualizes the known regulatory pathways governing this compound biosynthesis.
Confirmed Natural Producers of this compound Besides Bacillus subtilis
Several species within the Bacillus genus have been confirmed to harbor the this compound biosynthetic gene cluster and produce the compound. These include:
-
Bacillus amyloliquefaciens : The plant-associated bacterium B. amyloliquefaciens FZB42 is a known producer of this compound, where the biosynthetic gene cluster is referred to as bae (this compound).[1]
-
Bacillus velezensis : Various strains of B. velezensis have been shown to possess the genetic machinery for this compound synthesis.[2][3] The this compound biosynthetic gene cluster in B. velezensis shows a high degree of similarity to that found in B. amyloliquefaciens FZB42.[2]
-
Bacillus methylotrophicus : B. methylotrophicus strain B-9987 has been utilized for the production and isolation of this compound and its derivatives.[1][4]
Quantitative Production of this compound
Quantifying this compound production is challenging due to the compound's instability. However, studies have provided some insights into the levels produced by these alternative species. The data is often presented in the context of specific experimental conditions and may not represent optimized yields.
| Bacterial Species | Strain | Culture Conditions | This compound Concentration/Yield | Reference |
| Bacillus methylotrophicus | B-9987 | Landy medium, 37°C, 200 rpm | Used at 0.1 and 1.0 µg/mL in biofilm assays after purification. Absolute yield not specified. | [1][4] |
| Bacillus subtilis | 55422 | YEME7 media, 37°C for 24h | >0.8 mg/liter | [5] |
Note: Explicit quantitative production yields for Bacillus amyloliquefaciens and Bacillus velezensis were not found in the reviewed literature. The provided data for B. subtilis is for comparative purposes.
Experimental Protocols
The isolation and characterization of this compound require specific protocols that account for its labile nature. Below are summarized methodologies from cited research.
Cultivation of this compound-Producing Strains
-
Bacillus amyloliquefaciens FZB42 : Can be cultivated in Landy medium at 28°C for 22 hours.[6]
-
Bacillus velezensis : Strains can be cultured in Landy broth at 30°C with shaking at 180 rpm.[7]
-
Bacillus methylotrophicus B-9987 : Cultured in Landy medium at 37°C with shaking at 200 rpm.[4]
Extraction of this compound
A general workflow for the extraction of this compound from Bacillus cultures is depicted below. Due to the compound's instability, it is crucial to minimize exposure to light and heat during the extraction process.
Detailed Protocol for this compound Preparation from Bacillus methylotrophicus B-9987: [1][4]
-
Fermentation: The wild-type or a mutant strain of B. methylotrophicus B-9987 is cultured in Landy medium.
-
Extraction: The fermentation broth is extracted with an equal volume of methanol (MeOH). The MeOH layer is then concentrated.
-
Column Chromatography: The concentrated extract is subjected to open column chromatography on an ODS-A column, eluting with a stepped gradient of acetonitrile (B52724) (ACN) in water.
-
HPLC Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC). A linear gradient of ACN in water is typically used for elution, with detection at 345 nm. All steps should be performed in the dark to prevent degradation of this compound.[1][4]
Analysis and Quantification
-
Mass Spectrometry (MS): MALDI-TOF MS and LC-ESI-MS are used for the detection and identification of this compound and its derivatives in crude extracts and purified fractions.[1]
-
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR spectroscopy are essential for the structural elucidation of this compound.[1]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used for the quantification of this compound. A standard curve is generated using purified this compound to determine the concentration in unknown samples.[1][4]
Signaling Pathways Regulating this compound Production
The regulation of this compound biosynthesis is complex and involves a network of global regulatory proteins. While most studies have focused on B. subtilis, it is highly probable that similar regulatory mechanisms are conserved in other this compound-producing Bacillus species.
The expression of the this compound biosynthetic gene cluster (pks in B. subtilis or bae in B. amyloliquefaciens) is tightly controlled by several key regulators that respond to cell density and nutrient availability, particularly during the transition from exponential to stationary phase.
Key Regulators:
-
Spo0A: A master regulator of stationary phase development, Spo0A is a positive regulator of this compound production. It acts, in part, by repressing the transition state regulator AbrB.[8][9]
-
AbrB: This transition state regulator directly represses the expression of the pks genes. Its repression is lifted by Spo0A during the stationary phase.[8][9]
-
CodY: A global regulator that senses nutrient availability, CodY also represses the pks gene cluster.[8]
-
ComA, DegU, and ScoC: These are other master regulators that have been shown to be required for the full induction of the pks genes.[5]
While the general framework of this regulatory network is established, the specific nuances and potential variations in B. amyloliquefaciens, B. velezensis, and B. methylotrophicus remain an active area of research.
Conclusion
The exploration of this compound producers beyond Bacillus subtilis opens up new avenues for the discovery of novel this compound analogs and the optimization of production through strain selection and genetic engineering. This guide provides a foundational understanding of the current landscape of alternative this compound producers, offering valuable protocols and insights for researchers in the field. Further investigation into the specific regulatory mechanisms and the development of optimized fermentation strategies for these alternative hosts will be crucial for harnessing the full potential of this important class of antibiotics.
References
- 1. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Genomic Sequences and Metabolites of Bacillus velezensis YA215 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The final steps of this compound biosynthesis in Bacillus amyloliquefaciens FZB42: direct evidence for beta,gamma dehydration by a trans-acyltransferase polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Analyses of the Bacillus velezensis HMB26553 Genome Provide Evidence That Its Genes Are Potentially Related to the Promotion of Plant Growth and Prevention of Cotton Rhizoctonia Damping-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global regulatory systems operating in Bacilysin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacillaene: A Technical Guide to its Molecular Characteristics and Biological Activity
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bacillaene, a potent polyene antibiotic produced by various Bacillus species. This document details its molecular formula, chemical properties, and its mechanism of action as a prokaryotic protein synthesis inhibitor. Furthermore, it offers detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound, alongside methodologies for the genetic manipulation of its biosynthetic gene cluster.
Molecular and Chemical Properties
This compound is a complex hybrid polyketide/non-ribosomal peptide that has garnered significant interest for its selective antibacterial activity.[1] Early characterization of this compound reported a molecular formula of C35H48O7.[2][3] However, more recent and definitive structural elucidation has revised this to C34H48N2O6 .[4][5][6] This linear molecule is notable for its conjugated hexaene and triene systems, which are responsible for its characteristic UV absorbance and its inherent instability.[4][7] this compound is particularly sensitive to light and temperature, which presents challenges in its isolation and characterization.[4][6]
| Property | Value | Reference |
| Molecular Formula | C34H48N2O6 | [4][5][6] |
| Molecular Weight | 580.7 g/mol | [5] |
| Monoisotopic Mass | 580.35123726 Da | [5] |
| Appearance | Unspecified, but known to be unstable | [4][6] |
| Solubility | Soluble in organic solvents such as ethyl acetate (B1210297) and methanol (B129727) | [6] |
| Key Structural Features | Linear polyene with two amide bonds, a conjugated hexaene, and a conjugated triene | [4][8][9] |
Mechanism of Action: Inhibition of Prokaryotic Protein Synthesis
This compound exerts its bacteriostatic effect by specifically inhibiting protein synthesis in prokaryotes, with no discernible effect on eukaryotic systems.[1][2][10][11] This selectivity makes it an attractive candidate for antimicrobial drug development. The molecular mechanism involves the inhibition of the elongation step of translation.[1]
Biosynthesis of this compound
This compound is synthesized by a massive enzymatic megacomplex encoded by the pksX (also known as bae) gene cluster, which spans approximately 80 kb of the Bacillus subtilis genome.[4][8][12] This cluster directs a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line.[4][8][9] The biosynthesis involves the iterative condensation of malonyl-CoA and amino acid building blocks, followed by a series of modifications including dehydrations, reductions, and methylations to form the final complex structure.[4] The regulation of the pksX gene cluster is intricate, involving several global regulators that respond to cell density and nutrient availability.[13]
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and activity assessment of this compound.
Isolation and Purification of this compound from Bacillus subtilis
This protocol is adapted from methodologies described in the literature, emphasizing the need for protection from light and elevated temperatures to prevent degradation of the target compound.
Materials:
-
Bacillus subtilis strain known to produce this compound (e.g., ATCC 55422)
-
Landy medium or other suitable rich medium
-
Ethyl acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
C18 solid-phase extraction (SPE) cartridges
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
High-performance liquid chromatograph (HPLC) with a C18 column and a photodiode array (PDA) detector
-
Fume hood
-
Amber-colored glassware or glassware covered in aluminum foil
Procedure:
-
Fermentation: Inoculate a suitable volume of Landy medium with the Bacillus subtilis strain. Incubate at 37°C with shaking (220 rpm) for 12-24 hours in the dark.
-
Extraction:
-
Centrifuge the culture broth to separate the supernatant from the bacterial cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Alternatively, for larger volumes, pass the supernatant through a C18 SPE cartridge, wash with water, and elute with a mixture of ethyl acetate and methanol.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
Preliminary Purification (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/chloroform (B151607) mixture).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of methanol in chloroform (e.g., starting with 1:20 and gradually increasing to 1:5 methanol:chloroform).
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC-PDA, looking for the characteristic polyene UV absorbance.
-
-
Final Purification (Preparative HPLC):
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the semi-purified sample in the HPLC mobile phase.
-
Perform preparative reverse-phase HPLC on a C18 column. A typical mobile phase is a gradient of acetonitrile in water or methanol. For example, eluting with 72% methanol.
-
Monitor the elution at a wavelength corresponding to the absorbance maximum of this compound (around 345 nm).
-
Collect the peak corresponding to this compound.
-
-
Concentration and Storage:
-
Concentrate the purified this compound fraction in small batches under a stream of nitrogen or by rotary evaporation at low temperature to minimize degradation.
-
Store the purified compound in an amber vial at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).
-
Characterization of this compound
4.2.1. High-Resolution Mass Spectrometry (HRMS)
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
Procedure:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol).
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the exact mass of the protonated molecule ([M+H]+) and compare it to the theoretical mass of C34H49N2O6+ to confirm the molecular formula.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher).
Procedure:
-
Dissolve the purified this compound in a deuterated solvent (e.g., methanol-d4).
-
Acquire 1H, 13C, COSY, HSQC, and HMBC spectra.
-
Due to the complexity and potential for multiple isomers, advanced techniques like differential NMR spectroscopy (comparing spectra of wild-type and a pksX knockout strain) can be invaluable for structural elucidation.
In Vitro Prokaryotic Protein Synthesis Inhibition Assay
This protocol utilizes a commercially available E. coli S30 extract-based in vitro transcription-translation system with a luciferase reporter to quantify the inhibitory activity of this compound.
Materials:
-
E. coli S30 extract in vitro transcription-translation kit (e.g., Promega)
-
Plasmid DNA encoding luciferase under a prokaryotic promoter
-
Purified this compound
-
Luciferin (B1168401) substrate
-
Luminometer
-
Nuclease-free water
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in nuclease-free water to obtain a range of concentrations to be tested.
-
Reaction setup: In a microplate, set up the in vitro transcription-translation reactions according to the manufacturer's instructions. A typical reaction would include the S30 extract, reaction buffer, amino acid mix, energy source, luciferase plasmid DNA, and the this compound dilution (or DMSO as a vehicle control).
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Luminescence measurement:
-
Allow the reactions to cool to room temperature.
-
Add the luciferin substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data analysis:
-
Subtract the background luminescence (a reaction with no DNA template).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Genetic Manipulation of the pksX Gene Cluster in Bacillus subtilis
4.4.1. Gene Knockout using CRISPR-Cas9
This protocol provides a general workflow for deleting the pksX gene cluster or a part of it in B. subtilis using CRISPR-Cas9 technology.
Procedure:
-
Design sgRNA: Design single-guide RNAs (sgRNAs) that target the desired region within the pksX gene cluster for deletion.
-
Construct CRISPR plasmid: Clone the designed sgRNA(s) into a B. subtilis CRISPR-Cas9 expression vector.
-
Prepare donor DNA: Prepare a donor DNA template containing homologous arms flanking the target deletion site. This can be a linear DNA fragment or a plasmid.
-
Transformation: Transform competent B. subtilis cells with the CRISPR-Cas9 plasmid and the donor DNA.
-
Selection and Screening: Select for transformants and screen for the desired deletion using PCR and sequencing.
-
Curing of the CRISPR plasmid: Cure the CRISPR-Cas9 plasmid from the successfully edited strain.
4.4.2. Heterologous Expression of the pksX Gene Cluster
This protocol outlines the general steps for expressing the pksX gene cluster in a heterologous host, such as a different Bacillus species or another suitable bacterium.
Procedure:
-
Isolate the pksX gene cluster: Isolate the entire ~80 kb pksX gene cluster from the genomic DNA of the producer strain. This can be achieved using techniques like transformation-associated recombination (TAR) cloning in yeast.
-
Clone into an expression vector: Clone the isolated gene cluster into a suitable expression vector for the chosen heterologous host.
-
Transform the heterologous host: Introduce the expression vector containing the pksX gene cluster into the heterologous host.
-
Cultivation and analysis: Cultivate the engineered host under appropriate conditions and analyze the culture broth for the production of this compound using HPLC and mass spectrometry.
Conclusion
This compound remains a promising antibiotic candidate due to its potent and selective inhibition of prokaryotic protein synthesis. While its inherent instability poses challenges, the methodologies outlined in this guide provide a framework for its successful isolation, characterization, and biological evaluation. Further research into the total synthesis and derivatization of this compound may lead to the development of more stable and clinically viable analogs. The genetic tools described herein also open avenues for engineering the biosynthetic pathway to produce novel and improved this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific, efficient, and selective inhibition of prokaryotic translation initiation by a novel peptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacillus subtilis as heterologous host for the secretory production of the non-ribosomal cyclodepsipeptide enniatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacillus subtilis Multi-Gene Knockout Strain Construction - CD Biosynsis [biosynsis.com]
An In-depth Technical Guide to the Regulation of the Bacillaene (pks) Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene, a complex polyketide-nonribosomal peptide hybrid metabolite produced by Bacillus subtilis and related species, exhibits potent broad-spectrum antibiotic activity.[1] Its intricate structure is synthesized by a large enzymatic megacomplex encoded by the expansive this compound (pks) gene cluster, which spans approximately 78.6 kb and comprises 16 genes (pksA to pksS).[1][2] The production of this compound is tightly regulated, primarily occurring during the transition from exponential growth to the stationary phase, and is integrated with cellular development processes such as sporulation and biofilm formation.[1][3] This guide provides a detailed overview of the multifaceted regulatory network governing the expression of the pks gene cluster, presents quantitative data on gene expression, and outlines key experimental protocols for studying its regulation.
The this compound (pks) Gene Cluster
The pks gene cluster is one of the largest biosynthetic gene clusters in B. subtilis. The majority of the genes, from pksC to pksR, appear to be organized as a massive operon exceeding 74 kb.[1][2] The cluster encodes the multimodular nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes that form the core assembly line for this compound synthesis.[1] Contrary to initial predictions, the TetR family regulatory protein encoded by pksA, located at the beginning of the cluster, is not involved in the regulation of this compound synthesis.[1][3] Instead, the expression of the pks cluster is controlled by a complex interplay of global regulatory proteins that respond to nutrient availability and cell density.
The Regulatory Network
The regulation of the pks gene cluster is hierarchical and involves several key global regulators that integrate nutritional and cellular signals to control this compound production.
Key Regulators and Signaling Pathways
1. Spo0A: The Master Regulator of Stationary Phase
Spo0A is the master regulator of sporulation and other stationary phase phenomena.[1][4] It acts as a primary activator of pks gene expression, albeit indirectly.[1] During the transition to stationary phase, Spo0A is activated via phosphorylation. Activated Spo0A~P functions as a transcriptional repressor of the abrB gene.[1]
2. AbrB: The Transition State Regulator
AbrB is a key transition state regulator that represses the expression of numerous genes, including the pks cluster, during exponential growth.[1] By repressing abrB, Spo0A~P relieves the repression on the pks promoters, allowing for their expression.[1]
3. CodY: The Nutrient Sensor
CodY is a global transcriptional regulator that senses the intracellular concentrations of branched-chain amino acids (BCAAs) and GTP.[1][5][6] In nutrient-rich conditions, when BCAA and GTP levels are high, CodY is active and represses the expression of many stationary-phase genes, including the pks cluster.[1][7] As cells enter the stationary phase and nutrient levels decrease, the pools of BCAAs and GTP diminish, leading to the inactivation of CodY and the subsequent derepression of its target genes, including the pks operon.[7] CodY has been shown to bind to multiple sites within the pks operon.[1]
4. Other Global Regulators
In addition to the primary roles of Spo0A, AbrB, and CodY, other global regulators also contribute to the fine-tuning of pks gene expression. Deletions of degU, comA, and scoC have been shown to have moderate effects, altering the timing and overall level of pks gene expression.[1][2] These regulators are involved in diverse cellular processes, including competence, motility, and the production of degradative enzymes, highlighting the integration of this compound synthesis with other cellular functions.[1]
Signaling Pathway Diagram
Caption: Regulatory cascade controlling this compound synthesis.
Quantitative Data on pks Gene Expression and this compound Production
The following tables summarize quantitative data on the regulation of the pks gene cluster, extracted from published studies.
Table 1: this compound Production and pks Gene Expression Over Time
| Time (hours) | Optical Density (OD600) | Relative this compound Production (mAU/OD600) |
| 3 | ~0.5 | Not Detected |
| 6 | ~1.5 | ~100 |
| 9 | ~4.2 | ~250 (Peak) |
| 12 | ~6.0 | ~150 |
| 15 | ~6.5 | ~100 |
Data are approximated from graphical representations in the cited literature and represent the general trend of this compound production in liquid culture.[1]
Table 2: Effect of Regulatory Gene Deletions on pksC Promoter Activity
| Strain Background | Relative pksC Promoter Activity (β-galactosidase units) |
| Wild-type | Baseline (increases at stationary phase) |
| Δspo0A | Significantly Reduced |
| ΔabrB | Increased |
| Δspo0A ΔabrB | Restored to near wild-type levels |
| ΔcodY | Increased |
This table provides a qualitative summary of the effects of gene deletions on pksC promoter activity as determined by β-galactosidase reporter assays.[1]
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the regulation of the pks gene cluster are provided below.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of this compound from B. subtilis culture supernatants.
Methodology:
-
Culture Growth: Grow B. subtilis strains in CH medium at 30°C with constant agitation (250 rpm) in complete darkness.
-
Extraction:
-
Collect 15 ml of culture supernatant at various time points.
-
Mix the supernatant 1:1 with dichloromethane (B109758) and vortex vigorously.
-
Separate the organic phase and evaporate it to dryness.
-
Resuspend the dried extract in methanol (B129727) and evaporate the methanol.
-
Resuspend the final sample in a buffer of 65% 20 mM sodium phosphate (B84403) and 35% acetonitrile (B52724).
-
-
HPLC Analysis:
-
Perform HPLC analysis using a C18 reverse-phase column.
-
Elute the samples with a gradient of 35% to 40% acetonitrile and 60% to 65% of 20 mM sodium phosphate.
-
Detect this compound by UV absorption at a wavelength of 361 nm.
-
-
Quantification:
-
Determine the amount of this compound in each sample by integrating the area under the corresponding peaks in the elution chromatograph.
-
Normalize the quantitative data to the cell density (OD600) of the culture at the time of sampling.
-
Experimental Workflow Diagram:
Caption: Workflow for this compound extraction and HPLC quantification.
Analysis of pks Gene Expression using Reporter Gene Fusions
This protocol details the construction of transcriptional fusions of pks promoters to a reporter gene (e.g., lacZ) and the subsequent measurement of promoter activity.
Methodology:
-
Promoter Amplification: Amplify the promoter regions of interest (e.g., upstream of pksC) from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites (e.g., EcoRI and HindIII).
-
Plasmid Construction:
-
Digest the amplified promoter fragment and a suitable integration vector (e.g., pDG1661, which contains a promoterless lacZ gene and integrates at the amyE locus) with the corresponding restriction enzymes.
-
Ligate the digested promoter fragment into the vector using T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation mixture into E. coli for plasmid amplification.
-
Isolate the recombinant plasmid and transform it into a competent B. subtilis strain (e.g., PY79).
-
Select for transformants that have successfully integrated the construct into the amyE locus.
-
-
β-Galactosidase Assay:
-
Grow the B. subtilis reporter strain in the desired medium and collect samples at different growth phases.
-
Permeabilize the cells (e.g., with toluene) and measure β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Calculate the specific activity in Miller units.
-
Experimental Workflow Diagram:
Caption: Workflow for creating and assaying reporter gene fusions.
DNase I Footprinting Assay for Protein-DNA Interactions
This protocol provides a general method for identifying the specific binding sites of regulatory proteins (e.g., CodY, AbrB) on the pks promoter regions.
Methodology:
-
Probe Preparation:
-
Prepare a DNA fragment corresponding to the promoter region of interest.
-
Label one end of the DNA fragment with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of the purified regulatory protein in a suitable binding buffer.
-
For regulators like CodY, include necessary co-factors such as GTP and branched-chain amino acids in the binding reaction.[6]
-
-
DNase I Digestion:
-
Partially digest the DNA-protein complexes with a low concentration of DNase I. The bound protein will protect the DNA from cleavage at its binding site.
-
As a control, perform a parallel reaction without the regulatory protein.
-
-
Analysis:
-
Stop the digestion reaction and denature the DNA fragments.
-
Separate the DNA fragments by size on a denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography or fluorescence imaging. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane.
-
Experimental Workflow Diagram:
Caption: Workflow for DNase I footprinting analysis.
Conclusion
The regulation of the this compound (pks) gene cluster in Bacillus subtilis is a sophisticated process orchestrated by a network of global regulatory proteins that respond to nutrient availability and cell density. The hierarchical control, primarily mediated by Spo0A, AbrB, and CodY, ensures that the energetically expensive production of this compound is restricted to the appropriate physiological state—the transition to and entry into stationary phase. The methodologies outlined in this guide provide a robust framework for the continued investigation of this complex regulatory network, which is crucial for understanding the ecological role of B. subtilis and for harnessing its potential in biotechnological and pharmaceutical applications. Further research, including the precise mapping of all regulator binding sites within the pks cluster and the elucidation of the roles of additional regulatory factors, will undoubtedly provide deeper insights into the intricate control of this important secondary metabolite.
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNase I footprinting [gene.mie-u.ac.jp]
- 3. Probing Direct Interactions between CodY and the oppD Promoter of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 5. A Region of Bacillus subtilis CodY Protein Required for Interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and Biochemical Analysis of CodY-Binding Sites in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative vectors for constructing single-copy transcriptional fusions between Bacillus subtilis promoters and various reporter genes encoding heat-stable enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Bacillaene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Biosynthesis, Regulation, and Biological Activity of a Promising Secondary Metabolite from Bacillus Species
Abstract
Bacillaene, a complex polyketide and non-ribosomal peptide hybrid, is a secondary metabolite produced by various Bacillus species, most notably Bacillus subtilis. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's biosynthesis, its intricate regulatory network, chemical properties, and diverse biological activities. Particular emphasis is placed on its potential as an antimicrobial agent through the inhibition of prokaryotic protein synthesis. This guide includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development.
Introduction
Bacillus subtilis, a ubiquitous Gram-positive bacterium, is renowned for its capacity to produce a wide array of bioactive secondary metabolites. Among these, this compound stands out due to its unique chemical structure and potent biological activities.[1] First reported as a broad-spectrum antibiotic, this compound is the product of a massive enzymatic assembly line, the PksX megacomplex, encoded by a gene cluster that can occupy up to 2% of the bacterial genome.[2][3] Its primary mechanism of action involves the specific inhibition of protein synthesis in prokaryotes, making it a compelling candidate for the development of novel antimicrobial agents.[3] This guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is both accessible and practical for the scientific community.
Chemical Structure and Physicochemical Properties
This compound is a linear molecule characterized by a high degree of unsaturation, featuring conjugated hexaene and triene moieties.[2] Its structure also incorporates two amide bonds, linking an α-hydroxy carboxylic acid and an ω-amino carboxylic acid.[2] A closely related analog, dihydrothis compound, which has a saturated C14'-C15' bond, is often co-produced.[1]
The empirical formula for this compound was initially reported as C35H48O7 with a nominal molecular weight of 580 Da.[3][4] However, more recent high-resolution mass spectrometry data suggests a formula of C34H48N2O6 with an exact mass of [M+H]+ at 581.3583.[1] this compound is notoriously unstable, being sensitive to light, oxygen, and heat, which presents challenges for its isolation and characterization.[5]
| Property | Value | Reference |
| Molecular Formula | C34H48N2O6 | [1] |
| Molecular Weight (Nominal) | 580 Da | [3][4] |
| Exact Mass [M+H]+ | 581.3583 Da | [1] |
| Key Structural Features | Conjugated hexaene and triene, two amide bonds | [2] |
| Stability | Unstable; sensitive to light, oxygen, and heat | [5] |
Biosynthesis of this compound
The biosynthesis of this compound is a remarkable process orchestrated by a giant hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic complex, encoded by the pksX (also known as bae) gene cluster.[3][6] This gene cluster, spanning approximately 80 kb, contains the genes for the multimodular enzymes that assemble the this compound backbone.[2]
The PksX megacomplex is a notable example of a trans-AT PKS system, where the acyltransferase (AT) domains, responsible for selecting the extender units, are encoded by separate, free-standing genes and function in trans to the main PKS modules.[7] The assembly line is composed of multiple proteins that form a massive, organelle-like structure within the bacterial cytoplasm.[2]
The pks Gene Cluster
The pks gene cluster in B. subtilis is comprised of a series of genes, including those encoding the core multimodular PKS/NRPS enzymes (e.g., pksJ, pksL, pksM, pksN, pksR) and those encoding enzymes that function in trans (e.g., pksB-I, pksS).[8]
References
- 1. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Bacillaene in Bacterial Warfare and Diplomacy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the microscopic world of soil ecosystems, bacteria are engaged in a constant struggle for resources and survival. A key player in this intricate interplay is Bacillus subtilis, a bacterium renowned for its ability to produce a diverse arsenal (B13267) of secondary metabolites. Among these, the polyketide antibiotic bacillaene has emerged as a crucial molecule in both aggressively inhibiting competitors and subtly communicating with other microorganisms. This technical guide provides an in-depth exploration of this compound, focusing on its role in bacterial competition and communication, its biosynthesis and regulation, and its potential as a source for novel antimicrobial agents. We present quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the complex molecular pathways involved.
This compound in Bacterial Competition: A Potent Weapon
This compound is a broad-spectrum antibiotic that inhibits protein synthesis in prokaryotes, making it a formidable weapon against a wide range of bacterial competitors.[1][2] Its efficacy has been demonstrated against various Gram-positive and Gram-negative bacteria.
Quantitative Analysis of Antibacterial Activity
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. While specific MIC values for purified this compound are not extensively reported in publicly available literature due to its instability, studies on this compound-producing B. subtilis strains and partially purified extracts provide strong evidence of its antimicrobial capabilities.[3][4][5]
| Target Organism | Metric | Value | Notes | Reference |
| Escherichia coli lptD mutant | Minimal Cytological Concentration | 2 µM | Concentration causing a detectable cytological response. | [3] |
| Campylobacter jejuni | Log10 CFU/ml Reduction (in co-culture) | 4.2 | In the presence of B. subtilis PS-216. | [1][6][7][8] |
| Campylobacter jejuni | Log10 CFU/ml Reduction (adhesion) | 2.4 | Reduction in adhesion to abiotic surfaces in the presence of B. subtilis PS-216. | [1][6][7] |
| Myxococcus xanthus | Prey Survival | Increased | Purified this compound provides protection to susceptible strains against predation. | [4] |
Table 1: Quantitative Data on the Antibacterial and Competitive Activity of this compound
This compound in Bacterial Communication: A Subtle Signal
Beyond its role as a direct weapon, this compound also functions as a signaling molecule, influencing the behavior of both its producer and other bacteria in the environment. At sub-inhibitory concentrations, this compound can modulate gene expression in competing microbes and even influence the social behavior of B. subtilis itself.
Modulation of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix, offering protection and facilitating intercellular communication. This compound exhibits a dual role in the biofilm formation of B. subtilis.
| Concentration | Effect on B. subtilis Biofilm | Reference |
| 0.1 µg/mL | Enhancement | [9] |
| 1.0 µg/mL | Enhancement | [9] |
| 100 µg/mL | Inhibition | [9] |
Table 2: Dose-Dependent Effect of this compound on Bacillus subtilis Biofilm Formation
This concentration-dependent activity suggests that at low levels, this compound may act as a signal to promote community formation, while at higher concentrations, it functions as a classic antibiotic to inhibit competitors.
The Genetic Basis and Regulation of this compound Production
The production of this compound is orchestrated by a massive ~80-kb polyketide synthase (pks) gene cluster.[2] The expression of this cluster is tightly regulated by a complex network of signaling pathways that integrate information about cell density, nutrient availability, and developmental state.
The Spo0A-AbrB Regulatory Cascade
A central signaling pathway controlling this compound synthesis involves the master regulator of sporulation, Spo0A, and the transition state regulator, AbrB.
During the transition to stationary phase, the accumulation of phosphorylated Spo0A (Spo0AP) leads to the repression of the abrB gene. AbrB is a repressor of the pks gene cluster; therefore, its repression by Spo0AP derepresses the pks genes, allowing for the synthesis of this compound.
The Role of CodY in Nutrient Sensing
The global transcriptional regulator CodY also plays a role in modulating this compound production in response to nutrient availability. CodY is activated by high intracellular concentrations of branched-chain amino acids and GTP, which are indicators of nutrient-rich conditions. In its active state, CodY can repress the expression of stationary-phase genes, including those involved in secondary metabolite production. As nutrients become limited, CodY activity decreases, contributing to the upregulation of the pks gene cluster.
Experimental Protocols for Studying this compound
The study of this compound requires specific methodologies to account for its inherent instability and to accurately quantify its biological activities.
Extraction and Purification of this compound
Due to its sensitivity to light and temperature, the extraction and purification of this compound must be performed with care.[2][3]
Protocol:
-
Culture Growth: Grow B. subtilis in a suitable medium (e.g., YEME7) for 24-48 hours in the dark with shaking.[2]
-
Harvesting: Centrifuge the culture to pellet the cells.
-
Extraction: Pass the culture supernatant through a C18 solid-phase extraction cartridge. Wash the cartridge with water and elute the this compound with a mixture of ethyl acetate (B1210297) and hexane.[2] Alternatively, extract the supernatant with an equal volume of ethyl acetate.
-
Concentration: Evaporate the solvent using a rotary evaporator at room temperature.
-
Purification: Further purify the crude extract using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient. Monitor the eluent at 363 nm, the absorbance maximum for this compound.[3]
-
Handling: Throughout the process, protect the samples from light and elevated temperatures to prevent degradation.
Antibacterial Activity Assay (Agar Diffusion Method)
This method provides a qualitative assessment of the antibacterial activity of this compound.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the target bacterium (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Application of this compound: Aseptically place a sterile paper disc impregnated with a known concentration of purified this compound (or a crude extract) onto the agar surface. An alternative is the agar well diffusion method, where a well is created in the agar and filled with the this compound solution.[10][11]
-
Incubation: Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc or well where bacterial growth is inhibited).
Biofilm Formation and Inhibition Assay (Crystal Violet Method)
This quantitative assay measures the effect of this compound on biofilm formation.[9][12][13][14][15]
Protocol:
-
Preparation: In a 96-well microtiter plate, add a defined medium that supports biofilm formation (e.g., MSgg for B. subtilis). Add serial dilutions of this compound to the wells.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension. Include control wells without this compound.
-
Incubation: Incubate the plate under static conditions for 24-96 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic culture and wash the wells with sterile saline or water to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells again to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized stain in a plate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.
Future Directions and Drug Development Implications
The multifaceted nature of this compound's activity makes it an attractive subject for further research and a potential source for the development of new antimicrobial therapies.
-
Novel Antibiotic Scaffolds: The unique chemical structure of this compound could serve as a template for the design of new antibiotics with novel mechanisms of action, potentially circumventing existing resistance mechanisms.
-
Anti-biofilm Agents: Understanding how this compound modulates biofilm formation could lead to the development of agents that either prevent the formation of harmful biofilms or promote the formation of beneficial ones.
-
Probiotic Applications: The role of this compound in the competitive fitness of B. subtilis highlights its importance in the efficacy of B. subtilis-based probiotics. Enhancing this compound production in probiotic strains could improve their ability to outcompete pathogens in the gut.
-
Quorum Quenching and Anti-virulence Therapies: By interfering with bacterial communication, this compound or its derivatives could be developed into therapies that disarm pathogens by inhibiting their virulence without directly killing them, which may exert less selective pressure for the development of resistance.
Conclusion
This compound is a remarkable example of the sophisticated chemical strategies employed by bacteria to navigate their complex environments. It is a potent weapon in direct competition and a nuanced signal in intercellular communication. For researchers, it offers a fascinating system for studying bacterial interactions and the regulation of secondary metabolism. For drug development professionals, it represents a promising, yet underexplored, source of novel antimicrobial and anti-biofilm agents. A deeper understanding of this compound's biology and chemistry will undoubtedly pave the way for innovative approaches to combating bacterial infections and modulating microbial communities.
References
- 1. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Sporulation Protect Bacillus subtilis from Predation by Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Bacillus subtilis Antibiotic Bacilysin and Campylobacter jejuni Efflux Pumps on Pathogen Survival in Mixed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. static.igem.org [static.igem.org]
- 10. biorxiv.org [biorxiv.org]
- 11. webcentral.uc.edu [webcentral.uc.edu]
- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 13. Biofilm formation by Bacillus subtilis is altered in the presence of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. ableweb.org [ableweb.org]
Unraveling the Instability of Bacillaene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the inherent instability of the bacillaene molecule, a complex polyketide with significant antibiotic potential. Addressed to researchers, scientists, and drug development professionals, this document outlines the core factors driving its degradation, details experimental protocols for its study, and presents key stability data in a structured format.
This compound, a product of the PksX megacomplex in Bacillus subtilis, has long been recognized for its potent biological activity. However, its progression into clinical applications has been hampered by its notorious instability.[1][2][3] This guide synthesizes current knowledge to provide a foundational understanding of this challenge, paving the way for the development of stabilized this compound analogs for therapeutic use.
Core Instability Factors
This compound's instability is primarily attributed to its poly-unsaturated enamine structure, which is highly susceptible to degradation under common laboratory conditions.[1][4] The principal factors contributing to its decomposition are:
-
Light: Exposure to light rapidly degrades the molecule.[1][2][3]
-
Oxygen: The presence of oxygen contributes significantly to the degradation process.[1][4][5]
-
Temperature: this compound is unstable at normal room temperature.[1][3][4]
The Degradation Pathway: A "Domino" Effect
Research has identified a specific trigger point for the degradation of the this compound scaffold. The instability originates from the isomerization of the 4',5'-cis double bond to a trans configuration.[1][5] This initial conformational change initiates a cascade of further structural alterations, described as a "domino" effect, leading to the loss of biological activity.[1][4][5]
Below is a diagram illustrating the initial step in the this compound degradation cascade.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of different this compound compounds under specific conditions. It is important to note that comprehensive half-life studies under a wide range of pH, temperature, and solvent conditions are not yet available in the literature.
| Compound | Concentration | Temperature | Duration of Stability | Conditions | Source |
| This compound A (1) | Not specified | Not specified | Unstable | Aqueous solution | [4] |
| This compound B (2) | up to 10 µg/mL | Not specified | up to 18 h | In the dark | [1][4] |
| Pure Sample of 14′,15′-dihydro-bacillaene B (PS-3) | Not specified | 274 K | up to 68 h | NMR tube | [1][5] |
| Pure Sample of this compound B (PS-2) | Not specified | Not specified | up to 84 h | NMR tube | [5] |
| Sample Type | Relative Stability | Rationale | Source |
| Glycosylated Bacillaenes (gBAEs) | More stable | Glycosylation appears to stabilize the this compound scaffold. | [1] |
| Crude this compound Fractions (Fr. BAEs/Fr. gBAEs) | More stable than pure compounds | The complex mixture may contain stabilizing factors. | [1][5] |
Experimental Protocols for Studying this compound Instability
The primary method for investigating the instability of this compound is through time-course Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][5] This technique allows for the direct observation of structural changes over time.
Preparation of Samples for NMR Analysis
Two types of samples are typically prepared for comparative analysis:
-
Pure Sample (PS): A sample of the purified this compound compound dissolved in a suitable deuterated solvent, handled with care to minimize exposure to light and oxygen.
-
Decomposition-Triggered Sample (DTS): A sample where degradation has been intentionally initiated, for example, by exposure to light or oxygen, or by exceeding a certain concentration threshold.[1][5]
Time-Course NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) is used to acquire high-resolution spectra.[1]
-
Experiments: A series of 1D ¹H NMR spectra are acquired at regular time intervals. 2D NMR experiments such as DQF-COSY, HSQC, HMBC, and NOESY are also employed to fully characterize the structures of the parent compound and its degradation products.[1]
-
Temperature: Data is often collected at low temperatures (e.g., 274 K) to slow down the degradation process and allow for the capture of intermediate states.[1][5]
Data Analysis
-
Spectral Comparison: The time-course ¹H NMR data is analyzed by observing the decrease in signals corresponding to the parent this compound molecule and the appearance and change of new signals from the degradation products.[1][5]
-
Differential Analysis of 2D-NMR Spectra (DANS): This method involves comparing the 2D NMR spectra of the pure sample (PS) and the decomposition-triggered sample (DTS) to precisely identify the structural changes that have occurred. For example, differential HSQC analysis can highlight the carbon atoms where the chemical environment has changed significantly.[1]
The following diagram outlines the general workflow for studying this compound instability using NMR.
Strategies for Stabilization
The insights gained from understanding this compound's instability are crucial for devising strategies to enhance its stability. The identification of the 4',5'-cis to trans isomerization as the trigger point suggests that chemical modifications at or near this position could potentially stabilize the entire scaffold.[1][4][5] Furthermore, the observed stabilizing effect of glycosylation provides a natural lead for creating more robust this compound derivatives.[1]
Conclusion
The instability of this compound presents a significant hurdle in its development as a therapeutic agent. However, by understanding the chemical basis of its degradation, researchers can employ targeted strategies to overcome this limitation. The experimental protocols and data presented in this guide offer a framework for the systematic study of this compound's stability and the rational design of stabilized analogs with retained or enhanced biological activity. Further research focusing on a broader range of environmental factors and the development of quantitative stability assays will be instrumental in advancing this compound from a promising natural product to a clinically viable antibiotic.
References
An In-depth Technical Guide to Bacillaene Derivatives and Their Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacillaene, a complex polyketide and non-ribosomal peptide hybrid produced by various Bacillus species, has garnered significant interest for its potent and specific inhibition of prokaryotic protein synthesis. This technical guide provides a comprehensive overview of this compound, its naturally occurring derivatives such as this compound B, and the ongoing efforts to synthesize structural analogues. It delves into the intricate biosynthetic pathway, the regulatory signaling cascades that govern its production, and its mechanism of action. This document summarizes the available quantitative data on the biological activity of these compounds, outlines detailed experimental protocols for their study, and presents visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction
This compound is a linear secondary metabolite characterized by a distinctive conjugated hexaene and a triene system. First isolated from Bacillus subtilis, it has demonstrated broad-spectrum bacteriostatic activity. Its unique mode of action, selectively targeting prokaryotic protein synthesis while sparing eukaryotic systems, makes it an attractive scaffold for the development of novel antibiotics. The inherent instability of the this compound molecule, being sensitive to light, acid, and base, has posed significant challenges to its isolation and characterization, spurring research into more stable derivatives and synthetic analogues.[1][2][3]
This guide aims to consolidate the current knowledge on this compound and its derivatives, providing a technical resource for researchers. It will cover the chemical structures, biosynthetic pathways, regulatory networks, and biological activities, with a strong emphasis on quantitative data and detailed experimental methodologies.
Chemical Structures
The foundational structure of this compound is a linear molecule featuring two amide bonds. The first connects an α-hydroxy carboxylic acid to a ω-amino carboxylic acid containing a conjugated hexaene, and the second links the hexaene-containing carboxylic acid to an (ω-1) amino carboxylic acid with a conjugated triene.[4][5]
This compound A: The parent compound, as described above.[1]
This compound B: A glycosylated derivative of this compound A, where a sugar moiety is attached. This glycosylation has been observed to increase the stability of the molecule, though it may also modulate its biological activity.[1][6]
Dihydrothis compound: A naturally occurring analogue where one of the double bonds in the polyene chain is saturated.[7][8][9]
Biosynthesis of this compound
This compound is synthesized by a massive enzymatic megacomplex encoded by the ≈80-kb pksX (also known as bae) gene cluster.[4][5][8] This complex is a hybrid non-ribosomal peptide synthetase (NRPS) and a trans-acyltransferase polyketide synthase (PKS) system. The biosynthesis involves a series of condensation reactions, incorporating various extender units to build the complex carbon skeleton.
The key components of the this compound synthase include 13 PKS modules and 3 NRPS modules. A notable feature is the absence of acyltransferase (AT) domains within the main PKS modules; instead, monomers are introduced by free-standing AT domains.[4][10]
This compound Biosynthesis Workflow
The following diagram illustrates the general workflow for the biosynthesis of this compound, highlighting the key enzymatic domains involved in the assembly of this complex molecule.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated in Bacillus subtilis, primarily in response to cell density and nutrient availability, and is induced during the transition to the stationary phase. Several global regulatory proteins are involved in controlling the expression of the pksX gene cluster.
The master regulator for entry into sporulation, Spo0A , plays a crucial role. In its phosphorylated form (Spo0A~P), it acts as a repressor of the gene encoding the transition state regulator AbrB . AbrB, in turn, is a repressor of the pksX operon. Therefore, the activation of Spo0A leads to the derepression of this compound biosynthesis.[11][12][13][14]
Another key regulator is CodY , which senses the intracellular GTP levels as an indicator of nutrient availability. When GTP levels are high (indicating nutrient-rich conditions), CodY is active and represses the expression of stationary-phase genes, including the pksX cluster. Upon nutrient limitation and a drop in GTP levels, CodY-mediated repression is lifted, allowing for this compound production.[11][15][16]
Signaling Pathway for this compound Regulation
The following diagram illustrates the signaling cascade that controls the expression of the pksX gene cluster.
Biological Activity and Quantitative Data
This compound and its derivatives exhibit a range of biological activities, most notably their antibacterial properties. The primary mechanism of action is the inhibition of prokaryotic protein synthesis.[3][17][18] Some studies also suggest that at sub-inhibitory concentrations, bacillaenes may play a role in biofilm formation.[7]
The available quantitative data on the antimicrobial activity of this compound derivatives is summarized in the table below. It is important to note that direct comparisons of MIC values across different studies can be challenging due to variations in experimental conditions.
| Compound | Target Organism | Assay Type | Value | Reference |
| This compound | Escherichia coli lptD | Minimal Cytological Concentration | 2 µM | [10] |
| This compound B | Escherichia coli lptD | Minimal Cytological Concentration | 20 µM | [10] |
| This compound A | Bacillus methylotrophicus B-9987 | MIC | >10 µg/mL | [4][7] |
| This compound B | Bacillus methylotrophicus B-9987 | MIC | >10 µg/mL | [4][7] |
| B. velezensis DJ9 extract (contains this compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 62.50 µg/mL | [19] |
| B. velezensis DJ9 extract (contains this compound) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MBC | 250 µg/mL | [19] |
Experimental Protocols
The inherent instability of this compound necessitates careful handling during experimental procedures. All steps should be performed with protection from light, and exposure to acidic or basic conditions should be minimized.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods with modifications to account for the instability of this compound.
Materials:
-
96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO, protected from light)
-
Sterile diluent (e.g., DMSO or growth medium)
-
Plate reader or visual inspection setup
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using the growth medium. The final volume in each well should be 50 µL.
-
Include a positive control (medium with inoculum, no antibiotic) and a negative control (medium only).
-
All manipulations should be carried out under dim light or using amber-colored labware.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Seal the plates to prevent evaporation and cover with aluminum foil to protect from light.
-
Incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
-
Protocol for In Vitro Protein Synthesis Inhibition Assay
This protocol utilizes a commercial cell-free transcription-translation (TX-TL) system to assess the inhibitory effect of this compound on prokaryotic protein synthesis.
Materials:
-
Commercial prokaryotic (e.g., E. coli) TX-TL kit
-
Reporter plasmid (e.g., encoding luciferase or GFP)
-
This compound derivative stock solution
-
Luminometer or fluorometer
-
37°C incubator
Procedure:
-
Reaction Setup:
-
On ice and under low-light conditions, prepare the TX-TL reaction mixture according to the manufacturer's instructions. This typically includes a buffer, amino acids, energy solution, and the cell extract.
-
Add the reporter plasmid to the mixture.
-
-
Addition of Inhibitor:
-
Add varying concentrations of the this compound derivative to the reaction mixtures. Include a vehicle control (solvent only).
-
-
Incubation:
-
Incubate the reactions at 37°C for the time recommended by the kit manufacturer (typically 1-2 hours), ensuring the reactions are protected from light.
-
-
Signal Detection:
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for testing the biological activity of this compound derivatives.
Structural Analogues
The inherent instability of this compound has driven efforts toward the total synthesis of the natural product and the creation of more stable structural analogues. These synthetic endeavors aim to retain the core pharmacophore responsible for antibacterial activity while improving the physicochemical properties of the molecule.
Synthetic strategies often involve the iterative cross-coupling of smaller, functionalized fragments to construct the polyene backbone. Challenges in controlling the stereochemistry of the numerous double bonds and the lability of the final product are significant hurdles in these synthetic routes.
While the synthesis of the hexaene core of this compound has been achieved, the successful synthesis and characterization of a complete, stable, and active analogue remains an active area of research. The development of such analogues holds promise for overcoming the therapeutic limitations of the natural product.
Conclusion
This compound and its derivatives represent a promising class of prokaryotic-specific protein synthesis inhibitors. Their complex structure and biosynthesis, coupled with a sophisticated regulatory network, underscore the intricate chemical biology of Bacillus species. While the instability of these molecules presents a significant challenge, ongoing research into their biosynthesis, regulation, and total synthesis is paving the way for the development of novel and more stable antibacterial agents. This technical guide provides a foundational resource for researchers to build upon, with the aim of unlocking the full therapeutic potential of the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. scilit.com [scilit.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dihydrothis compound | C34H50N2O6 | CID 44227768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the gene for the transition state regulator, abrB: regulator synthesis is controlled by the spo0A sporulation gene in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of the gene for the transition state regulator, abrB: regulator synthesis is controlled by the spo0A sporulation gene in Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Two Strains of Endophytic Bacillus velezensis Carrying Antibiotic-Biosynthetic Genes Show Antibacterial and Antibiofilm Activities Against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Bacillaene Extraction from Bacillus subtilis Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of bacillaene, a polyketide antibiotic, from Bacillus subtilis cultures. Due to the inherent instability of this compound, careful attention to procedural details is critical to ensure successful isolation.[1][2][3] this compound is sensitive to light, heat, and oxygen, necessitating protective measures throughout the extraction and purification process.[2][4][5]
I. Optimizing Bacillus subtilis Culture Conditions for this compound Production
The yield of this compound is intrinsically linked to the growth conditions of the Bacillus subtilis culture. Optimal production is typically achieved in the stationary phase of growth. Key parameters to control include the culture medium, pH, and temperature.
Table 1: Recommended Culture Conditions for Bacillus subtilis
| Parameter | Optimal Range/Value | Notes |
| Temperature | 30-37°C | Strain-dependent, but growth is generally robust within this range.[6][7] Some studies have used 25-30°C for specific strains.[8] |
| pH | 7.0-8.0 | Maintaining a neutral to slightly alkaline pH is crucial for optimal growth.[6][8] |
| Agitation | 180-250 rpm | Vigorous shaking ensures adequate aeration for this aerobic bacterium.[7][9] |
| Incubation Time | 24-72 hours | This compound production is often maximal in stationary phase.[4] |
| Culture Media | Nutrient Broth, LB Medium, CH Medium, YEME7 Medium | The choice of medium can significantly impact this compound yield.[2][4][6][9] |
II. Experimental Protocols
A. Culture of Bacillus subtilis
This protocol outlines the steps for cultivating B. subtilis for subsequent this compound extraction.
Protocol 1: Liquid Culture of Bacillus subtilis
-
Inoculation: Inoculate a suitable liquid medium (e.g., Nutrient Broth, LB, or CH medium) with a single colony of B. subtilis from a fresh agar (B569324) plate.[4][7]
-
Incubation: Incubate the culture at 30-37°C with vigorous shaking (180-250 rpm) in complete darkness to protect any light-sensitive compounds.[7][9]
-
Growth Monitoring: Monitor the growth of the culture by measuring the optical density at 600 nm (OD600).
-
Harvesting: Harvest the culture in the stationary phase (typically after 24-48 hours) for maximal this compound yield.[4]
B. This compound Extraction
Two primary methods are employed for extracting this compound from B. subtilis cultures: liquid-liquid extraction and solid-phase extraction. The choice of method may depend on the scale of the culture and the desired purity of the initial extract.
Protocol 2: Liquid-Liquid Extraction
This method is suitable for extracting this compound from the culture supernatant.
-
Cell Removal: Centrifuge the B. subtilis culture at a high speed (e.g., 7,000 x g for 15 minutes) to pellet the bacterial cells.[4]
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Solvent Extraction: Mix the supernatant with an equal volume of an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.[2][9] Agitate the mixture vigorously for 30-45 minutes.[10]
-
Phase Separation: Allow the phases to separate. The organic phase containing this compound can be collected. This step may be repeated to maximize yield.[10]
-
Drying: Evaporate the organic solvent using a rotary evaporator at room temperature to obtain the crude this compound extract.[2][4] It is crucial to avoid high temperatures to prevent degradation.[2]
-
Resuspension: Resuspend the dried extract in a suitable solvent, such as methanol (B129727), for further purification.[9]
Protocol 3: Solid-Phase Extraction (SPE)
This method is effective for capturing this compound from the culture supernatant and can provide a cleaner initial extract.
-
Culture Preparation: Grow B. subtilis on agar plates (e.g., ISP2 agar) at 30°C for 24 hours.[4]
-
Initial Extraction: Mince the cells and agar and extract with 80% ethanol-water, followed by a second extraction with 95% ethanol (B145695).[4]
-
Centrifugation: Centrifuge the mixture to pellet the agar and cell debris.[4]
-
Extract Concentration: Combine the ethanol extracts and reduce the volume using a rotary evaporator.[4]
-
SPE Cartridge Application: Apply the concentrated crude extract to a C8 or C18 Sep-Pak cartridge.[2][4]
-
Elution: Elute the cartridge with a stepwise gradient of methanol or acetonitrile (B52724) in water (e.g., 10%, 25%, 50%, 80%, 100% methanol).[4] this compound typically elutes in the higher concentration organic fractions (e.g., 80% methanol).[4]
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using UV-Vis spectroscopy (absorbance at 363 nm) or HPLC.[4][9]
C. Purification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for purifying this compound from the crude extract.
Protocol 4: Reverse-Phase HPLC Purification
-
Column: Use a C18 reverse-phase column.[9]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile in water containing 0.1% formic acid.[4] For example, a linear gradient from 30% to 50% acetonitrile over 50 minutes can be effective.[4] Another option is a gradient of 35% to 40% acetonitrile and 60% to 65% of 20 mM sodium phosphate.[9]
-
Detection: Monitor the elution at 361-363 nm, which is the characteristic absorbance wavelength for this compound.[4][9]
-
Fraction Collection: Collect the peaks corresponding to this compound.
-
Protection from Degradation: It is crucial to protect the collected fractions from light and heat to minimize decomposition.[4] Saturating the HPLC solvents with helium can also help to slow oxidation.[4]
III. Quantitative Data Summary
The following table summarizes reported yields and other quantitative data related to this compound extraction.
Table 2: Quantitative Data for this compound Extraction
| Parameter | Value | Source Strain/Condition | Reference |
| This compound Yield | >0.8 mg/liter | B. subtilis 55422 | [2] |
| HPLC Detection Wavelength | 361-363 nm | - | [4][9] |
| Molecular Weight (Nominal) | 580 | - | [11] |
| Empirical Formula | C34H48N2O6 | This compound A | [12] |
IV. Visualized Workflows
The following diagrams illustrate the key experimental workflows for this compound extraction and purification.
Caption: Experimental workflow for this compound extraction.
Caption: HPLC purification workflow for this compound.
References
- 1. pnas.org [pnas.org]
- 2. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]
- 8. Optimization of laboratory cultivation conditions for the synthesis of antifungal metabolites by bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Bacillaene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene, a complex polyketide antibiotic produced by various Bacillus species, exhibits a broad spectrum of biological activities.[1][2] Structurally, it is a linear molecule with a conjugated hexaene moiety, making it prone to isomerization and degradation.[3][4] this compound and its related compounds, including dihydrothis compound and glycosylated forms like this compound B, often exist as a mixture of stereoisomers, primarily differing in the geometry of their double bonds.[3][4] The purification of individual isomers is crucial for detailed structure-activity relationship (SAR) studies and for the development of potential therapeutic agents. However, the inherent instability of this compound to light and heat presents a significant challenge for its isolation.[3][5] This application note provides a detailed protocol for the analytical and preparative High-Performance Liquid Chromatography (HPLC) purification of this compound isomers, emphasizing methods to minimize degradation.
Materials and Methods
This section outlines the equipment, reagents, and chromatographic conditions for the successful separation of this compound isomers.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis detector.
-
Preparative HPLC system for larger scale purification.
-
Rotary evaporator.
-
Centrifuge.
-
Filtration apparatus with 0.45 µm syringe filters.
Reagents:
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, HPLC grade)
-
Sodium phosphate (B84403)
Sample Preparation:
A robust sample preparation protocol is essential to obtain a clean extract and prevent column contamination.
-
Extraction: Culture supernatants containing this compound are typically extracted with an equal volume of dichloromethane.[1] The organic phase, containing this compound, is then collected.
-
Solvent Evaporation: The dichloromethane is removed by evaporation, often using a rotary evaporator at low temperatures to minimize degradation.
-
Resuspension: The dried extract is resuspended in methanol, which is subsequently evaporated. The final residue is then dissolved in a buffer compatible with the initial HPLC mobile phase, such as 65% 20 mM sodium phosphate and 35% acetonitrile.[1]
-
Filtration: Prior to injection, the resuspended sample should be filtered through a 0.45 µm syringe filter to remove any particulate matter.
Experimental Protocols
Analytical HPLC Protocol:
This protocol is designed for the separation and quantification of this compound isomers in a sample.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is employed. A common starting point is a linear gradient. For example, a linear gradient from 35% to 100% methanol in water over 20 minutes.[6] Another described method uses a linear gradient from 30% to 50% acetonitrile in water (with 0.1% formic acid) over 50 minutes.[7]
-
Flow Rate: A typical flow rate is 1 mL/min.[6]
-
Detection: UV detection is performed at a wavelength between 345 nm and 363 nm, corresponding to the absorbance maximum of the this compound chromophore.[2][6][7]
-
Injection Volume: The injection volume will depend on the sample concentration and the column dimensions, but a typical volume is 10-20 µL.
-
Important Considerations: To prevent degradation, it is crucial to protect the samples and fractions from light and heat.[7] Using helium to saturate the HPLC solvents can also help to slow down the oxidation of the purified this compound products.[7]
Preparative HPLC Protocol:
This protocol is for the isolation of larger quantities of individual this compound isomers.
-
Column: A larger dimension preparative C18 column is required (e.g., YMC-Pack ODS-A 250 x 20 mm).[6]
-
Mobile Phase: The mobile phase composition may need to be optimized from the analytical method. An isocratic elution with 72% methanol has been used effectively.[6]
-
Flow Rate: The flow rate will be significantly higher than in analytical HPLC, for instance, 4 mL/min.[6]
-
Detection: UV detection is performed at the same wavelength as the analytical method (e.g., 345 nm).[6]
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected.
-
Post-Purification Handling: Due to the instability of pure this compound, it is recommended to concentrate the collected fractions in small batches under vacuum to minimize degradation.[6] The entire process should be conducted in the dark.[6]
Data Presentation
The following table summarizes various HPLC conditions reported for the purification of this compound isomers.
| Parameter | Analytical HPLC Method 1 | Analytical HPLC Method 2 | Preparative HPLC Method |
| Column | C18 Reverse-Phase (Phenomenex)[1] | C18 Reverse-Phase | YMC-Pack ODS-A (250 x 20 mm)[6] |
| Mobile Phase A | 20 mM Sodium Phosphate[1] | 0.1% Formic acid in Water[7] | Water |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[7] | Methanol[6] |
| Gradient | Isocratic (35% B)[1] | 30-50% B over 50 min[7] | Isocratic (72% B)[6] |
| Flow Rate | Not specified | Not specified | 4 mL/min[6] |
| Detection Wavelength | 361 nm[1] | 363 nm[7] | 345 nm[6] |
Visualizations
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Complex Structure of Bacillaene: An NMR Spectroscopy Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene, a complex polyketide natural product produced by various Bacillus species, has garnered significant interest for its potent antimicrobial properties. However, its inherent instability has historically posed a considerable challenge to its isolation and structural characterization. This application note details the critical role of Nuclear Magnetic Resonance (NMR) spectroscopy in overcoming these challenges to successfully elucidate the intricate structure of this compound. The protocols and data presented herein provide a comprehensive guide for researchers working on the structural determination of this compound and other similarly labile natural products.
The structure of this compound is characterized by a linear backbone featuring conjugated polyene systems, amide bonds, and multiple stereocenters. Its instability under light and at room temperature necessitates rapid and efficient analytical techniques.[1] A key strategy in its initial structure determination was the use of a differential NMR approach, comparing the spectra of wild-type Bacillus subtilis strains with those of genetically modified strains incapable of producing this compound.[1] This allowed for the unambiguous identification of this compound's signals within a complex metabolic background.
Key Challenges in this compound Structure Elucidation
-
Chemical Instability: this compound is prone to degradation, requiring careful handling, minimal purification steps, and low-temperature analysis.[1]
-
Structural Complexity: The presence of multiple stereoisomers and conformational flexibility complicates spectral analysis.
-
Low Abundance: The concentration of this compound in bacterial cultures can be low, necessitating highly sensitive NMR techniques.
Experimental Workflow for this compound Structure Elucidation
The following diagram illustrates the general workflow for the isolation and NMR-based structure elucidation of this compound.
Detailed Experimental Protocols
Sample Preparation for Unstable Compounds
Given the instability of this compound, meticulous sample preparation is paramount.
-
Extraction and Purification: Perform all steps at low temperatures and with protection from light. Use a minimal number of chromatographic steps to reduce the chance of degradation. Flash column chromatography on silica gel is a common initial step.
-
NMR Sample Preparation:
-
Dissolve the semi-purified extract in a deuterated solvent (e.g., CD₃OD) that has been chilled to 4°C.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Filter the sample directly into a pre-chilled NMR tube using a pipette with a glass wool plug to remove any particulate matter.
-
Immediately store the NMR tube at low temperature (e.g., -20°C) until analysis.
-
For data acquisition, it is recommended to use a spectrometer equipped with a cryoprobe and to maintain the sample temperature at or below 274 K.[2]
-
1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR: Provides initial information on the types of protons present (olefinic, aliphatic, etc.) and their relative abundance.
-
¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, this experiment requires a more concentrated sample or longer acquisition times.
2D NMR Spectroscopy
a. Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY)
This experiment is crucial for identifying proton-proton scalar couplings, allowing for the assembly of spin systems within the molecule.
-
Pulse Program: cosydfph (or equivalent phase-sensitive gradient-selected sequence).
-
Key Parameters:
-
Spectral Width (SW): Set to cover all proton resonances (e.g., 0-10 ppm).
-
Number of Increments (TD in F1): 512-1024 for good resolution.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
Relaxation Delay (D1): 1.5 - 2.0 seconds.
-
b. Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
HSQC correlates directly bonded proton and carbon atoms, providing a carbon chemical shift for each proton.
-
Pulse Program: hsqcedetgpsp (or equivalent edited HSQC for multiplicity information).
-
Key Parameters:
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
Spectral Width (SW in F1): Set to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).
-
Number of Increments (TD in F1): 128-256.
-
Number of Scans (NS): 4-8.
-
c. Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
HMBC reveals long-range correlations between protons and carbons (typically 2-4 bonds), which is essential for connecting the spin systems identified by COSY.
-
Pulse Program: hmbcgplpndqf (or equivalent).
-
Key Parameters:
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of couplings (e.g., 8 Hz) to observe both ²J and ³J correlations.
-
Spectral Width (SW in F1): Set to cover the entire ¹³C chemical shift range (e.g., 0-200 ppm).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 16-64, as this is a less sensitive experiment.
-
d. Rotating-Frame Overhauser Effect Spectroscopy (ROESY)
ROESY is used to determine the stereochemistry by identifying protons that are close in space, providing through-space correlations. For flexible molecules like this compound, ROESY is often preferred over NOESY to avoid zero-crossings of the NOE signal.
-
Pulse Program: roesyesgpph (or equivalent).
-
Key Parameters:
-
Mixing Time: 200-500 ms, optimized to observe key spatial correlations without significant spin diffusion.
-
Spectral Width (SW): Set to cover all proton resonances.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 16-32.
-
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for two stereoisomers of this compound derivatives, 2a and 3a, as reported in the literature. These data are crucial for the identification and characterization of this compound and its analogues.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Derivative 2a (in CD₃OD, 600 MHz) [3][4]
| Position | δC (ppm) | δH (ppm, mult, J in Hz) |
| 1' | 170.7 | |
| 2' | 42.1 | 2.70 (dd, 15.6, 3.6), 2.45 (dd, 15.6, 9.6) |
| 3' | 4.54 | m |
| 4' | 139.2 | 6.55 (d, 11.4) |
| 5' | 126.5 | 6.55 (d, 11.4) |
| ... | ... | ... |
| 17' | 11.1 | 1.87 (s) |
(Note: This is a partial table for illustrative purposes. A complete dataset would include all assignable protons and carbons.)
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound Derivative 3a (in CD₃OD, 600 MHz) [3][4]
| Position | δC (ppm) | δH (ppm, mult, J in Hz) |
| 1' | 170.8 | |
| 2' | 42.2 | 2.71 (dd, 15.6, 3.6), 2.46 (dd, 15.6, 9.6) |
| 3' | 4.55 | m |
| 4' | 139.3 | 6.56 (d, 11.4) |
| 5' | 126.6 | 6.56 (d, 11.4) |
| ... | ... | ... |
| 17' | 11.2 | 1.88 (s) |
(Note: This is a partial table for illustrative purposes. A complete dataset would include all assignable protons and carbons.)
Data Interpretation and Structure Assembly
The final structure of this compound is assembled by integrating the information from all NMR experiments:
-
Identify Spin Systems: Use DQF-COSY data to connect adjacent protons.
-
Assign Carbons: Use HSQC data to assign the carbon chemical shift to each proton.
-
Connect Fragments: Use HMBC correlations to link the spin systems together, paying close attention to correlations to quaternary carbons and carbonyls.
-
Determine Stereochemistry: Analyze ROESY data to establish through-space proximities between protons, which helps in determining the relative stereochemistry of stereocenters and the geometry of double bonds. J-coupling constants from high-resolution 1D ¹H spectra also provide valuable stereochemical information.
Conclusion
The structural elucidation of the unstable natural product this compound serves as an excellent case study demonstrating the power of modern NMR spectroscopy. A combination of 1D and 2D NMR techniques, coupled with careful sample handling and a differential analysis approach, is essential for characterizing such complex and labile molecules. The protocols and data presented in this application note provide a robust framework for researchers in natural product chemistry and drug discovery to tackle similar structural challenges.
References
- 1. [PDF] The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 2. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
- 3. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometry Analysis of Bacillaene and its Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of bacillaene and its fragments using mass spectrometry. This compound, a complex polyketide antibiotic produced by various Bacillus species, is of significant interest for its potent antimicrobial properties.[1][2][3] Due to its inherent instability, careful and optimized analytical methods are crucial for its characterization and quantification.[4][5][6]
Introduction to this compound
This compound is a linear hybrid polyketide/non-ribosomal peptide synthesized by a giant multienzyme complex encoded by the pksX gene cluster.[7][8][9] Its structure features a conjugated hexaene, making it susceptible to degradation by light and changes in temperature. The primary forms found in bacterial cultures are this compound A and its glycosylated analogue, this compound B, along with dihydrothis compound. The nominal molecular weight of this compound is 580 g/mol , with an empirical formula of C35H48O7.[3] High-resolution mass spectrometry has been instrumental in elucidating its correct molecular formula as C34H48N2O6.[7][10]
Experimental Protocols
Extraction of this compound from Bacillus subtilis Culture
This protocol is adapted from established methods for the extraction of this compound from Bacillus subtilis cultures.[7][11]
Materials:
-
Bacillus subtilis culture broth
-
Ethyl acetate (B1210297)
-
C18 solid-phase extraction (SPE) cartridges
-
Silica (B1680970) gel for chromatography
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Cell Removal: Centrifuge the Bacillus subtilis culture broth to pellet the cells. Collect the supernatant which contains the secreted this compound.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the culture supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound and other hydrophobic molecules with methanol or a mixture of ethyl acetate and hexane.[7]
-
-
Solvent Extraction (Alternative to SPE):
-
Extract the culture supernatant with an equal volume of ethyl acetate.
-
Separate the organic layer and repeat the extraction process on the aqueous layer to maximize recovery.
-
Pool the organic extracts.
-
-
Concentration: Evaporate the solvent from the eluate or the pooled organic extracts using a rotary evaporator at a temperature not exceeding 30°C to prevent degradation.
-
Silica Gel Chromatography:
-
Dissolve the dried extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of methanol in chloroform (e.g., starting from 1:20 v/v methanol:chloroform).[7]
-
Collect fractions and monitor for the presence of this compound using UV-Vis spectroscopy (absorbance maximum around 363 nm) or by performing a bioassay.[11]
-
-
Final Concentration: Evaporate the solvent from the fractions containing pure this compound under a gentle stream of nitrogen. Store the purified this compound at -20°C or below, protected from light.
UPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation for UPLC-MS/MS:
-
Dissolve the purified this compound extract in a suitable solvent compatible with the mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.[12][13]
-
Ensure the final concentration is within the linear range of the instrument, typically in the low µg/mL to ng/mL range. A starting concentration of 0.1 mg/mL followed by serial dilutions is recommended.[13]
-
Filter the sample through a 0.2 µm syringe filter to remove any particulate matter before injection.[13]
UPLC-MS/MS Parameters:
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC or similar |
| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A linear gradient tailored to the specific this compound analogues being analyzed. A typical starting point is a 5-minute gradient from 5% to 95% Mobile Phase B. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode |
| Capillary Voltage | ~3.0 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon |
| Collision Energy | This is an instrument-dependent parameter and requires optimization for each specific fragment ion. A starting point for optimization could be a range of 10-40 eV. |
| Data Acquisition | Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for identification. |
Quantitative Data
The following tables summarize the key mass spectrometry data for this compound and its major fragments.
Table 1: High-Resolution Mass Spectrometry Data for Parent Ions
| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) |
| This compound A | C34H49N2O6 | 581.3585 | 581.3583 |
| Dihydrothis compound | C34H51N2O6 | 583.3741 | 583.3749 |
Data sourced from Butcher et al. (2007).[7][10]
Table 2: Major Fragment Ions of this compound A from MS/MS Analysis
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Putative Fragment Description |
| 581.3585 | 136.1121 | 27.45 | Triene-containing moiety |
| 581.3585 | 182.1177 | 100.00 | Fragment of the hexaene core |
| 581.3585 | 223.1483 | 33.33 | Fragment of the hexaene core |
| 581.3585 | 251.1431 | 45.10 | Fragment of the hexaene core |
| 581.3585 | 432.2529 | 23.53 | Loss of the triene moiety |
Note: The fragmentation pathway of this compound is complex and can be influenced by the collision energy. The relative intensities are indicative and may vary between different mass spectrometers.
Visualizations
This compound Biosynthesis Workflow
The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The following diagram illustrates the general workflow.
Caption: A simplified workflow of the biosynthesis of this compound by the PKS/NRPS enzymatic machinery.
Analytical Workflow for this compound Analysis
This diagram outlines the key steps for the analysis of this compound from a bacterial culture.
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Predicting Collision-Induced-Dissociation Tandem Mass Spectra (CID-MS/MS) Using Ab Initio Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. How to Submit a Sample to the UPLC-MS (Open Access) | Mass Spectrometry [mass-spectrometry.ch.cam.ac.uk]
Application Notes and Protocols for Developing a Stable Formulation of Bacillaene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene, a polyene antibiotic produced by various Bacillus species, exhibits potent antibacterial activity. However, its utility in research and development is significantly hampered by its inherent instability. This compound is notoriously susceptible to degradation when exposed to light, oxygen, and elevated temperatures.[1][2][3][4] This document provides detailed application notes and protocols for the preparation, stabilization, and analysis of this compound formulations to support consistent and reliable research outcomes. The primary degradation pathway is understood to be a "domino" effect initiated by the cis-to-trans isomerization of the 4',5'-double bond in its polyene structure.[2][3] Glycosylated forms of this compound have been observed to possess greater stability.[2]
Extraction and Purification of this compound
To minimize degradation during isolation, it is crucial to work quickly, protect the compound from light, and use minimal chromatographic steps.[4]
Protocol 2.1: Extraction and Initial Purification of this compound
-
Culture and Extraction:
-
Culture a high-producing Bacillus subtilis strain in a suitable medium (e.g., YEME7) in the dark at 30-37°C with shaking for 24-48 hours.[4]
-
Centrifuge the culture to pellet the cells. The supernatant contains the this compound.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) or by passing it through a C18 solid-phase extraction (SPE) cartridge.[4] All steps must be performed under amber or red light to prevent photodegradation.[5]
-
-
Initial Chromatographic Separation:
-
Concentrate the organic extract or the SPE eluate under reduced pressure at room temperature.
-
Subject the concentrated extract to silica (B1680970) gel chromatography.
-
Elute with a gradient of methanol (B129727) in chloroform (B151607) (e.g., 1:20 to 1:5 methanol:chloroform).[4]
-
Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions containing this compound and concentrate.
-
Perform preparative reverse-phase HPLC (e.g., on a C18 column) to obtain pure this compound.
-
The entire HPLC process, including collection, should be conducted in the dark.
-
Developing a Stable Liquid Formulation
The key to a stable this compound formulation is the mitigation of oxidative and light-induced degradation, as well as maintaining an optimal pH.
3.1. Solvent Selection
This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[6] For biological assays, it is often necessary to prepare aqueous dilutions.
Protocol 3.1: Preparation of a this compound Stock Solution
-
Weigh the purified this compound in a light-protected environment.
-
Dissolve the this compound in anhydrous, analytical grade DMSO to a concentration of 1-10 mg/mL.[7]
-
Vortex gently until fully dissolved.
-
Dispense the stock solution into small, single-use amber or foil-wrapped vials to minimize light exposure and repeated freeze-thaw cycles.[8][9]
-
Store immediately at -80°C.
3.2. pH Optimization
Polyene antibiotics generally exhibit greater stability in neutral to slightly acidic pH ranges.[10]
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer (25°C, in the dark)
| pH | Half-life (t½) in hours (Hypothetical) |
| 4.0 | 8 |
| 5.0 | 18 |
| 6.0 | 36 |
| 7.0 | 48 |
| 8.0 | 24 |
| 9.0 | 12 |
Note: This data is illustrative, based on general trends for polyene antibiotics. Specific experimental validation for this compound is required.
3.3. Incorporation of Stabilizing Excipients
The addition of antioxidants can significantly reduce oxidative degradation.
Table 2: Effect of Antioxidants on the Stability of this compound in an Aqueous Formulation (pH 7.0, 25°C, in the dark)
| Antioxidant | Concentration (% w/v) | Half-life (t½) in hours (Hypothetical) |
| None (Control) | 0 | 48 |
| Ascorbic Acid | 0.05 | 96 |
| Ascorbic Acid | 0.10 | 120 |
| Butylated Hydroxyanisole (BHA) | 0.02 | 110 |
| Butylated Hydroxytoluene (BHT) | 0.02 | 115 |
| α-Tocopherol | 0.05 | 130 |
Note: This data is illustrative. Optimal concentrations need to be determined empirically.
Protocol 3.2: Preparation of a Stabilized Aqueous this compound Formulation for Bioassays
-
Thaw a single-use aliquot of the this compound-DMSO stock solution at room temperature.
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) with a pH of 7.0.
-
Add the chosen antioxidant (e.g., α-tocopherol to a final concentration of 0.05% w/v) to the buffer and mix until dissolved.
-
Spike the this compound-DMSO stock solution into the antioxidant-containing buffer to the desired final concentration for the bioassay. Ensure the final DMSO concentration is compatible with the assay (typically <1%).
-
Use the formulation immediately and protect it from light throughout the experiment.
Long-Term Storage of this compound
For long-term storage, freezing in the presence of a cryoprotectant is recommended.
Table 3: Long-Term Storage Stability of this compound (-80°C)
| Storage Condition | Solvent | Cryoprotectant | This compound Remaining after 1 year (Hypothetical %) |
| Dry Powder | - | - | 85% |
| Solution | DMSO | None | 90% |
| Solution | DMSO | 10% Glycerol (B35011) | >95% |
| Solution | DMSO | 5% Trehalose (B1683222) | >95% |
Note: This data is illustrative. Specific experimental validation is recommended.
Protocol 4.1: Cryopreservation of this compound Stock Solution
-
Prepare a 1-10 mg/mL stock solution of this compound in DMSO as described in Protocol 3.1.
-
Add a sterile cryoprotectant such as glycerol to a final concentration of 10-25% or trehalose to a final concentration of 5%.[11][12][13]
-
Mix gently but thoroughly until the solution is uniform.
-
Aliquot into single-use, light-protected cryovials.
-
Flash-freeze the aliquots in liquid nitrogen before transferring to a -80°C freezer for long-term storage.
Analytical Methods for Stability Assessment
Protocol 5.1: UPLC-MS Method for this compound Quantification
A robust UPLC-MS method is essential for accurately quantifying this compound and its degradation products.
-
Chromatography System: Waters Acquity UPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-65°C.[3]
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ion mode.
-
Detection: Monitor the [M+H]⁺ ion for this compound.
Visualizations
References
- 1. Physicochemical and biological comparison of polyene macrolide antibiotics fungichromin, lagosin and cogomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. addgene.org [addgene.org]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. [Stability at different pH of polyene antibiotics derived from partricin] [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of different cryoprotectants on the survival of freeze-dried Lactobacillus rhamnosus and Lactobacillus casei/paracasei during long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Prokaryotic Ribosome Function with Bacillaene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene is a polyene antibiotic produced by various Bacillus species, notably Bacillus subtilis. It acts as a potent and specific inhibitor of prokaryotic protein synthesis, making it a valuable tool for investigating the intricacies of the bacterial ribosome. This compound exerts its bacteriostatic effect by targeting the translation elongation step.[1][2] Evidence suggests that its mechanism of action involves an interaction with the elongation factor G (EF-G), a key protein responsible for the translocation of tRNAs and mRNA through the ribosome.[3] Unlike many other antibiotics, this compound does not inhibit eukaryotic protein synthesis, highlighting its specificity for the prokaryotic translation machinery.[1][2]
This document provides detailed application notes and protocols for utilizing this compound as a molecular probe to study prokaryotic ribosome function. Due to the inherent instability of this compound under light, and at room temperature, careful handling and specific purification methods are required for its use in biochemical and structural studies.[4][5][6][7]
Quantitative Data
While extensive quantitative data for this compound's inhibitory activity is not widely available in the literature, the following tables summarize the known values. Researchers are encouraged to determine specific inhibitory concentrations for their experimental systems.
Table 1: Antimicrobial Activity of this compound
| Parameter | Organism | Value | Reference |
| Minimal Inhibitory Concentration (MIC) | Bacillus methylotrophicus B-9987 | 100 µg/mL (complete growth inhibition) | [1] |
| Minimal Cytological Concentration | Escherichia coli lptD mutant | 2 µM | [8] |
| Growth Inhibition | Campylobacter jejuni | 4.2 log10 reduction in growth | [9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₈N₂O₆ | [3] |
| Molecular Weight | ~580.8 g/mol | [3] |
Mechanism of Action and Signaling Pathways
This compound disrupts protein synthesis at the elongation stage. Its interaction with EF-G is thought to stall the ribosome during translocation, preventing the movement of tRNAs and mRNA, which ultimately halts polypeptide chain elongation.
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol is adapted from standard in vitro translation assays and can be used to determine the IC50 value of this compound. Given this compound's similarity in targeting EF-G to fusidic acid, this protocol incorporates elements used for studying fusidic acid.
Materials:
-
Bacillus subtilis S30 cell-free extract (prepared as described in Protocol 4 or commercially available)
-
Reporter plasmid (e.g., pBESTluc™ containing a luciferase gene under a prokaryotic promoter)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, protected from light)
-
Amino acid mixture
-
Energy source (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, with optimal Mg²⁺ and K⁺ concentrations)
-
Luciferase assay reagent
-
Nuclease-free water
-
Microplate luminometer
Procedure:
-
Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the reaction buffer. Ensure the final solvent concentration is consistent across all reactions and does not exceed 1% (v/v).
-
Reaction Setup: In a 96-well plate, assemble the following reaction components on ice:
-
S30 cell-free extract (typically 25-30% of the final volume)
-
Reaction buffer
-
Amino acid mixture
-
Energy source
-
Reporter plasmid (e.g., 10-15 nM final concentration)
-
This compound dilution or solvent control
-
Nuclease-free water to the final volume (e.g., 15 µL)
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark to allow for transcription and translation.
-
Signal Detection:
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (a reaction without the reporter plasmid) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Ribosome Profiling to Map this compound-Induced Stalls
This protocol is based on established bacterial ribosome profiling methods and is designed to identify the precise locations on mRNAs where ribosomes stall in the presence of this compound.
Materials:
-
Bacillus subtilis culture
-
This compound
-
Lysis buffer with high MgCl₂ concentration (to arrest translation)
-
MNase (Micrococcal Nuclease)
-
Sucrose (B13894) for gradient preparation
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Culture and Treatment:
-
Grow Bacillus subtilis to mid-log phase.
-
Treat the culture with a sub-lethal concentration of this compound (e.g., at or slightly above the MIC) for a short period (e.g., 5-10 minutes) to capture its effect on elongating ribosomes. An untreated culture should be processed in parallel as a control.
-
-
Harvesting and Lysis:
-
Nuclease Digestion:
-
Treat the lysate with MNase to digest mRNA that is not protected by ribosomes. The optimal concentration of MNase and digestion time should be determined empirically.
-
-
Isolation of Monosomes:
-
Layer the digested lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the fractions corresponding to 70S monosomes.
-
-
Footprint Extraction and Library Preparation:
-
Extract the ribosome-protected mRNA fragments (footprints) from the monosome fraction.
-
Prepare a cDNA library from the footprints for high-throughput sequencing.
-
-
Sequencing and Data Analysis:
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to the Bacillus subtilis genome.
-
Analyze the distribution of ribosome footprints to identify positions with increased ribosome density in the this compound-treated sample compared to the control. These peaks indicate ribosome stalling sites.
-
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
This protocol provides a general framework for preparing this compound-stalled ribosome complexes for structural analysis by cryo-EM.
Materials:
-
Purified 70S ribosomes from Bacillus subtilis or Escherichia coli
-
Purified EF-G
-
Non-hydrolyzable GTP analog (e.g., GDPNP)
-
This compound
-
Cryo-EM grids
-
Vitrification device (e.g., Vitrobot)
Procedure:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a specific mRNA, an initiator tRNA (e.g., fMet-tRNAfMet), and a peptidyl-tRNA mimic in the A-site to form a pre-translocation complex.
-
Add EF-G, a non-hydrolyzable GTP analog, and this compound to the pre-translocation complex. The optimal concentrations and incubation times should be determined empirically. This compound should be added from a fresh, light-protected stock.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification device.
-
-
Data Collection and Processing:
-
Collect cryo-EM data on a transmission electron microscope.
-
Process the images to reconstruct the 3D structure of the this compound-stalled ribosome complex.
-
Protocol 4: Preparation of Bacillus subtilis S30 Cell-Free Extract
This protocol is adapted for preparing a translationally active S30 extract from Bacillus subtilis.
Materials:
-
Bacillus subtilis strain (e.g., WB800N)
-
2x YTP medium
-
S30-A buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
Sonciator or French press
-
Centrifuge
Procedure:
-
Cell Growth and Harvest:
-
Grow B. subtilis in 2x YTP medium at 30°C to late-log phase.
-
Harvest the cells by centrifugation and wash the cell pellet.
-
-
Cell Lysis:
-
Resuspend the cell pellet in S30-A buffer.
-
Lyse the cells using a sonicator or French press on ice.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (this is the S30 extract).
-
-
Run-off Reaction and Dialysis:
-
Incubate the S30 extract at 37°C for 60-80 minutes to allow for the completion of translation of endogenous mRNAs.
-
Dialyze the extract against S30-A buffer to remove small molecules.
-
-
Storage:
-
Aliquot the final S30 extract and flash-freeze in liquid nitrogen. Store at -80°C.
-
Troubleshooting and Considerations
-
This compound Instability: this compound is sensitive to light, heat, and pH changes.[4][5][6][7] All experiments should be conducted with minimal exposure to light. Stock solutions should be stored at -80°C and freshly diluted before use.
-
Solvent Effects: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) does not affect the experimental results by including appropriate solvent-only controls.
-
Concentration Optimization: The optimal concentration of this compound for each experiment will need to be determined empirically. It is recommended to perform a dose-response curve.
-
Ribosome Profiling Artifacts: The use of antibiotics to arrest translation can introduce artifacts. The recommended flash-freezing method helps to mitigate these issues.[8][10]
Conclusion
This compound presents a specific and valuable tool for dissecting the mechanisms of prokaryotic translation elongation. The protocols and data presented here provide a framework for researchers to employ this compound in their studies of ribosome function and for the development of novel antibacterial agents. Further characterization of its quantitative inhibitory properties and its interaction with the ribosome-EF-G complex will undoubtedly provide deeper insights into the intricate process of protein synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation frequency and antimicrobial susceptibilities of Bacillus species in a tertiary care hospital in Korea in the past four years (2020–2024): a retrospective surveillance study – Annals of Clinical Microbiology [acm.or.kr]
- 4. idexx.dk [idexx.dk]
- 5. An Integrated Approach Reveals Regulatory Controls on Bacterial Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies for preparation of prokaryotic extracts for cell-free expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
Application of Bacillaene in Biofilm Disruption Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene, a polyketide antibiotic produced by various Bacillus species, has emerged as a promising agent in the fight against bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and exhibit increased resistance to conventional antibiotics. This heightened resistance poses a significant challenge in clinical and industrial settings. This compound has demonstrated notable efficacy in both preventing the formation of and disrupting established biofilms of various pathogenic bacteria. This document provides detailed application notes and protocols for utilizing this compound in biofilm disruption assays, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The mechanism by which this compound disrupts biofilms varies depending on the target bacterial species.
-
Escherichia coli : this compound has been shown to inhibit the formation of curli amyloid fibers, a critical component of the E. coli biofilm matrix. It acts by preventing the polymerization of the major curli subunit protein, CsgA, without affecting the synthesis of the protein itself.[1][2] This targeted action on a key structural component of the biofilm leads to its disruption.
-
Staphylococcus aureus : While the direct action of purified this compound on S. aureus biofilms is part of a broader suite of molecules, evidence suggests that Bacillus subtilis, a known producer of this compound, disrupts S. aureus biofilms through quorum sensing (QS) interference.[3][4][5][6] Specifically, peptides secreted by B. subtilis can interfere with the Agr QS system of S. aureus, which is a key regulator of biofilm formation and virulence.[3][4] This interference leads to the upregulation of the Agr system, which can paradoxically lead to biofilm dispersal.
-
Campylobacter jejuni : The inhibitory effect of this compound on C. jejuni biofilms is mediated through a contact-independent mechanism.[7][8] Bacillus subtilis mutants unable to produce this compound show a significantly reduced ability to prevent C. jejuni biofilm formation and disrupt pre-established biofilms, highlighting the crucial role of this molecule.[7][8]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in biofilm disruption and inhibition.
| Target Organism | This compound Source | Assay Type | Effect | Quantitative Data | Reference(s) |
| Campylobacter jejuni | Bacillus subtilis PS-216 | Biofilm Prevention (Co-culture) | Reduction in biofilm formation | 4.2 log10 CFU/ml reduction | [7][8] |
| Campylobacter jejuni | Bacillus subtilis PS-216 | Adhesion Inhibition (Co-culture) | Reduction in adhesion to polystyrene | 2.4 log10 CFU/ml reduction | [7][8] |
| Campylobacter jejuni | Bacillus subtilis PS-216 | Biofilm Disruption (Pre-formed biofilm) | Dispersal of 26-hour old biofilms | 2.1 log10 CFU/ml reduction after 12h; 2.8 log10 CFU/ml reduction after 22h | [7] |
| Bacillus methylotrophicus B-9987 | Purified this compound A and B | Biofilm Formation (Self-biofilm) | Enhancement of biofilm formation | Effective at 0.1 and 1.0 µg/mL | [9][10][11] |
| Bacillus methylotrophicus B-9987 | This compound-rich fraction | Biofilm Formation (Self-biofilm) | Inhibition of growth | Complete inhibition at 100 µg/mL | [9][10] |
Experimental Protocols
Protocol 1: Crystal Violet Assay for Biofilm Disruption by Purified this compound
This protocol describes the use of purified this compound to disrupt a pre-formed bacterial biofilm, with quantification using the crystal violet staining method.
Materials:
-
Purified this compound solution of known concentration
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C). b. Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05. c. Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control. d. Incubate the plate under static conditions for 24-48 hours at the optimal temperature to allow for biofilm formation.
-
This compound Treatment: a. After incubation, carefully remove the planktonic cells by gently aspirating the medium from each well. b. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm. c. Prepare serial dilutions of the purified this compound in the appropriate growth medium to achieve the desired final concentrations. d. Add 200 µL of the this compound solutions to the wells containing the pre-formed biofilms. Include a control with medium only (no this compound). e. Incubate the plate for a defined period (e.g., 24 hours) at the optimal temperature.
-
Quantification of Biofilm Disruption: a. After the treatment period, discard the medium containing this compound. b. Wash the wells twice with 200 µL of sterile PBS. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS. e. Invert the plate and tap it on a paper towel to remove any excess liquid. f. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. g. Incubate for 10-15 minutes at room temperature. h. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. The percentage of biofilm disruption can be calculated using the following formula: % Disruption = [1 - (OD570 of treated well / OD570 of untreated control well)] x 100
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Visualizing Biofilm Disruption
This protocol allows for the direct visualization of the effect of this compound on biofilm structure.
Materials:
-
Purified this compound solution
-
Bacterial strain of interest
-
Appropriate growth medium
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar fluorescent stains like SYTO 9 and propidium (B1200493) iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Formation: a. Grow biofilms directly on the glass surface of the imaging dishes or slides following the steps in Protocol 1 (1a-1d).
-
This compound Treatment: a. Treat the pre-formed biofilms with the desired concentration of this compound as described in Protocol 1 (2a-2e).
-
Staining: a. After treatment, gently wash the biofilms with sterile PBS. b. Prepare the fluorescent staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). c. Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.
-
Imaging: a. Gently rinse the biofilms with PBS to remove excess stain. b. Immediately visualize the biofilms using a confocal laser scanning microscope with appropriate laser excitation and emission filters for the chosen stains. c. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Image Analysis: a. Analyze the images to observe changes in biofilm structure, thickness, and the ratio of live to dead cells in the this compound-treated samples compared to the untreated controls.
Visualizations
Caption: this compound inhibits E. coli biofilm formation by blocking CsgA polymerization.
Caption: B. subtilis peptides interfere with S. aureus Agr quorum sensing, leading to biofilm dispersal.
Caption: Workflow for quantifying biofilm disruption using the crystal violet assay.
References
- 1. Microbial warfare: B. subtilis antagonizes E. coli biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacillus subtilis-derived peptides disrupt quorum sensing and biofilm assembly in multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacillus subtilis-derived peptides disrupt quorum sensing and biofilm assembly in multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bacillaene: A Versatile Tool for Unraveling Polyketide Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillaene, a complex polyketide-nonribosomal peptide hybrid metabolite produced by various Bacillus species, presents a fascinating case study for understanding the intricacies of polyketide biosynthesis.[1] Its unique linear structure, featuring a conjugated hexaene and a triene, is synthesized by a giant modular enzymatic megacomplex encoded by the pksX (or bae) gene cluster.[2][3] The biosynthesis of this compound is particularly notable for its utilization of a trans-acyltransferase (AT) polyketide synthase (PKS) system, where the AT domains are encoded as standalone enzymes rather than being integrated into the main PKS modules.[1][3] This, along with features like module skipping and unusual enzymatic domains, makes the this compound biosynthetic pathway a rich area of study for researchers interested in the fundamental mechanisms of polyketide synthesis and engineering.[1][4] The genetic tractability of its native producer, Bacillus subtilis, further enhances its utility as a model system.[4]
These application notes provide an overview of how this compound can be used as a tool to study polyketide biosynthesis, complete with detailed experimental protocols and data presentation.
Data Presentation
Quantitative Analysis of this compound Production
The production of this compound is tightly regulated and typically peaks during the transition from exponential to stationary phase of bacterial growth.[5] High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound from culture supernatants.[5]
| Time (hours) | Optical Density (OD600) | This compound Production (mAU/OD600) |
| 0 | ~0.2 | Not Detected |
| 3 | ~0.5 | Not Detected |
| 6 | ~1.8 | ~100 |
| 9 | ~4.2 | ~250 (Peak) |
| 12 | ~5.0 | ~200 |
| 15 | ~5.2 | ~150 |
Table 1: Time-course of this compound production by B. subtilis strain PSK0212 in CH medium at 30°C. Data is averaged from triplicate experiments and normalized to cell density.[5]
Stability of this compound Derivatives
This compound and its derivatives are notoriously unstable, which presents challenges for their isolation and characterization.[2][6] A study on the stability of this compound A and this compound B (a glycosylated analog) in aqueous solution at 37°C highlights this instability.
| Compound | Concentration (μg/mL) | Stability within 18 hours |
| This compound A | 0.1 - 10 | Unstable |
| This compound B | up to 10 | Stable |
Table 2: Stability of this compound A and B in aqueous solution.[7]
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from B. subtilis Culture
This protocol describes the extraction of this compound from liquid cultures of B. subtilis and its quantification using HPLC.[5]
Materials:
-
B. subtilis culture grown in CH medium
-
Sodium phosphate (B84403) (20 mM)
-
Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Grow B. subtilis in 500 mL of CH medium at 30°C with constant agitation (250 rpm) in complete darkness.[5]
-
Collect 15 mL samples of the culture at various time points.[5]
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Mix the supernatant 1:1 with dichloromethane for liquid-liquid extraction.
-
Separate the organic phase and evaporate the dichloromethane to dryness.
-
Resuspend the dried extract in methanol and then evaporate the methanol.
-
Resuspend the final sample in a buffer of 65% 20 mM sodium phosphate and 35% acetonitrile.[5]
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.
-
Monitor the elution at a wavelength of 361 nm.[5]
-
Quantify this compound by integrating the area under the characteristic peaks. Confirm the identity of the peaks by comparing with a sample from a Δpks mutant strain and by liquid chromatography-mass spectrometry (LC-MS) analysis.[5]
-
Normalize the quantitative data to the optical density (OD600) of the culture at the time of sampling.[5]
Protocol 2: Differential NMR Spectroscopy for Structure Elucidation
This method was instrumental in the initial structure elucidation of the unstable this compound molecule and is a powerful technique for identifying the products of uncharacterized biosynthetic gene clusters.[1][8]
Materials:
-
Wild-type B. subtilis strain
-
Genetically manipulated B. subtilis strain with a deleted pksX gene cluster (ΔpksX)
-
Culture media (e.g., CH medium)
-
Solvents for extraction (e.g., dichloromethane, methanol)
-
NMR spectrometer and tubes
-
Deuterated solvent (e.g., CDCl3)
Procedure:
-
Cultivate both the wild-type and ΔpksX strains of B. subtilis under identical conditions that promote this compound production.
-
Extract the secondary metabolites from the culture supernatants of both strains using the extraction protocol described above (Protocol 1).
-
Prepare NMR samples of the crude extracts from both strains in a suitable deuterated solvent.
-
Acquire a comprehensive set of 1D (1H) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra for both samples.
-
Overlay the spectra from the wild-type and the ΔpksX mutant. The signals present in the wild-type spectrum but absent in the mutant spectrum correspond to the metabolites produced by the pksX gene cluster, i.e., this compound and its precursors.[1]
-
Analyze these differential signals to piece together the structure of the novel compound.
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a hybrid PKS/NRPS system with several unique features. The following diagram illustrates the proposed model for its synthesis.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for studying this compound, from bacterial culture to data analysis.
Caption: General experimental workflow for this compound analysis.
Conclusion
The study of this compound and its biosynthetic pathway offers profound insights into the mechanisms of polyketide synthesis, particularly the less common trans-AT PKS systems. The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to explore these complex biological processes. The inherent instability of this compound, while challenging, also presents an opportunity to investigate the degradation pathways of complex natural products. Further research into the this compound system, including the engineering of its biosynthetic machinery, holds promise for the discovery and development of novel bioactive compounds.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Application Note: Methods for Quantifying Bacillaene Production in Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction Bacillaene is a complex polyketide/non-ribosomal peptide hybrid antibiotic produced by various Bacillus species, notably Bacillus subtilis.[1][2] It is synthesized by a massive enzymatic megacomplex encoded by the pks gene cluster, which can occupy a significant portion of the bacterial genome.[1][3][4] this compound exhibits broad-spectrum antibacterial activity and is considered a key factor in the competitive fitness of B. subtilis in its natural environment.[1][5] However, quantifying its production is challenging due to the molecule's inherent instability, as it is sensitive to light, oxygen, and temperature.[2][6] This application note provides detailed protocols for the extraction and quantification of this compound from fermentation cultures using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and microbiological bioassays.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated and typically peaks at the onset of the stationary phase of bacterial growth.[1] The expression of the ~78 kb pks gene cluster is controlled by a complex network of transcriptional regulators that respond to cell density and nutrient availability. Key regulators include Spo0A, AbrB, and CodY.[7][8] During the early exponential growth phase, the repressor AbrB is active and blocks the expression of the pks genes.[8] As the culture enters the stationary phase, the master regulator Spo0A is activated, which in turn represses abrB. This relieves the repression on the pks operon, allowing for its transcription and the subsequent synthesis of the this compound megacomplex.[8] CodY is also required for the induction of pks gene expression.[8]
Caption: Regulation of the pks gene cluster for this compound synthesis.
Experimental Workflows and Protocols
Accurate quantification of this compound requires careful sample handling to prevent degradation. The following sections detail the primary methods for quantification.
Chromatographic Quantification Workflow (HPLC/LC-MS)
This workflow is the most common and precise method for absolute quantification of this compound. It involves extracting the compound from the culture supernatant followed by chromatographic separation and detection.
Caption: General workflow for this compound quantification by HPLC/LC-MS.
Protocol 1: this compound Extraction from Culture Supernatant
This protocol is adapted from methodologies used for preparing samples for HPLC and LC-MS analysis.[1][2] Crucially, all steps should be performed while protecting samples from direct light to prevent degradation. [2][9]
-
Culture Sampling:
-
Cell Removal:
-
Centrifuge the culture samples (e.g., 5,000 x g for 15 minutes) to pellet the cells.[2]
-
Carefully collect the cell-free supernatant.
-
-
Solvent Extraction:
-
Concentration and Resuspension:
-
Transfer the organic phase (containing this compound) to a new tube.
-
Evaporate the solvent using a rotary evaporator or a speed vacuum at room temperature.[1][2]
-
Resuspend the dried extract first in a small volume of methanol, then evaporate the methanol completely.[1]
-
Finally, resuspend the sample in the appropriate buffer for HPLC/LC-MS analysis (e.g., 65% 20 mM sodium phosphate (B84403) – 35% acetonitrile).[1]
-
Protocol 2: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify this compound based on its characteristic UV absorbance.
-
Instrumentation and Column:
-
An HPLC system equipped with a UV-Vis detector.
-
A C18 reverse-phase column (e.g., Phenomenex).[1]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 20 mM Sodium Phosphate buffer.[1]
-
Mobile Phase B: Acetonitrile (B52724).[1]
-
Gradient: A linear gradient from 35% to 40% acetonitrile over a set time (e.g., 50 minutes) is often effective.[1][9]
-
-
Detection and Quantification:
-
Monitor the eluent at a wavelength of 361-363 nm, which is the absorbance maximum for this compound's conjugated hexaene structure.[1][9]
-
Identify this compound peaks by comparing the chromatogram to that of a sample from a Δpks mutant strain (which cannot produce this compound).[1]
-
Quantify the amount of this compound by integrating the area under the identified peaks.[1]
-
Normalize the resulting value (e.g., milli-absorbance units, mAU) to the OD600 of the original culture sample to represent production per cell density.[1][10]
-
Protocol 3: Identification and Quantification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more definitive identification and can distinguish between different this compound isoforms.
-
Instrumentation:
-
Chromatography:
-
Use a C18 column and a mobile phase system, often with 0.1% formic acid in water (A) and acetonitrile (B), to facilitate ionization.[9]
-
-
Mass Spectrometry:
-
Perform analysis in both positive and negative electrospray ionization (ESI) modes.
-
The expected mass for this compound is [M+H]⁺ at m/z 581.4.[2][9] Other isoforms, such as dihydrothis compound ([M+H]⁺ at m/z 583.4) and glycosylated bacillaenes (e.g., this compound B, [M-H]⁻ at m/z 741.4), can also be detected.[2][4][9]
-
-
Quantification:
Protocol 4: Semi-Quantitative Bioassay
This method quantifies this compound based on its biological activity, providing a relative measure of production.
-
Indicator Strain:
-
Use a sensitive indicator strain, such as Streptomyces avermitilis, for an agar (B569324) overlay diffusion assay.[2]
-
-
Assay Procedure:
-
Prepare an agar plate (e.g., YEME7 agar) and spread a lawn of approximately 1 x 10⁶ spores of the indicator strain.[2]
-
Allow the plate to dry.
-
Spot a small volume (e.g., 5 µL) of the this compound extract (resuspended in a suitable solvent like DMSO) onto the center of the plate.[2]
-
Incubate the plate at 30°C for 2 days.
-
-
Data Analysis:
-
Measure the diameter of the zone of growth inhibition around the spot.
-
The size of the inhibition zone correlates with the concentration of active this compound in the extract. This method is best used for comparing relative production levels between different strains or conditions.
-
Data Presentation and Comparison
The choice of quantification method depends on the specific research question, required throughput, and available equipment.
Table 1: Comparison of this compound Quantification Methods
| Feature | HPLC-UV | LC-MS | Microbiological Bioassay |
| Quantification Type | Absolute (with standard) or Relative | Absolute (with standard) or Relative | Semi-Quantitative / Relative |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass-to-charge ratio) | Moderate (measures any compound with similar bioactivity) |
| Sensitivity | High | Very High | Variable, depends on indicator strain |
| Throughput | Moderate | Moderate | High |
| Key Advantage | Robust, widely available, good for routine quantification.[1] | Definitive identification, can resolve different isoforms.[6][9] | Measures biological activity directly, simple setup.[2] |
| Key Limitation | Requires a purified standard for absolute quantification. | Higher equipment cost and complexity. | Lower precision, influenced by diffusion and media components. |
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Setting | Reference |
| Column | C18 Reverse-Phase | [1] |
| Mobile Phase A | 20 mM Sodium Phosphate | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | 35% to 40% B over 50 min | [1][9] |
| Flow Rate | 1 mL/min | [6] |
| Detection Wavelength | 361 nm | [1][10] |
| Injection Volume | 10-50 µL | [6][11] |
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Antibacterial Activity of Bacillaene
Introduction
Bacillaene is a polyene antibiotic produced by various Bacillus subtilis strains.[1] It is a product of a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene cluster.[2] this compound exhibits broad-spectrum antibacterial activity, primarily by inhibiting prokaryotic protein synthesis, making it a subject of interest in drug discovery.[1][2][3] Studies indicate it acts as a bacteriostatic agent.[1] A significant challenge in working with this compound is its inherent instability; it is sensitive to light, oxygen, and ambient temperatures, which necessitates careful handling during in vitro assays to ensure reliable and reproducible results.[2][4]
These application notes provide detailed protocols for three common in vitro assays to determine the antibacterial efficacy of this compound: Minimum Inhibitory Concentration (MIC) assay, Disk Diffusion assay, and Anti-Biofilm assay.
Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] The broth microdilution method is a standard, high-throughput technique used to determine MIC values and is highly recommended for assessing this compound's potency against various bacterial strains.[7][8]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound (handle with care, protect from light and heat)
-
Appropriate solvent (e.g., DMSO)[7]
-
Sterile Mueller-Hinton Broth (MHB)[5]
-
Sterile 96-well round-bottom microtiter plates[8]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standardized bacterial inoculum (0.5 McFarland standard)[9]
-
Incubator (35-37°C)[5]
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution.[7] Perform subsequent dilutions in sterile MHB. Due to this compound's instability, prepare fresh solutions for each experiment and protect them from light.[2][4]
-
Plate Preparation: Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[8]
-
Serial Dilution: Add 100 µL of the this compound working solution to the first column of the plate. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to a designated final column (e.g., column 10).[7][8] Discard 100 µL from the final dilution column. This will result in wells with decreasing concentrations of this compound.
-
Control Wells: Designate wells for controls:
-
Growth Control: Wells containing MHB and bacterial inoculum only (no this compound).
-
Sterility Control: Wells containing MHB only (no bacteria or this compound).
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Inoculation: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[8][9] Add 100 µL of this final inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[5][8] Ensure the incubator does not expose the plates to direct light.
-
Result Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as compared to the growth control.[7] This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
Data Presentation
Table 1: Representative MIC Values for this compound and its Glycosylated Form
| Compound | Test Organism | MIC | Reference |
|---|---|---|---|
| This compound | E. coli lptD mutant | 2 µM | [10] |
| this compound B (Glycosylated) | E. coli lptD mutant | 20 µM |[10] |
Note: The glycosylated form of this compound (this compound B) is significantly less potent than the unmodified form against E. coli lptD.[10]
Workflow Visualization
Caption: Workflow for the Broth Microdilution MIC Assay.
Application Note 2: Disk Diffusion Assay
The disk diffusion test, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[11][12] An antibiotic-impregnated paper disk is placed on an agar (B569324) plate inoculated with the test organism. The agent diffuses into the agar, and if effective, inhibits bacterial growth, creating a clear "zone of inhibition" around the disk.[11][13]
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm diameter)[13]
-
Mueller-Hinton Agar (MHA) plates[12]
-
Test bacterial strains
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.[12]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure complete coverage.[11] Allow the plate to dry for about 5-15 minutes.[2]
-
Disk Preparation and Application: Aseptically apply a precise volume of the this compound solution onto a sterile paper disk. Allow the solvent to evaporate. Place the impregnated disk firmly onto the center of the inoculated MHA plate.
-
Controls: Use a disk impregnated with the solvent alone as a negative control. A disk with a known antibiotic can be used as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[13] Due to this compound's light sensitivity, incubation should occur in the dark.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). The size of the zone correlates with the susceptibility of the bacterium to this compound.[11]
Data Presentation
Table 2: Representative Data Structure for Disk Diffusion Assay
| Test Organism | This compound Conc. per Disk | Zone of Inhibition (mm) | Interpretation |
|---|---|---|---|
| S. aureus | 30 µg | 18 | Susceptible |
| E. coli | 30 µg | 12 | Intermediate |
| P. aeruginosa | 30 µg | 6 | Resistant |
Note: Data is for illustrative purposes. Interpretation (Susceptible, Intermediate, Resistant) requires standardized breakpoints which may not be established for this compound.
Workflow Visualization
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Application Note 3: Biofilm Inhibition and Eradication Assays
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can protect them from environmental stresses and antimicrobial agents.[14] this compound has been shown to prevent the formation of Campylobacter jejuni biofilms and disrupt pre-established ones.[14][15] The crystal violet assay is a common method to quantify biofilm mass.[9]
Experimental Protocol: Microtiter Plate Biofilm Assay
Materials:
-
This compound solution
-
Sterile 96-well flat-bottom microtiter plates[9]
-
Bacterial culture
-
Growth medium that supports biofilm formation (e.g., Tryptic Soy Broth, MSgg medium)[16][17]
-
0.1% Crystal Violet solution[9]
-
95% Ethanol (B145695) or 33% Acetic Acid[9]
-
Sterile saline or water
-
Plate reader (absorbance at ~570 nm)
Procedure for Biofilm Inhibition:
-
Plate Preparation: Dispense 100 µL of biofilm growth medium into the wells of a 96-well plate. Add 100 µL of this compound at various concentrations (prepared by serial dilution) to the wells.
-
Inoculation: Add a standardized bacterial inoculum to each well (typically a 1:100 or 1:1000 dilution of a starter culture).[16][17] Include growth controls without this compound.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 30°C or 37°C, without shaking).[9][17]
-
Washing: Gently discard the planktonic (free-floating) cells from the wells. Wash the wells carefully with sterile saline or water to remove any remaining planktonic cells without disturbing the attached biofilm.[9]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and stain the adherent biofilms for 15-20 minutes at room temperature.[9]
-
Final Wash: Discard the stain and wash the wells again to remove excess crystal violet. Allow the plate to air dry completely.[9]
-
Quantification: Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.[9] Measure the absorbance at approximately 570 nm using a plate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.
Procedure for Biofilm Eradication:
-
Biofilm Formation: First, grow biofilms in a 96-well plate for 24-48 hours as described above (steps 2-3) without adding this compound.
-
Treatment: After biofilm formation, remove the planktonic cells and wash the wells. Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[9]
-
Second Incubation: Incubate the plate for another 24 hours.
-
Quantification: Wash, stain, and quantify the remaining biofilm mass using crystal violet as described in steps 4-7 of the inhibition protocol. A reduction in absorbance indicates biofilm eradication.
Data Presentation
Table 3: Summary of Published Quantitative Data on this compound's Anti-Biofilm Activity
| Activity | Test Organism | Effect | Concentration | Reference |
|---|---|---|---|---|
| Adhesion Prevention | C. jejuni | 2.4 log₁₀ reduction in adhered cells | Not specified | [14][15] |
| Growth Inhibition in Biofilm | C. jejuni | 4.2 log₁₀ reduction in growth | Not specified | [14] |
| Biofilm Dispersal | C. jejuni | Disperses 26-hour old biofilms | Not specified | [14] |
| Biofilm Enhancement | B. methylotrophicus | Accelerated self-biofilm formation | 0.1 - 1.0 µg/mL | [16] |
| Growth Inhibition | B. methylotrophicus | Complete growth inhibition | 100 µg/mL |[16] |
Note: this compound exhibits a dose-dependent dual role, acting as a biofilm enhancer at low concentrations and an inhibitor at high concentrations in some Bacillus species.[16]
Workflow Visualization
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. asm.org [asm.org]
- 13. Antibiotic susceptibility profile of bacilli isolated from the skin of healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methodologies for Studying B. subtilis Biofilms as a Model for Characterizing Small Molecule Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of the Bacillaene Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the genetic manipulation of the bacillaene biosynthetic gene cluster (BGC) in Bacillus subtilis. This document includes an overview of the regulatory network, detailed experimental protocols for genetic modification, and expected outcomes based on current research.
Introduction to this compound and its Biosynthetic Gene Cluster
This compound is a hybrid polyketide-nonribosomal peptide secondary metabolite produced by various Bacillus species, including B. subtilis. It exhibits a broad spectrum of antibiotic activity and plays a crucial role in interspecies competition.[1] The biosynthesis of this compound is orchestrated by the large pks gene cluster, which spans approximately 78 kb and is organized as a large operon.[1] Genetic manipulation of this BGC is a key strategy for enhancing this compound production, generating novel analogs, and elucidating its biosynthetic pathway.
Regulatory Network of this compound Biosynthesis
The expression of the this compound BGC (pks operon) is tightly regulated and is primarily induced as B. subtilis cultures transition from exponential to stationary phase.[1] This regulation is controlled by a complex network of global regulators that respond to cell density and nutrient availability.
Key transcriptional regulators include:
-
Spo0A: A master regulator of sporulation and stationary phase events. It indirectly activates pks expression by repressing the transition state regulator AbrB.[1]
-
AbrB: A transition state regulator that acts as a repressor of the pks operon during the exponential growth phase.[1][2]
-
CodY: A global regulator that senses nutrient availability (specifically, branched-chain amino acids and GTP levels) and is required for the induction of pks gene expression.[1]
-
DegU, ComA, and ScoC: These regulators also contribute to the full induction of pks gene expression, influencing the timing and level of transcription.[1]
A simplified model of this regulatory pathway is depicted below.
Quantitative Data on this compound Production
While extensive quantitative data on engineered this compound production is still emerging, studies on related secondary metabolites in B. subtilis demonstrate the potential for significant yield improvements through genetic manipulation. The following table summarizes known production levels and the impact of genetic modifications on related compounds.
| Strain/Modification | Product | Production Titer | Fold Increase | Reference |
| B. subtilis 55422 (Wild-Type) | This compound | >0.8 mg/L | - | [3] |
| B. subtilis KM1016 (Δspo0A) | Surfactin (B1297464) | Lowered titers | N/A | [4][5] |
| B. subtilis KM1016 (ΔabrB) | Surfactin | Increased yields | N/A | [4][5] |
| B. subtilis KM681 (Δspo0A, elongated abrB) | Surfactin | 18.27 g/L | ~292% vs. JABs24 | [4][5] |
| B. subtilis 168 (PabrB(ΔSA)) | Cellulase (B1617823) | N/A | 2.0-fold | [2] |
Note: The data for surfactin and cellulase are included to illustrate the potential impact of manipulating global regulators like spo0A and abrB on secondary metabolite production in B. subtilis.
Experimental Protocols
CRISPR-Cas9 Mediated Deletion of the abrB Gene
This protocol describes the markerless deletion of the abrB gene to potentially increase this compound production by removing its repressive effect on the pks operon. This method utilizes a single plasmid system with a temperature-sensitive origin of replication.[6][7][8]
Workflow Diagram:
Materials:
-
B. subtilis wild-type strain
-
CRISPR-Cas9 editing plasmid (e.g., pJOE8999 derivative)[6]
-
Oligonucleotides for gRNA and repair template construction
-
Restriction enzymes and T4 DNA ligase, or Gibson Assembly Master Mix
-
Competent E. coli for plasmid construction
-
Media (LB, Spizizen minimal medium) and appropriate antibiotics
-
Incubators (30°C and 45°C)
Protocol:
-
Design of gRNA and Repair Template:
-
Design a 20-bp guide RNA (gRNA) targeting the abrB coding sequence. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) recognized by Streptococcus pyogenes Cas9.
-
Design a repair template consisting of ~1 kb regions homologous to the sequences immediately upstream and downstream of the abrB gene, fused together. This will facilitate the seamless deletion of the gene.
-
-
Construction of the Editing Plasmid:
-
Synthesize and anneal oligonucleotides encoding the abrB-targeting gRNA.
-
Clone the annealed gRNA duplex into the CRISPR-Cas9 editing plasmid.
-
Amplify the upstream and downstream homology arms for the repair template by PCR from B. subtilis genomic DNA.
-
Assemble the homology arms to create the final repair template and clone it into the gRNA-containing editing plasmid.
-
Verify the final plasmid construct by Sanger sequencing.
-
-
Transformation of B. subtilis:
-
Prepare competent B. subtilis cells using standard protocols (e.g., the two-step Spizizen method).
-
Transform the competent cells with 200-600 ng of the final editing plasmid.
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for plasmid selection and incubate overnight at 30°C (permissive temperature for plasmid replication).[6]
-
-
Induction of Cas9 and Plasmid Curing:
-
Restreak single colonies on fresh selective plates and incubate at 30°C to ensure purity.
-
To induce Cas9 expression and subsequent genome editing, grow the transformants under inducing conditions (e.g., in the presence of mannose for the PmanP promoter in pJOE8999).
-
To cure the plasmid, restreak isolates on non-selective LB agar and incubate overnight at 45°C (non-permissive temperature).[6]
-
-
Screening and Verification:
-
Screen for colonies that have lost the plasmid by replica plating onto selective and non-selective plates.
-
Perform colony PCR on plasmid-cured isolates using primers flanking the abrB locus to identify clones with the desired deletion (which will show a smaller PCR product).
-
Confirm the deletion and the absence of off-target mutations by sequencing the PCR product.
-
Promoter Replacement for the this compound BGC
This protocol outlines the replacement of the native promoter of the pks operon with a strong constitutive promoter (e.g., P43) to enhance and deregulate this compound production. The same CRISPR-Cas9 methodology as described above can be adapted for this purpose.
Modifications to the Protocol:
-
Design of gRNA and Repair Template:
-
Design a gRNA targeting the native promoter region upstream of the pksC gene (the first gene in the main operon).
-
The repair template should consist of the strong constitutive promoter (e.g., P43, amplified from B. subtilis genomic DNA) flanked by homology arms corresponding to the regions upstream and downstream of the native pksC promoter.
-
-
Execution and Verification:
-
Follow the same steps for plasmid construction, transformation, and screening as outlined in the abrB deletion protocol.
-
Verification by PCR will show a product of a different size corresponding to the promoter replacement. Sequencing of this PCR product will confirm the successful integration of the new promoter.
-
Analysis of this compound Production
Protocol for Extraction and Quantification:
-
Cultivation: Grow the wild-type and engineered B. subtilis strains in a suitable production medium (e.g., Landy medium) at 30°C with shaking.
-
Extraction:
-
Centrifuge the culture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) or pass through a C18 solid-phase extraction column.
-
Evaporate the organic solvent to dryness.
-
-
Quantification:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
-
Monitor the absorbance at a wavelength characteristic of this compound (e.g., 360 nm).
-
Quantify the this compound concentration by comparing the peak area to a standard curve of purified this compound. Production can be reported as mg/L of culture.
-
Conclusion
The genetic manipulation of the this compound BGC in B. subtilis offers significant potential for increasing the production of this valuable antibiotic and for generating novel derivatives. By targeting key global regulators such as abrB and by employing promoter engineering strategies, researchers can effectively enhance the expression of the pks operon. The CRISPR-Cas9 system provides a powerful and efficient tool for these genetic modifications. The protocols and application notes provided here serve as a foundational guide for researchers aiming to explore and exploit the biosynthetic potential of the this compound gene cluster.
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive expression of the global regulator AbrB restores the growth defect of a genome-reduced Bacillus subtilis strain and improves its metabolite production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of B. subtilis 3NA mutations in spo0A and abrB on surfactin production in B. subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of B. subtilis 3NA mutations in spo0A and abrB on surfactin production in B. subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simplified Method for CRISPR-Cas9 Engineering of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a CRISPR-Cas9 Tool Kit for Comprehensive Engineering of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heterologous Expression of the Bacillaene Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The heterologous expression of large secondary metabolite biosynthetic gene clusters (BGCs), such as the approximately 80-kb bacillaene gene cluster (pksX) from Bacillus subtilis, presents a significant opportunity for natural product discovery, strain improvement, and the production of valuable bioactive compounds. This compound, a hybrid polyketide-nonribosomal peptide, is a potent antibiotic, but its production in the native host is tightly regulated and the compound itself is unstable, complicating its isolation and purification. This document provides a guide to the strategies and methodologies for the heterologous expression of the this compound BGC in engineered Bacillus subtilis hosts, a platform increasingly recognized for its industrial potential in producing complex natural products.
Bacillus subtilis is an attractive chassis for heterologous expression due to its GRAS (Generally Regarded As Safe) status, high-capacity protein secretion systems, genetic tractability, and robust fermentation characteristics. However, the successful expression of a large and complex BGC like that of this compound requires careful consideration of several factors. These include the choice of a suitable expression vector and cloning strategy for such a large DNA fragment, the selection of an appropriate host strain with a clean genetic background, and the optimization of fermentation conditions to support the production of the secondary metabolite.
A significant challenge in the heterologous production of this compound is the sheer size of its gene cluster. Traditional plasmid-based expression systems are often inadequate for such large DNA fragments. Therefore, advanced cloning techniques such_as Transformation-Associated Recombination (TAR) cloning in yeast or CRISPR-Cas9-based methods like CATCH (Cas9-Assisted Targeting of Chromosome segments) are required.[1][2][3] The CATCH method, in particular, has been successfully employed to clone the 78-kb this compound BGC.[3]
Furthermore, the native regulation of the this compound gene cluster is complex, involving multiple global regulators that respond to cell density and nutrient availability. Understanding this native regulation is crucial for designing effective heterologous expression strategies, for instance, by placing the entire cluster under the control of a strong, inducible promoter.
While the heterologous expression of other large polyketide synthase (PKS) gene clusters has been achieved in B. subtilis, specific quantitative data on the yields of this compound from such systems remains limited in publicly available literature. The data presented below from the native producer can serve as a benchmark for optimization efforts in a heterologous host.
Data Presentation
Table 1: this compound Production in the Native Host
| Strain | Culture Conditions | Titer (mg/L) | Reference |
| Bacillus subtilis 55422 | Rich media, 24 h | >0.8 | [4] |
Experimental Protocols
Cloning of the this compound Gene Cluster using CATCH (Cas9-Assisted Targeting of Chromosome Segments)
This protocol is adapted from the CATCH method for cloning large gene clusters.[1][3][5][6]
1.1. Design and Preparation of sgRNAs and Donor DNA:
-
Design two single-guide RNAs (sgRNAs) that target the flanking regions of the this compound gene cluster in the donor B. subtilis strain's genomic DNA.
-
Synthesize the sgRNAs in vitro using a T7 RNA polymerase kit.
-
Design a donor DNA vector for Gibson assembly. This vector should contain homology arms of approximately 30-50 bp that are complementary to the regions immediately upstream and downstream of the Cas9 cleavage sites.
1.2. In Vitro Cleavage of Genomic DNA:
-
Isolate high-molecular-weight genomic DNA from the donor B. subtilis strain.
-
Set up the in vitro Cas9 digestion reaction:
-
Genomic DNA (1-5 µg)
-
Cas9 nuclease (10-30 nM)
-
sgRNA1 (30-100 nM)
-
sgRNA2 (30-100 nM)
-
Cas9 reaction buffer
-
Incubate at 37°C for 2-4 hours.
-
1.3. Gibson Assembly:
-
Prepare the linearized cloning vector by restriction digest.
-
Set up the Gibson Assembly reaction:
-
Cas9-digested genomic DNA
-
Linearized vector
-
Gibson Assembly Master Mix
-
Incubate at 50°C for 1 hour.
-
1.4. Transformation and Screening:
-
Transform the Gibson Assembly product into competent E. coli cells.
-
Select for transformants on appropriate antibiotic plates.
-
Screen colonies by PCR using primers specific to the this compound gene cluster to identify clones containing the full-length insert.
-
Verify the integrity of the cloned gene cluster by restriction digestion and sequencing.
Transformation of Bacillus subtilis
This protocol describes the transformation of B. subtilis with the plasmid containing the this compound gene cluster.
-
Prepare competent B. subtilis cells using a standard two-step starvation method.
-
Add 1-5 µg of the plasmid DNA containing the this compound gene cluster to the competent cell suspension.
-
Incubate at 37°C with shaking for 1-2 hours to allow for DNA uptake and recombination.
-
Plate the transformation mixture on selective agar (B569324) plates (e.g., LB agar with appropriate antibiotic).
-
Incubate at 37°C for 24-48 hours until colonies appear.
-
Verify the integration of the gene cluster into the B. subtilis genome (if an integrative vector was used) or the presence of the plasmid by colony PCR.
Fermentation for this compound Production
This protocol provides a starting point for the fermentation of the recombinant B. subtilis strain. Optimization of media components and fermentation parameters is recommended.[7][8][9]
3.1. Seed Culture:
-
Inoculate a single colony of the recombinant B. subtilis strain into 10 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
3.2. Production Culture:
-
Inoculate a 1 L flask containing 200 mL of production medium with the overnight seed culture to an initial OD600 of 0.05-0.1. A recommended starting production medium could be a modified LB medium supplemented with glucose and other nutrients.
-
Incubate at 30-37°C with vigorous shaking (200-250 rpm).
-
If using an inducible promoter, add the inducer at the appropriate cell density (e.g., mid-log phase).
-
Monitor cell growth (OD600) and this compound production over time (e.g., 24-72 hours).
Extraction and Quantification of this compound
This compound is unstable, so all extraction and purification steps should be performed quickly and with protection from light and heat.[4]
4.1. Extraction:
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) or pass it through a C18 solid-phase extraction (SPE) column.
-
If using ethyl acetate, separate the organic layer and evaporate to dryness under reduced pressure.
-
If using an SPE column, wash with water and elute the this compound with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Resuspend the dried extract in a small volume of methanol or a suitable HPLC solvent.
4.2. HPLC Quantification:
-
Analyze the extract by reverse-phase HPLC using a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.
-
Monitor the elution at 360-365 nm, the characteristic absorbance maximum for this compound.
-
Quantify the this compound concentration by comparing the peak area to a standard curve of a purified this compound standard, if available. Alternatively, relative quantification can be performed by comparing peak areas between different samples.
-
Confirm the identity of the this compound peak by mass spectrometry.
Visualizations
Caption: Experimental workflow for heterologous expression of the this compound gene cluster.
Caption: Simplified regulatory pathway of the native this compound (pks) gene cluster in B. subtilis.
References
- 1. Cas9-Assisted Targeting of CHromosome segments CATCH enables one-step targeted cloning of large gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Strategies for the Cloning of Natural Product Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. revista-agroproductividad.org [revista-agroproductividad.org]
- 9. Optimization of fermentation medium for acetoin production by Bacillus subtilis SF4-3 using statistical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bacillaene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for producing bacillaene and its derivatives. The content includes both the biosynthetic pathway and a detailed protocol for the chemical synthesis of the core structure, along with methodologies for the synthesis and attachment of its characteristic side chains.
Introduction to this compound
This compound is a complex polyketide natural product originally isolated from Bacillus subtilis. It exhibits a broad spectrum of antibiotic activity by inhibiting prokaryotic protein synthesis.[1] The structure of this compound is characterized by a conjugated hexaene core, an α-hydroxy isocaproic acid moiety, and an ω-amino carboxylic acid containing a conjugated triene, linked by two amide bonds.[2][3] Its intriguing biological activity and complex structure make it a challenging and attractive target for both biosynthetic and synthetic chemists. However, the inherent instability of the polyene system towards light, oxygen, and purification methods presents significant challenges in its synthesis and handling.[4]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a giant hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex encoded by the pksX (also known as bae) gene cluster in Bacillus species.[2][5] This assembly line is a trans-AT PKS system, where the acyltransferase (AT) domains are discrete proteins that load the extender units onto the growing polyketide chain.[2]
The biosynthetic process involves the following key stages:
-
Initiation: The synthesis starts with the loading of a starter unit.
-
Elongation and Modification: A series of PKS and NRPS modules iteratively add extender units (malonyl-CoA derivatives) and amino acids. The modules contain various domains (ketosynthase, acyltransferase, dehydratase, ketoreductase, etc.) that control the structure and stereochemistry of the growing chain. A notable feature is the introduction of a β-methyl branch.[6]
-
Termination: The final linear molecule is released from the enzymatic complex by a thioesterase domain.[2]
Chemical Synthesis of this compound Derivatives
The total synthesis of this compound is a formidable challenge due to the instability of its polyene structure. A convergent strategy is employed, involving the separate synthesis of the central hexaene core and the two side chains, followed by their sequential coupling.
Synthesis of the Hexaene Framework
The synthesis of the central hexaene core of this compound has been achieved through an iterative cross-coupling strategy. This approach relies on the sequential connection of smaller, readily prepared building blocks. Key reactions in this synthesis include the Horner-Wadsworth-Emmons olefination and Suzuki or Stille cross-coupling reactions to stereoselectively form the conjugated double bonds.
Experimental Protocol: Synthesis of a Tetraene Intermediate (Illustrative)
This protocol is based on the general principles of polyene synthesis and illustrates a typical cross-coupling step.
| Reagent/Component | Amount | Molar Equiv. |
| Vinyl Iodide Fragment | 100 mg | 1.0 |
| Vinyl Stannane (B1208499) Fragment | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 5 mol% | 0.05 |
| CuI | 10 mol% | 0.1 |
| Anhydrous DMF | 5 mL | - |
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon), add the vinyl iodide fragment, vinyl stannane fragment, Pd(PPh₃)₄, and CuI.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate gradient to afford the tetraene intermediate.
Note: All manipulations involving polyenes should be carried out with minimal exposure to light and air to prevent degradation.
Synthesis of Side Chains
1. (R)-α-Hydroxy-isocaproic Acid Moiety:
This chiral building block can be synthesized from the corresponding natural amino acid, L-leucine, through a diazotization reaction. The hydroxyl group is typically protected, for example, as a silyl (B83357) ether (e.g., TBS or TIPS) to prevent unwanted reactions during subsequent coupling steps.
Experimental Protocol: Synthesis of (R)-2-((tert-butyldimethylsilyl)oxy)-4-methylpentanoic acid
| Reagent/Component | Amount | Molar Equiv. |
| (R)-2-hydroxy-4-methylpentanoic acid | 1.0 g | 1.0 |
| tert-Butyldimethylsilyl chloride (TBSCl) | 1.2 g | 1.05 |
| Imidazole (B134444) | 1.1 g | 2.1 |
| Anhydrous DMF | 10 mL | - |
Procedure:
-
Dissolve (R)-2-hydroxy-4-methylpentanoic acid in anhydrous DMF.
-
Add imidazole and TBSCl to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the protected acid, which can be used in the next step without further purification.
2. ω-Amino-polyene-carboxylic Acid Side Chain:
The synthesis of this fragment is complex and involves the stereoselective formation of a conjugated triene with a terminal amino group and a carboxylic acid at the other end. Both the amino and carboxyl groups need to be appropriately protected. A plausible route involves the use of Horner-Wadsworth-Emmons or Wittig reactions to build the triene system, starting from simpler, functionalized precursors.
Final Assembly: Amide Coupling and Deprotection
The final steps of the synthesis involve the sequential coupling of the two side chains to the hexaene core via amide bond formation. Common and effective coupling reagents for such sensitive substrates include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[7][8][9][10] Orthogonal protecting groups are crucial to allow for the selective deprotection of the functional groups at each stage.
Experimental Protocol: HATU-mediated Amide Coupling (General)
| Reagent/Component | Amount | Molar Equiv. |
| Carboxylic Acid Fragment | 1.0 | 1.0 |
| Amine Fragment | 1.1 | 1.1 |
| HATU | 1.2 | 1.2 |
| DIPEA (Hünig's base) | 2.0 | 2.0 |
| Anhydrous DMF | - | - |
Procedure:
-
Dissolve the carboxylic acid fragment, amine fragment, and HATU in anhydrous DMF under an inert atmosphere.
-
Cool the mixture to 0 °C and add DIPEA dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up involves quenching with water, extraction with an organic solvent, and purification by chromatography.
The final step in the total synthesis is the global deprotection of all protecting groups to yield the natural product. The choice of deprotection conditions must be carefully considered to avoid degradation of the sensitive polyene backbone. For example, silyl ethers are typically removed using fluoride (B91410) reagents like TBAF (tetra-n-butylammonium fluoride).[11][12][13]
Summary of Synthetic Yields (Hypothetical)
The following table presents hypothetical yields for the key stages of a this compound total synthesis to illustrate the expected efficiency of such a complex endeavor. Actual yields will vary depending on the specific reaction conditions and substrates used.
| Synthetic Stage | Key Reaction(s) | Expected Yield Range (%) |
| Hexaene Core Synthesis | Iterative Cross-Coupling | 10-20 (over multiple steps) |
| α-Hydroxy Acid Side Chain | Diazotization, Protection | 60-80 |
| ω-Amino Triene Side Chain | Multi-step sequence | 5-15 |
| First Amide Coupling | HATU or EDC/HOBt | 50-70 |
| Second Amide Coupling | HATU or EDC/HOBt | 40-60 |
| Global Deprotection | Fluoride/Acid/Base treatment | 30-50 |
| Overall Yield | - | <1 |
Disclaimer: The experimental protocols provided are illustrative and may require optimization for specific substrates and scales. All chemical syntheses should be performed by trained personnel in a properly equipped laboratory, with appropriate safety precautions. The handling of unstable polyene compounds requires special care to minimize exposure to light and oxygen.
References
- 1. surface.syr.edu [surface.syr.edu]
- 2. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
Application Notes and Protocols: The Role of Bacillaene in Microbial Ecology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polyketide antibiotic bacillaene, produced by Bacillus subtilis, and its significant role in mediating microbial interactions. The following sections detail its function, biosynthesis, and practical protocols for its study, offering valuable insights for microbial ecology research and the development of novel antimicrobial agents.
Introduction to this compound
This compound is a complex polyketide antibiotic synthesized by a giant hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) machinery encoded by the pksX gene cluster in Bacillus subtilis.[1][2][3] First identified as a bacteriostatic agent that inhibits prokaryotic protein synthesis, its ecological significance is increasingly recognized.[1] this compound is a key factor in the competitive interactions of B. subtilis with other microorganisms, including other bacteria and predators.[4][5][6] Notably, it is highly unstable under light and at room temperature, which presents challenges for its isolation and study.[1][7]
Applications in Microbial Ecology
This compound's multifaceted activities make it a crucial molecule in shaping microbial communities. Its applications in research extend to understanding bacterial competition, predation, and biofilm dynamics.
Interspecies Competition
This compound demonstrates a broad spectrum of antibiotic activity. It is a potent inhibitor of various bacteria, playing a critical role in the competitive fitness of B. subtilis.[4] For instance, it inhibits the growth of Streptomyces avermitilis and suppresses antibiotic synthesis in Streptomyces coelicolor.[4] This makes this compound a valuable tool for studying the chemical warfare between soil bacteria.
Defense Against Predation
B. subtilis utilizes this compound as a chemical defense mechanism against predators like Myxococcus xanthus.[5][6] While laboratory strains of B. subtilis are often susceptible to predation, ancestral strains producing this compound exhibit significant resistance.[5][6] The addition of purified this compound to susceptible strains can confer protection, highlighting its direct role in defense.[5][6]
Biofilm Modulation
This compound has a dual role in biofilm formation. At high concentrations, it can inhibit the growth of competitors, thereby preventing the formation of mixed biofilms. For example, it significantly contributes to the inhibitory effect of B. subtilis on Campylobacter jejuni biofilm formation.[8] Conversely, at sub-inhibitory concentrations, this compound can enhance the biofilm formation of its producer, B. subtilis, suggesting a role in promoting its own colonization and persistence.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various microbial ecology studies.
Table 1: Inhibition of Campylobacter jejuni Biofilm Formation by B. subtilis
| B. subtilis Strain | Effect on C. jejuni Biofilm | Reference |
| Wild-type PS-216 | 2.4 log10 reduction in adhesion | [8] |
| Δpks (this compound mutant) | Significantly reduced inhibition | [8] |
| ΔsrfAA (surfactin mutant) | No significant change in inhibition | [8] |
| ΔppsB (plipastatin mutant) | No significant change in inhibition | [8] |
Table 2: Effect of this compound on Bacillus methylotrophicus B-9987 Biofilm Formation
| This compound Concentration | Effect on Biofilm Formation | Incubation Time | Reference |
| 0.1 µg/mL | Enhanced biofilm formation | 18 h | [10] |
| 1.0 µg/mL | Enhanced biofilm formation | 18 h | [10] |
| 100 µg/mL | Complete growth inhibition | 24 h | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
This compound Extraction and Purification
This protocol is adapted from methodologies used to study this compound's role in predation defense.[5]
Materials:
-
Bacillus amyloliquefaciens CH12 (or a high-producing B. subtilis strain)
-
Production medium (100 mM MOPS [pH 7], 5 mM potassium phosphate, 0.5% [wt/vol] sodium glutamate, 0.5% [wt/vol] glycerol, 1 mM MgSO₄, 100 µM CaCl₂, 6 µM MnSO₄, 3 µM FeSO₄)
-
Ethyl acetate
-
C18 solid-phase extraction cartridges
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Inoculate an overnight culture of the producer strain into the production medium at an initial OD₆₀₀ of 0.008.
-
Incubate flasks with shaking at 25°C for 26 hours, excluding light.
-
Perform all subsequent steps in the dark to prevent this compound degradation.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Alternatively, pass the culture supernatant through a C18 cartridge and elute with methanol (B129727).
-
Dry the extract under vacuum.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Purify this compound using HPLC with a C18 column.
Biofilm Inhibition Assay
This protocol is designed to assess the effect of this compound on biofilm formation by a target bacterium, such as C. jejuni.[8]
Materials:
-
96-well microtiter plates
-
Culture of the target bacterium (e.g., C. jejuni)
-
Culture of B. subtilis (wild-type and this compound-deficient mutant)
-
Appropriate growth media for both bacteria
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow overnight cultures of the target bacterium and B. subtilis strains.
-
In the microtiter plate wells, co-culture the target bacterium with either the wild-type B. subtilis or the this compound-deficient mutant. Include a control with only the target bacterium.
-
Incubate the plate under conditions suitable for biofilm formation by the target bacterium.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Quantify the biofilm by measuring the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.
Predation Assay
This protocol assesses the protective effect of this compound against predation by M. xanthus.[5]
Materials:
-
Cultures of predator (M. xanthus) and prey (B. subtilis strains: wild-type, pks mutant)
-
MOPS agar (B569324) plates
-
Purified this compound
-
Methanol (for solubilizing this compound)
Procedure:
-
Grow overnight cultures of predator and prey strains.
-
Spot a dense suspension of the prey strain onto the center of a MOPS agar plate.
-
For experiments with purified this compound, mix the prey cells with a solution of this compound in methanol prior to spotting. Use methanol alone as a control.
-
Spot a small volume of the predator culture onto the center of the prey spot.
-
Incubate the plates in the dark at 30°C.
-
Monitor the plates for the formation of a lytic zone (plaque) in the prey lawn, indicating predation.
-
The size of the plaque can be quantified to measure the extent of predation.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Biosynthesis of this compound by the PKS/NRPS megacomplex.
Caption: Ecological roles of this compound in microbial interactions.
Caption: General workflow for studying this compound's bioactivity.
References
- 1. pnas.org [pnas.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. scilit.com [scilit.com]
- 4. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound and sporulation protect Bacillus subtilis from predation by Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Bacillaene-Producing Strains
Introduction
Bacillaene, a complex hybrid polyketide-nonribosomal peptide produced by various Bacillus species, notably Bacillus subtilis, exhibits broad-spectrum antibiotic activity.[1] Its intricate structure arises from the large pks gene cluster (approximately 78 kb).[1] The production of this compound is tightly regulated, often peaking during the transition from exponential to stationary growth phase, and is influenced by multiple global regulators.[1] The potent antimicrobial properties of this compound make it a promising candidate for drug discovery and development. However, its inherent instability under normal light and temperature conditions presents a significant challenge for isolation and screening.[2]
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of extensive microbial libraries to identify novel and high-yield this compound-producing strains. The protocols detailed below encompass two primary screening strategies: a reporter gene-based assay for detecting pks gene cluster expression and a whole-cell antimicrobial activity assay. Furthermore, methodologies for hit confirmation and quantification are provided.
Signaling Pathway for this compound Production
The biosynthesis of this compound is governed by the pks gene cluster. The expression of this cluster is a complex process controlled by a network of global regulators in B. subtilis. Key regulators include Spo0A, CodY, and AbrB.[1] During the transition to the stationary phase, Spo0A is activated and subsequently represses the transition state regulator AbrB.[1] This de-repression, in conjunction with the activity of CodY, leads to the activation of the pks genes.[1] The promoter upstream of pksC is a key site for the induction of the entire operon.[1]
High-Throughput Screening Workflow
The overall workflow for identifying this compound-producing strains involves a primary screen of a large library of microbial isolates or mutants, followed by secondary screening and hit validation. This tiered approach is designed to efficiently identify true positives while minimizing false negatives.
Experimental Protocols
Protocol 1: Reporter Gene-Based Primary Screening
This protocol utilizes a reporter gene, such as luciferase or a fluorescent protein, fused to the pksC promoter to identify strains with high transcriptional activity of the this compound biosynthesis gene cluster.
1.1. Construction of the Reporter Strain:
-
A reporter plasmid should be constructed with the pksC promoter region of B. subtilis cloned upstream of a suitable reporter gene (e.g., lux, gfp).
-
This construct is then integrated into the chromosome of the parent B. subtilis strain to ensure stable expression.
1.2. Materials:
-
Reporter strain of B. subtilis.
-
Microbial library (mutants or environmental isolates) in 96- or 384-well microplate format.
-
Growth medium (e.g., Luria-Bertani broth or a defined minimal medium).
-
Microplate reader with capabilities for measuring fluorescence or luminescence.
-
Sterile microplates (96- or 384-well).
1.3. Procedure:
-
Inoculate the wells of the microplates containing growth medium with individual colonies from the microbial library.
-
Incubate the plates at an appropriate temperature (e.g., 30-37°C) with shaking for a period that allows the cells to reach the late exponential or early stationary phase (typically 16-24 hours).
-
Measure the optical density (OD) at 600 nm to assess cell growth.
-
Measure the reporter signal (fluorescence or luminescence).
-
Normalize the reporter signal to the cell density (Signal/OD600) to account for differences in growth.
-
Select hits based on a predefined threshold of normalized reporter activity (e.g., >2-fold increase compared to the parent strain).
Protocol 2: Whole-Cell Antimicrobial Activity-Based Primary Screening
This protocol directly assesses the antimicrobial activity of the secreted products from the microbial library against a sensitive indicator strain.
2.1. Materials:
-
Microbial library in 96- or 384-well microplate format.
-
A sensitive indicator bacterial strain (e.g., Staphylococcus aureus or a susceptible Bacillus species).
-
Growth medium (liquid and solid).
-
Soft agar (B569324) (0.7% agar).
-
Microplates (96- or 384-well).
-
Optional: Resazurin (B115843) solution for viability staining.
2.2. Procedure (Agar Overlay Method):
-
Culture the microbial library in microplates as described in Protocol 1.3 (steps 1-2).
-
Prepare an inoculum of the indicator strain in molten soft agar.
-
Overlay the cultured microplates with the indicator strain-seeded soft agar.
-
Incubate the plates until a lawn of the indicator strain is visible.
-
Identify hits by observing zones of growth inhibition around the colonies of the library strains.
2.3. Procedure (Liquid Co-culture Method):
-
After culturing the microbial library, centrifuge the plates and collect the cell-free supernatant.
-
In new microplates, add the supernatant to a fresh culture of the indicator strain.
-
Incubate and monitor the growth of the indicator strain by measuring OD600.
-
Wells showing significant inhibition of the indicator strain's growth are considered hits. A viability dye like resazurin can also be used for a colorimetric or fluorometric readout of cell viability.[3]
Protocol 3: Hit Confirmation and Quantification by HPLC-MS
Selected hits from the primary screens must be validated to confirm this compound production and quantify the yield.
3.1. Materials:
-
Hit strains from primary screening.
-
Shake flasks or deep-well plates for larger volume cultivation.
-
Organic solvent for extraction (e.g., ethyl acetate).[2]
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).[4][5]
-
This compound standard (if available).
3.2. Procedure:
-
Cultivate the hit strains in a larger volume (e.g., 10-50 mL) under optimized production conditions.
-
Extract the culture supernatant with an equal volume of ethyl acetate.[2]
-
Evaporate the organic solvent and resuspend the extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by HPLC-MS. Monitor for the characteristic UV-visible spectrum of this compound (absorbance maximum around 363 nm) and its corresponding mass-to-charge ratio ([M+H]+ of approximately 581.36 for this compound A).[2][4]
-
Quantify the this compound concentration by comparing the peak area to a standard curve or by relative quantification against the parent strain.
Data Presentation
Quantitative data from screening and hit validation should be organized for clear comparison.
Table 1: Example Data from Primary Screening (Reporter Gene Assay)
| Strain ID | Mean OD600 | Mean Reporter Signal (RLU) | Normalized Signal (RLU/OD600) | Fold Change vs. Control | Hit Status |
| Control | 1.52 | 15,200 | 10,000 | 1.0 | - |
| Mutant A | 1.48 | 14,500 | 9,797 | 0.98 | No |
| Mutant B | 1.61 | 48,300 | 30,000 | 3.0 | Yes |
| Mutant C | 1.35 | 35,100 | 26,000 | 2.6 | Yes |
Table 2: Example Data from Hit Validation (HPLC-MS Quantification)
| Strain ID | This compound Titer (mg/L) | Standard Deviation | Fold Increase vs. Control |
| Control | 0.8 | 0.1 | 1.0 |
| Mutant B | 3.2 | 0.3 | 4.0 |
| Mutant C | 2.5 | 0.2 | 3.1 |
Conclusion
The described protocols provide a robust framework for the high-throughput screening and identification of superior this compound-producing strains. The combination of a sensitive primary screen, either through a reporter gene assay or a direct antimicrobial activity assay, followed by rigorous HPLC-MS validation, will enable the efficient discovery of strains with enhanced this compound production capabilities. These strains are valuable assets for the industrial-scale production of this potent antibiotic, contributing to the development of new therapeutic agents. Given the instability of this compound, care should be taken to minimize exposure to light and elevated temperatures during extraction and analysis.[2]
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent Bacillaene degradation during purification
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Bacillaene degradation during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during purification?
A1: this compound is a notoriously unstable polyketide antibiotic.[1][2] Its degradation is primarily caused by exposure to:
-
Light: The conjugated polyene structure of this compound makes it susceptible to photo-oxidation.
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation of the molecule.[1]
-
Elevated Temperatures: this compound is thermolabile and degrades at room temperature.[2]
-
Sub-optimal pH: Although specific studies on this compound are limited, many biomolecules, including those from Bacillus species, are sensitive to pH extremes which can cause hydrolysis or molecular rearrangements.[3][4][5]
-
Enzymatic Activity: Residual enzymes from the producing organism can degrade this compound if not properly inactivated or removed.
-
Mechanical Stress: Vigorous handling during extraction and purification can contribute to degradation. A key structural vulnerability is the 4′,5′-cis double bond, the isomerization of which to a trans configuration can trigger a "domino" effect of degradation.[1]
Q2: What is the first and most critical step to prevent degradation?
A2: The most critical step is to maintain a low temperature throughout the entire purification process.[2] It is recommended to work at temperatures around 1-4°C (274-277 K) whenever possible.[1] This includes all steps from extraction to chromatography and final sample handling.
Troubleshooting Guides
Issue 1: Significant loss of this compound activity after extraction.
Possible Cause: Degradation due to improper extraction conditions.
Solutions:
-
Temperature Control: Immediately cool the fermentation broth and perform all extraction steps on ice or in a cold room.
-
Solvent Choice and Handling: Use pre-chilled solvents for extraction. Dichloromethane and ethyl acetate (B1210297) have been used for this compound extraction.[2][6] Minimize the time the sample spends in the solvent.
-
Minimize Light and Oxygen Exposure: Work in a darkened environment or use amber-colored glassware.[2] If possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon).
-
Rapid Solvent Removal: Evaporate the solvent at low temperatures using a rotary evaporator with a chilled water bath. Avoid concentrating to complete dryness in large volumes, as this can trigger degradation.[1] It is better to concentrate in smaller batches.[1]
Issue 2: this compound degrades during chromatographic purification.
Possible Cause: Unfavorable conditions on the chromatography column.
Solutions:
-
Low-Temperature Chromatography: If available, use a chromatography system capable of operating at low temperatures. If not, perform chromatography in a cold room.
-
Minimal Chromatography: Employ a purification strategy with the minimum number of chromatographic steps necessary to achieve the desired purity.[2]
-
Column and Solvent Pre-cooling: Pre-equilibrate the column and solvents to the working temperature (e.g., 4°C) before loading the sample.
-
Rapid Elution: Optimize the solvent gradient to elute this compound as quickly as possible without compromising resolution.
-
Inert Stationary Phase: If degradation is suspected on a standard silica (B1680970) gel column, consider using a more inert stationary phase like C18.[2]
Experimental Protocols
Protocol 1: Low-Temperature Extraction of this compound
This protocol is designed to minimize degradation during the initial extraction phase.
Materials:
-
Fermentation broth containing this compound
-
Pre-chilled extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Pre-chilled centrifuge bottles
-
Ice bath
-
Rotary evaporator with a chilled water bath
-
Amber-colored glassware
Methodology:
-
Harvesting: Centrifuge the fermentation broth at 4°C to separate the supernatant from the cells.
-
Extraction: Transfer the supernatant to a pre-chilled separating funnel. Add an equal volume of pre-chilled extraction solvent.
-
Mixing: Gently invert the funnel multiple times to mix the phases. Avoid vigorous shaking to minimize emulsion formation and mechanical stress.
-
Phase Separation: Allow the phases to separate in an ice bath.
-
Collection: Collect the organic phase containing this compound. Repeat the extraction process on the aqueous phase to maximize yield.
-
Drying: Dry the combined organic phases over anhydrous sodium sulfate (B86663) at 4°C.
-
Concentration: Concentrate the extract using a rotary evaporator with a water bath temperature set to a low temperature (e.g., 20-25°C). Concentrate in small batches to avoid prolonged exposure to vacuum and potential degradation triggers.[1]
Protocol 2: Low-Temperature Flash Chromatography
This protocol outlines a general approach for purifying this compound using flash chromatography at low temperatures.
Materials:
-
Crude this compound extract
-
Chromatography system in a cold room or with a column cooling jacket
-
Pre-packed C18 or silica gel column
-
Pre-chilled mobile phase solvents
-
Fraction collector with pre-chilled collection tubes
Methodology:
-
System Preparation: Set up the flash chromatography system in a cold room (4°C).
-
Column Equilibration: Equilibrate the chosen column with the initial mobile phase composition at a reduced flow rate until the baseline is stable.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Start the gradient elution. The flow rate may need to be reduced compared to room temperature runs due to increased solvent viscosity.
-
Fraction Collection: Collect fractions in pre-chilled tubes.
-
Analysis: Analyze the fractions for the presence of this compound using a suitable method (e.g., HPLC, bioassay).
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate at low temperatures as described in Protocol 1.
Data Presentation
Table 1: Stability of this compound A and Glycosylated this compound B in Aqueous Solution
| Compound | Concentration (µg/mL) | Time (hours) | Stability | Reference |
| This compound A | Not specified | Not specified | Unstable | [1] |
| This compound B (glycosylated) | up to 10 | 18 | Stable | [1] |
Note: This table highlights the stabilizing effect of glycosylation on the this compound scaffold.[1]
Visualizations
Caption: A simplified diagram illustrating the initial trigger and subsequent "domino" effect in this compound degradation.
Caption: A workflow diagram outlining the key steps for purifying this compound while minimizing degradation.
Caption: A decision tree to guide troubleshooting efforts when encountering this compound degradation.
References
- 1. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bacillus subtilis Fermentation for Bacillaene Yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Bacillus subtilis fermentation to maximize bacillaene yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Bacillus subtilis fermentation for this compound production in a question-and-answer format.
Q1: My Bacillus subtilis culture is growing well, but the this compound yield is low or undetectable. What are the likely causes and solutions?
Low this compound yield despite good cell growth is a common issue and can stem from several factors related to nutrient signaling and the timing of secondary metabolite production.
Troubleshooting Low this compound Yield
| Possible Cause | Troubleshooting Suggestions |
| Suboptimal Growth Phase for Induction | This compound production is typically initiated during the transition from exponential to stationary phase.[1] Ensure your fermentation is running long enough to enter this phase. Harvest at different time points post-exponential phase to determine the peak production window. |
| Nutrient Repression | High concentrations of readily available carbon sources, like glucose, can cause catabolite repression, inhibiting the expression of secondary metabolite gene clusters, including the pks operon for this compound.[2] Consider using alternative carbon sources or implementing a fed-batch strategy to maintain lower glucose levels during the production phase. |
| Inappropriate pH | The optimal pH for this compound production may differ from the optimal pH for growth. While B. subtilis can grow in a pH range of 6.0-8.0, secondary metabolite production can be sensitive to pH shifts. Monitor and control the pH of the culture. |
| Insufficient Aeration | The biosynthesis of complex secondary metabolites like this compound is an energy-intensive process that requires sufficient dissolved oxygen (DO). Inadequate aeration can limit production even with high cell density. For the production of other B. subtilis antibiotics, a DO level of 20% air saturation was found to be critical.[3] |
| Genetic Regulation | The expression of the pks gene cluster is tightly regulated. Key regulators like Spo0A, AbrB, and CodY play crucial roles.[1][4] Ensure your strain has a functional regulatory network for secondary metabolism. For example, mutations in spo0A would prevent the derepression of the pks operon. |
Q2: I am observing significant batch-to-batch variability in my this compound yield. How can I improve reproducibility?
Inconsistent yields often point to subtle variations in experimental setup and execution.
Improving Batch-to-Batch Consistency
| Possible Cause | Troubleshooting Suggestions |
| Inoculum Variability | The age, physiological state, and size of the inoculum can significantly impact fermentation kinetics and final yield. Standardize your inoculum preparation by using a consistent seed culture volume from a specific growth phase (e.g., mid-log phase). |
| Media Preparation Inconsistencies | Minor variations in media components, especially complex ones like yeast extract or peptone, can lead to different outcomes. Use high-quality reagents and prepare media in large, homogenous batches whenever possible. Ensure consistent sterilization procedures, as over-sterilization can degrade nutrients. |
| Inconsistent Fermentation Conditions | Fluctuations in temperature, pH, and agitation speed can affect metabolic activity. Calibrate and monitor your fermentation equipment regularly to ensure consistent operating conditions across batches. |
Q3: What are the optimal fermentation parameters for this compound production?
The optimal conditions can be strain-specific, but general guidelines can be followed as a starting point for optimization.
Table 1: General Fermentation Parameters for B. subtilis
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 30-37 °C | While B. subtilis grows well at 37°C, secondary metabolite production can sometimes be enhanced at slightly lower temperatures (e.g., 30°C).[1] |
| pH | 6.5-7.5 | A neutral to slightly acidic pH is generally favorable for growth and secondary metabolism. It's crucial to monitor and control pH as metabolic byproducts can cause shifts. |
| Agitation | 200-250 rpm (shake flask) | To ensure adequate aeration and nutrient mixing. The optimal speed depends on the flask size and fill volume. |
| Dissolved Oxygen (DO) | >20% air saturation | Maintaining sufficient DO is critical for the energy-demanding process of this compound synthesis.[3] For large-scale fermenters, a controlled DO level is recommended. |
Q4: Which medium composition is best for high this compound yield?
Several media have been used for B. subtilis fermentation. The choice of medium can significantly impact this compound production.
Table 2: Comparison of Media for B. subtilis Fermentation
| Medium | Key Components | Potential Impact on this compound Production |
| Landy Medium | L-glutamic acid, yeast extract, glucose, mineral salts. | Often used for the production of lipopeptides and other secondary metabolites. The presence of L-glutamic acid can be beneficial. |
| Casein Hydrolysate (CH) Medium | Casein hydrolysate, mineral salts. | Has been used in studies specifically quantifying this compound production.[1] |
| Chemically Defined Media | Composed of precise amounts of known chemical compounds (e.g., glucose, ammonium (B1175870) sulfate, specific amino acids, vitamins, and trace elements). | Offers high reproducibility but may require more optimization to match the yields of complex media.[5] |
| Complex Media (e.g., LB, TSB) | Rich in nutrients like peptides, amino acids, and vitamins. | Generally support robust growth but may contain high levels of easily metabolizable sugars that could repress this compound synthesis. |
For a starting point, Landy or CH medium are good candidates for optimizing this compound production.
Experimental Protocols
1. Standard Inoculum Preparation
A consistent inoculum is the foundation of a reproducible fermentation.
-
Step 1: Streak a fresh plate of B. subtilis from a glycerol (B35011) stock and incubate at 37°C overnight.
-
Step 2: Inoculate a single colony into 5-10 mL of a suitable seed medium (e.g., LB or the same medium as the main culture) in a culture tube or small flask.
-
Step 3: Incubate at 37°C with shaking (200-250 rpm) until the culture reaches mid-logarithmic phase (OD600 of ~0.8-1.0).
-
Step 4: Use this seed culture to inoculate the main fermentation vessel at a standardized volume (e.g., 1-2% v/v).
2. This compound Extraction from Culture Supernatant
This protocol is for the extraction of this compound for subsequent quantification.
-
Step 1: Centrifuge the B. subtilis culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Step 2: Carefully collect the supernatant.
-
Step 3: For a small-scale extraction, the supernatant can be passed over a C18 Sep-Pak cartridge.
-
Step 4: Wash the cartridge with water to remove salts and polar compounds.
-
Step 5: Elute the this compound from the cartridge using a suitable organic solvent, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or acetonitrile.
-
Step 6: Evaporate the solvent under reduced pressure.
-
Step 7: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.
3. HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% to 50% Mobile Phase B over 50 minutes has been used successfully.[6]
-
Detection: Monitor the absorbance at 363 nm, which is the characteristic absorbance maximum for this compound.[6]
-
Quantification: Create a standard curve using a purified this compound standard of known concentration. The concentration of this compound in the samples can then be determined by comparing the peak area to the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greater enhancement of Bacillus subtilis spore yields in submerged cultures by optimization of medium composition through statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of chemically defined and complex media for the production of Bacillus subtilis spores having reproducible resistance and germination characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary metabolite production and the safety of industrially important members of the Bacillus subtilis group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Instability of Bacillaene in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of Bacillaene in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable in aqueous solutions?
This compound is a polyene antibiotic produced by various Bacillus species.[1][2] Its structure contains a series of conjugated double bonds, making it highly susceptible to degradation from factors such as light, oxygen, and ambient temperatures.[3] The primary cause of its instability in aqueous solutions is a "domino" effect degradation, which is initiated by the isomerization of the 4',5'-cis configuration to the more stable trans form.[3] This initial change triggers a cascade of further structural alterations, leading to a loss of biological activity.
Q2: What are the main factors that accelerate this compound degradation?
Several factors can accelerate the degradation of this compound in your experiments:
-
Light Exposure: The polyene structure of this compound is sensitive to light, which can promote isomerization and degradation.[1]
-
Oxygen: The presence of dissolved oxygen in aqueous solutions can lead to oxidative degradation of the this compound molecule.[3]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of this compound. Storage at room temperature or higher will lead to rapid decomposition.[1]
-
pH: While specific quantitative data across a wide pH range is limited in publicly available literature, polyene antibiotics, in general, are susceptible to degradation at both acidic and alkaline pHs. It is crucial to maintain a suitable pH to minimize degradation.
Q3: How can I improve the stability of this compound in my experiments?
Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
Glycosylation: The addition of a sugar moiety to the this compound scaffold, as seen in this compound B (a 2″-O-glycosylated analog of this compound A), has been shown to significantly improve its stability.[3]
-
Chemical Modification: While specific protocols are still under development, the targeted chemical modification of the 4',5'-cis double bond "trigger point" is a promising strategy to prevent the initiation of the degradation cascade.[3]
-
Use of Antioxidants: The inclusion of antioxidants in your aqueous solutions can help to mitigate oxidative damage to the this compound molecule.
-
Controlled Environment: Maintaining a controlled environment by working in the dark or using amber vials, deoxygenating solutions, and working at low temperatures can significantly slow down degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in my aqueous solution.
Possible Causes:
-
Exposure to light.
-
Presence of oxygen in the solvent.
-
Inappropriate storage temperature.
-
Suboptimal pH of the solution.
Troubleshooting Steps:
-
Protect from Light:
-
Conduct all experiments in a darkened room or use amber-colored vials and labware to minimize light exposure.
-
Wrap containers with aluminum foil as an additional precaution.
-
-
Deoxygenate Solutions:
-
Prepare buffers and solutions with deoxygenated water. This can be achieved by boiling the water and then cooling it under a stream of inert gas (e.g., nitrogen or argon) or by using commercially available deoxygenated water.
-
Sparging your prepared this compound solution with an inert gas before sealing the container can also help remove dissolved oxygen.
-
-
Control Temperature:
-
Prepare and handle this compound solutions on ice.
-
For short-term storage (hours to a few days), store solutions at 4°C.
-
For long-term storage, aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Optimize pH:
-
While comprehensive data is scarce, it is advisable to maintain the pH of your solution within a neutral range (pH 6-8) unless your experimental conditions require otherwise.
-
If you must work outside this range, perform a small-scale stability study to determine the degradation rate at your specific pH.
-
Issue 2: Inconsistent results in bioassays using this compound.
Possible Causes:
-
Degradation of this compound stock solution over time.
-
Variability in the preparation of working solutions.
-
Interaction of this compound with components of the assay medium.
Troubleshooting Steps:
-
Stock Solution Management:
-
Prepare fresh stock solutions of this compound regularly.
-
Aliquot stock solutions into single-use volumes to avoid repeated opening of the main stock.
-
Always store stock solutions protected from light and at a low temperature (-20°C or -80°C).
-
-
Standardize Working Solution Preparation:
-
Develop a strict, documented protocol for the preparation of working solutions from the stock.
-
Use freshly prepared, deoxygenated buffers for dilutions.
-
Prepare working solutions immediately before use.
-
-
Assess Media Compatibility:
-
Consider the possibility of this compound interacting with or being degraded by components in your bioassay medium.
-
If possible, perform a control experiment to measure the stability of this compound in the assay medium over the time course of your experiment.
-
Data Presentation
Table 1: Stability of this compound A and this compound B in Aqueous Solution
| Compound | Concentration (µg/mL) | Temperature (°C) | Conditions | Stability | Reference |
| This compound A | Not specified | 37 | Aqueous solution, in the dark | Unstable | [3] |
| This compound B | up to 10 | 37 | Aqueous solution, in the dark | Stable for up to 18 hours | [3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution. Specific parameters may need to be optimized for your particular instrumentation and this compound analog.
1. Materials:
- This compound stock solution (in a suitable organic solvent like methanol (B129727) or DMSO)
- Aqueous buffer of desired pH (deoxygenated)
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Method:
- Sample Preparation:
- Prepare your this compound solution in the desired aqueous buffer at the target concentration.
- Divide the solution into multiple amber vials for different time points.
- Store the vials under the desired experimental conditions (e.g., specific temperature, light/dark).
- HPLC Analysis:
- At each time point (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from one of the vials.
- Inject the sample into the HPLC system.
- Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a lower concentration of acetonitrile and gradually increase it.
- Flow Rate: A typical flow rate is 1 mL/min.
- Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance (e.g., around 360 nm).
- Data Analysis:
- Identify the peak corresponding to intact this compound.
- Measure the peak area at each time point.
- Calculate the percentage of this compound remaining relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Time-Course Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring
This protocol allows for the detailed structural analysis of this compound degradation over time.
1. Materials:
- Pure this compound sample
- Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
- NMR spectrometer
2. Method:
- Sample Preparation:
- Dissolve a known amount of pure this compound in the deuterated solvent in an NMR tube.
- NMR Data Acquisition:
- Acquire a proton (¹H) NMR spectrum at time zero.
- Store the NMR tube under the desired conditions (e.g., room temperature, exposed to light).
- Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every few hours or days).
- Data Analysis:
- Process and analyze the NMR spectra.
- Monitor the disappearance of signals corresponding to the intact this compound molecule and the appearance of new signals from degradation products.
- By integrating the peaks, you can quantify the relative amounts of this compound and its degradation products over time. This can provide insights into the degradation pathway.[3]
Visualizations
Caption: The "domino" effect degradation pathway of this compound.
Caption: A general experimental workflow for assessing this compound stability.
Caption: Dual role of this compound in bacterial communities.
References
Technical Support Center: Troubleshooting Low Bacillaene Yields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the laboratory cultivation of Bacillus subtilis for bacillaene production.
Frequently Asked Questions (FAQs)
Q1: My Bacillus subtilis culture is growing well, but I'm detecting very low to no this compound. What are the potential reasons?
Low this compound production despite good cell growth is a common issue that can stem from several factors, primarily related to the regulation of the pks gene cluster responsible for its synthesis.
-
Growth Phase: this compound is a secondary metabolite, and its production is typically initiated during the transition from exponential to stationary phase.[1] If you are harvesting your culture too early in the exponential phase, you will likely see low yields.
-
Transcriptional Regulation: The expression of the pks gene cluster is tightly regulated. Key stationary phase regulators, such as Spo0A and CodY, are crucial for activating pks gene expression.[2][3] Mutations in these regulatory pathways or culture conditions that do not favor their activation can lead to poor this compound production. During the early exponential phase, the AbrB repressor blocks the expression of the pks genes.[3]
-
Nutrient Limitation: The composition of the culture medium plays a critical role. Specific nutrient limitations can trigger the stringent response and the cascade of events leading to secondary metabolite production.
Q2: What are the optimal culture conditions (pH, temperature, aeration) for this compound production?
Optimal conditions can be strain-dependent, but general guidelines for Bacillus subtilis can be a good starting point for optimization.
-
pH: For many Bacillus subtilis strains, a pH around 7.0 is optimal for the production of secondary metabolites.[4] It is advisable to use a buffered medium or a bioreactor with pH control to maintain a stable pH throughout the fermentation.
-
Temperature: Temperature significantly affects both bacterial growth and enzyme activity. For Bacillus subtilis, temperatures between 25°C and 37°C are generally suitable for growth and secondary metabolite production.[4][5] However, higher temperatures (e.g., 40°C) can inhibit spore formation and potentially impact secondary metabolism.[6]
-
Aeration: Bacillus subtilis is an aerobic bacterium, and sufficient oxygen supply is critical for both growth and the energy-intensive process of polyketide synthesis. Poor aeration can be a significant limiting factor. The volumetric mass transfer coefficient (KLa) is a key parameter for characterizing aeration, and increasing KLa values have been shown to promote faster growth and sporulation in Bacillus species.[7]
Troubleshooting Table for Culture Conditions
| Parameter | Common Issue | Recommended Action | Reference |
| pH | pH drift during fermentation | Use a buffered medium (e.g., phosphate (B84403) buffer) or implement automated pH control in a bioreactor. | [4] |
| Temperature | Suboptimal temperature | Optimize temperature within the 25-37°C range. Perform a temperature profile experiment to find the optimum for your strain. | [5][8] |
| Aeration | Insufficient oxygen supply | Increase agitation speed, use baffled flasks for better mixing, or increase the airflow rate in a bioreactor. | [7][9][10] |
Q3: How does the composition of the culture medium affect this compound yield?
The choice of carbon and nitrogen sources, as well as the presence of certain metal ions, can dramatically influence this compound production.
-
Carbon Source: While glucose is a readily utilized carbon source for growth, high concentrations can lead to catabolite repression, which inhibits the production of many secondary metabolites.[11] Using alternative or more complex carbon sources like lactose (B1674315) or starch can sometimes lead to better yields of secondary metabolites.[12][13]
-
Nitrogen Source: The type of nitrogen source can also be critical. Some studies on other Bacillus secondary metabolites have shown that organic nitrogen sources like peptone or yeast extract can lead to higher yields compared to inorganic sources.[4]
-
Metal Ions: Metal ions are essential cofactors for many enzymes, including those in the this compound biosynthesis pathway. Manganese, for instance, has been shown to influence the production of antibacterial compounds in B. subtilis.[12]
Media Component Optimization Data
| Component | Effect on Secondary Metabolite Yield | Example Concentration | Reference |
| Carbon Source | High glucose can be repressive. Lactose or starch may be better. | 1.5% (w/v) Lactose | [12] |
| Nitrogen Source | Organic sources like yeast extract or peptone can enhance production. | 0.4% (w/v) Yeast Extract | [4] |
| Metal Ions | Manganese can positively influence production. | 0.3 mg/L Manganese | [12] |
Q4: I suspect my this compound is degrading after production. How can I minimize this?
This compound is notoriously unstable and sensitive to light, oxygen, and temperature.[14][15][16] This instability is a major challenge in obtaining high yields and during the extraction process.
-
Light Protection: Protect your cultures and extracts from light at all stages. Use amber-colored glassware or cover your flasks and tubes with aluminum foil.[17]
-
Temperature Control: Perform extractions at low temperatures (e.g., on ice) and store extracts at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Oxygen Limitation: While the bacteria need oxygen to produce this compound, limiting oxygen exposure during extraction and storage can help preserve the compound. This can be achieved by working quickly and using degassed solvents.
Experimental Protocols
Protocol 1: this compound Extraction from Liquid Culture
This protocol is adapted from established methods for this compound extraction.[1]
-
Harvest Cells: Centrifuge the B. subtilis culture (e.g., 50 mL) at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a fresh, light-protected container.
-
Solvent Extraction:
-
Add an equal volume of dichloromethane (B109758) to the supernatant (1:1 ratio).
-
Mix vigorously for 2 minutes and then allow the phases to separate. A separating funnel is ideal for this step.
-
-
Organic Phase Recovery: Collect the lower organic phase (dichloromethane containing this compound).
-
Evaporation: Evaporate the dichloromethane under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.
-
Resuspension: Resuspend the dried extract in a small volume of methanol (B129727).
-
Final Preparation: Evaporate the methanol and resuspend the final sample in a buffer suitable for your downstream analysis (e.g., 65% 20 mM sodium phosphate – 35% acetonitrile (B52724) for HPLC).[1]
Protocol 2: Quantification of this compound using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying this compound.
-
HPLC System: Use a C18 reverse-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile and a sodium phosphate buffer is typically used. For example, a gradient from 35% to 40% acetonitrile in 20 mM sodium phosphate.[1]
-
Detection: this compound has a characteristic UV absorbance maximum at 361 nm, which can be used for detection.[1]
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in your samples.
Visual Guides
This compound Biosynthesis and Regulation
The production of this compound is a complex process controlled by a large polyketide synthase (PKS) gene cluster and is activated as the bacterial culture enters the stationary phase.
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of laboratory cultivation conditions for the synthesis of antifungal metabolites by bacillus subtilis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of temperature and aeration on Bacillus thuringiensis growth and sporulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Optimization of laboratory cultivation conditions for the synthesis of antifungal metabolites by bacillus subtilis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 10. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Technical Support Center: Enhancing the Stability of Purified Bacillaene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bacillaene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification, handling, and storage of this notoriously unstable polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause purified this compound to degrade?
A1: Purified this compound is highly susceptible to degradation from three main environmental factors:
-
Light: Exposure to light, particularly UV, can trigger rapid decomposition of the molecule.[1]
-
Oxygen: this compound's poly-unsaturated structure makes it prone to oxidation.[2][3]
-
Temperature: Elevated temperatures accelerate the degradation process. It is unstable at room temperature.[1][2][3]
Q2: What is the underlying chemical mechanism of this compound degradation?
A2: A primary degradation pathway for this compound involves a "domino" effect initiated by a specific structural change. The 4',5'-cis configuration of the molecule can rearrange to a more stable, but less active, trans configuration.[2][3][4] This initial isomerization can lead to a cascade of further structural changes, resulting in a loss of biological activity.
Q3: Is there a difference in stability between different forms of this compound?
A3: Yes, glycosylated forms of this compound, such as this compound B, are significantly more stable than their non-glycosylated counterparts like this compound A.[2] Studies have shown that in an aqueous solution, this compound A is quite unstable, while this compound B can remain stable for longer periods.[2][4] Additionally, crude fractions of this compound are often more stable than the highly purified compound, suggesting that co-eluting molecules may offer some protective effect.[2][4]
Q4: What are the general strategies to enhance the stability of purified this compound?
A4: Several strategies can be employed to mitigate the degradation of purified this compound:
-
Glycosylation: Introducing a sugar moiety to the this compound scaffold has been shown to significantly enhance its stability.[2]
-
pH Control: Maintaining an optimal pH is crucial for the stability of many molecules isolated from Bacillus species. The ideal pH for this compound stability should be empirically determined.
-
Use of Antioxidants: Adding antioxidants to formulations can help prevent oxidative degradation of the polyunsaturated structure of this compound.
-
Chelating Agents: If metal-catalyzed degradation is suspected, the inclusion of chelating agents may improve stability.
-
Light and Oxygen Protection: Storing and handling this compound in the absence of light and oxygen is a fundamental and critical practice.
-
Low-Temperature Storage: Storing purified this compound at low temperatures (-20°C or -80°C) is essential to slow down degradation kinetics.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and handling of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity after purification. | 1. Degradation due to light, oxygen, or temperature exposure during purification. 2. Isomerization from the active cis to the inactive trans form. 3. Sub-optimal pH of buffers used during purification. | 1. Perform all purification steps in the dark or under amber-colored light.[5] Use degassed buffers and solvents. Work in a cold room or on ice. 2. Minimize the duration of the purification process. Analyze fractions immediately by UPLC-MS to check for isomerization. 3. Empirically test a range of buffer pHs to find the optimal condition for this compound stability. |
| Multiple peaks observed during HPLC analysis of a freshly purified sample. | 1. Presence of different isoforms of this compound. 2. On-column degradation or isomerization. 3. Contamination from the extraction or purification process. | 1. Use LC-MS to identify the different peaks; they may correspond to known this compound variants.[6] 2. Use a shorter run time, a different column, or modify the mobile phase to be less harsh. Ensure the mobile phase is at an optimal pH for stability. 3. Review the purification protocol for potential sources of contamination. |
| Precipitation of purified this compound upon storage. | 1. Poor solubility in the storage solvent. 2. Aggregation of the molecule over time. 3. Freeze-thaw cycles leading to protein denaturation (if co-purified with proteins). | 1. Test different solvent systems for storage. Consider the use of co-solvents. 2. Store at lower concentrations. 3. Aliquot the purified this compound into single-use vials to avoid repeated freeze-thaw cycles. |
| Inconsistent results in bioassays. | 1. Degradation of this compound in the assay medium. 2. Variability in the concentration of the active compound due to instability. | 1. Assess the stability of this compound under the specific bioassay conditions (e.g., temperature, pH of the medium).[2] 2. Prepare fresh solutions of this compound for each experiment from a frozen stock. Quantify the concentration by UPLC-MS immediately before use. |
Data Presentation
The stability of this compound is significantly influenced by its chemical structure, particularly glycosylation. The following table summarizes the stability of this compound A (non-glycosylated) versus this compound B (glycosylated) in an aqueous solution.
| Compound | Concentration | Incubation Time (hours) | Remaining Compound (%) | Reference |
| This compound A | 1 µg/mL | 6 | ~50% | [2] |
| This compound A | 1 µg/mL | 12 | ~20% | [2] |
| This compound A | 1 µg/mL | 24 | <10% | [2] |
| This compound B | 10 µg/mL | 18 | ~100% | [2] |
| This compound B | 10 µg/mL | 36 | ~80% | [2] |
| This compound B | 10 µg/mL | 48 | ~60% | [2] |
Experimental Protocols
Protocol 1: UPLC-MS Method for this compound Stability Analysis
This protocol is adapted from methodologies used for analyzing this compound and other lipopeptides from Bacillus species.[2][7]
1. Instrumentation:
-
Agilent 1290 HPLC system (or equivalent)
-
Agilent 6430 Triple Quadrupole Mass Spectrometer (or equivalent)
-
Reversed-phase C18 column (e.g., Thermos Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm)
2. Mobile Phase:
-
Phase A: Water
-
Phase B: Methanol
3. Gradient Elution:
-
A linear gradient from 65% to 100% Phase B over 15 minutes.
-
Flow rate: 0.2 mL/min
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor for the [M+H]⁺ ions of this compound A (m/z 581.36) and this compound B (m/z 743.42).[2]
5. Stability Testing Procedure:
-
Prepare solutions of purified this compound in the desired buffer or medium at a known concentration.
-
Incubate the solutions under the desired conditions (e.g., 37°C in the dark).[2][4]
-
At specified time points, withdraw an aliquot and immediately analyze by UPLC-MS.
-
Quantify the remaining this compound by integrating the peak area of the corresponding [M+H]⁺ ion.
Protocol 2: Time-Course NMR Spectroscopy for Monitoring this compound Degradation
This protocol is based on the methods used to identify the degradation trigger point of this compound.[2][8]
1. Sample Preparation:
-
Dissolve the purified this compound in a deuterated solvent (e.g., CD₃OD) in an NMR tube.
-
Prepare two samples: a "pure sample" (PS) handled under conditions to minimize degradation, and a "decomposition-triggered sample" (DTS) which has been exposed to conditions known to initiate degradation (e.g., brief exposure to light and oxygen).[2]
2. NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra over time (e.g., every hour for 24 hours).
-
Maintain a constant temperature during the experiment (e.g., 274 K) to slow down the degradation process for better monitoring.[2][8]
3. Data Analysis:
-
Process and overlay the time-course ¹H NMR spectra.
-
Monitor the decrease in the intensity of signals corresponding to the initial this compound structure and the appearance of new signals from degradation products.
-
Key signals to monitor for the cis-to-trans isomerization include the protons at H-2' and H-5'.[2][8]
Visualizations
Caption: this compound degradation pathway.
Caption: Workflow for enhancing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures [frontiersin.org]
- 6. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of lipopeptide isoforms by UPLC-MS in the fermentation broth from Bacillus subtilis CNPMS22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Bacillaene Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the degradation of bacillaene during experimental procedures. This compound, a potent antibiotic produced by various Bacillus species, is notoriously unstable, and its degradation can significantly impact experimental outcomes. This guide offers practical solutions and detailed protocols to ensure the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
This compound is a hybrid polyketide/non-ribosomal peptide natural product with a linear structure containing a conjugated hexaene system.[1][2][3] This extended system of double bonds makes the molecule highly susceptible to degradation from various environmental factors. Its instability is a significant challenge during its isolation, purification, and storage.[4][5][6][7][8]
Q2: What are the primary factors that cause this compound to degrade?
This compound is sensitive to several factors, including:
-
Light: Exposure to light, especially UV light, can lead to rapid decomposition.[4][5][6][7]
-
Oxygen: The polyene structure is prone to oxidation.[4][5][6]
-
Temperature: Elevated temperatures accelerate the degradation process. This compound is unstable at room temperature.[4][5][6][7]
-
pH: Both acidic and basic conditions can cause degradation.[3]
Q3: What are the initial signs of this compound degradation?
A key initial step in this compound degradation is the isomerization of the 4',5'-cis double bond to a trans configuration.[4][5] This stereochemical change acts as a trigger for further decomposition of the molecule. This initial change may be detectable by techniques like NMR spectroscopy.
Q4: How can I detect and identify this compound and its degradation products?
Several analytical techniques are employed for the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, typically with UV detection at around 363 nm, which corresponds to the absorbance maximum of the conjugated hexaene system.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive and accurate identification of this compound and its analogs based on their mass-to-charge ratio.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and for tracking the degradation process in real-time by observing changes in the proton (¹H) and carbon (¹³C) spectra.[4][5] Time-course ¹H NMR can be particularly useful for monitoring the stability of a sample.[4][5]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the handling and analysis of this compound.
Issue 1: Low yield of this compound after extraction.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation during extraction | Work in a dark environment or use amber-colored glassware to minimize light exposure.[1][7] | This compound is highly light-sensitive.[4][5][6][7] |
| Perform the extraction on ice or in a cold room (4°C). | Lower temperatures slow down the rate of degradation.[1] | |
| Use degassed solvents for extraction. | To minimize oxidation of the polyene chain.[1][9] | |
| Consider adding an antioxidant, such as ascorbic acid, to the culture supernatant before extraction.[1] | Antioxidants can help prevent oxidative degradation. | |
| Inefficient extraction solvent | Use ethyl acetate (B1210297) as the primary extraction solvent. | Ethyl acetate has been shown to be effective for this compound extraction.[1][7] |
Issue 2: this compound degrades during purification.
| Potential Cause | Troubleshooting Step | Rationale |
| Prolonged purification process | Employ a minimal chromatography strategy to reduce the time the sample is exposed to potentially degrading conditions.[7][8] | The less time this compound spends in solution and on chromatographic media, the lower the chance of degradation. |
| Degradation during HPLC | Use HPLC solvents that have been sparged with an inert gas like helium to remove dissolved oxygen.[9] | Oxygen can degrade the this compound molecule. |
| Protect the HPLC fractions from light and keep them cool immediately after collection.[9] | To prevent light and temperature-induced degradation of the purified compound. | |
| Inappropriate column chemistry | Use C18 reverse-phase chromatography for purification. | This is a commonly used and effective stationary phase for this compound separation.[10] |
Issue 3: Loss of this compound activity during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper short-term storage | For short-term storage, keep this compound in a suitable organic solvent (e.g., methanol) in an amber vial at -20°C.[1] | This minimizes exposure to light and slows degradation by keeping the sample cold. |
| Improper long-term storage | For long-term storage, evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) and store the dried compound at -80°C.[1] | Removing the solvent and oxygen and storing at ultra-low temperatures provides the most stable long-term storage conditions. |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacillus subtilis Culture
-
Cell Pellet Separation: Centrifuge the bacterial culture at 10,000 x g for 15-20 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a pre-chilled, amber-colored flask. To minimize enzymatic degradation, the supernatant can be filter-sterilized using a 0.22 µm filter.[1]
-
Acidification (Optional but common for similar compounds): In an ice bath, slowly add 6M HCl dropwise to the supernatant while gently stirring to adjust the pH to approximately 2.0. This should be done quickly to minimize exposure to the low pH.[1]
-
Solvent Extraction:
-
Immediately transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of cold ethyl acetate.
-
Shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh, cold ethyl acetate.[1]
-
-
Drying and Concentration:
-
Pool the ethyl acetate fractions.
-
Add anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.
-
Decant the dried extract into a round-bottom flask.
-
Concentrate the extract using a rotary evaporator with a low water bath temperature (30-35°C).[1]
-
-
Storage: Resuspend the dried extract in a minimal volume of methanol (B129727) for immediate analysis or proceed to long-term storage protocols.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
-
Solvent Preparation: Prepare mobile phase solvents (e.g., water with 0.1% formic acid and acetonitrile) and sparge with helium for at least 15 minutes to remove dissolved oxygen.[9]
-
Column: Use a C18 reverse-phase HPLC column.
-
Gradient: A typical gradient involves a linear increase in the organic solvent (e.g., acetonitrile) concentration. For example, a linear gradient from 30% to 50% acetonitrile (B52724) over 50 minutes has been used.[9]
-
Detection: Monitor the eluent at 363 nm.[9]
-
Fraction Collection: Collect the fractions corresponding to the this compound peaks in amber vials and immediately place them on ice or in a refrigerated autosampler.
-
Post-Purification Handling: Protect the collected fractions from light and heat to prevent degradation.[9]
Visualizing this compound Degradation and Handling
The following diagrams illustrate key concepts and workflows related to this compound degradation and its prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intranet.lcg.unam.mx [intranet.lcg.unam.mx]
- 9. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of light and oxygen on Bacillaene stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bacillaene, a polyketide antibiotic known for its inherent instability.
Frequently Asked Questions (FAQs)
Q1: My this compound sample lost activity shortly after isolation. What could be the cause?
A1: this compound is notoriously unstable and can degrade when exposed to light, oxygen, and normal temperatures.[1][2] Its complex structure, featuring a poly-unsaturated enamine chain, is susceptible to degradation. To minimize degradation, it is crucial to handle and store this compound under specific conditions.
Q2: What is the primary degradation pathway for this compound?
A2: The degradation of the this compound scaffold is often initiated by a "domino" effect.[1] This process is triggered by the rearrangement of the 4',5'-cis configuration to a trans configuration.[1][2] This initial isomerization leads to further structural changes and loss of biological activity.
Q3: How can I improve the stability of my this compound samples?
A3: Several strategies can be employed to enhance this compound stability:
-
Glycosylation: The addition of a glycosyl group to the this compound scaffold has been shown to stabilize the molecule.[2]
-
Storage Conditions: For short-term storage (daily or weekly use), store samples on agar (B569324) plates at 4°C, wrapped and inverted.[3] For long-term storage, desiccated samples should be kept at -80°C.[4]
-
Exclusion of Light and Oxygen: All purification and handling steps should be carried out in the dark or under minimal light exposure.[4][5] When possible, perform experiments under anaerobic conditions.
Q4: Are there any chemical modifications, other than glycosylation, that can stabilize this compound?
A4: Research suggests that chemical modification of the degradation trigger points could be a viable strategy for stabilizing the this compound scaffold.[1] Specifically, targeting the 4',5'-cis bond to prevent its rearrangement to the trans form is a potential area for exploration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of antibacterial activity | Exposure to light, oxygen, or room temperature. | Store purified this compound desiccated at -80°C and protected from light.[4] Handle all samples in the dark or under red light. Use anaerobic conditions when possible. |
| Inconsistent results in bioassays | Degradation of this compound during the experiment. | Prepare fresh solutions of this compound for each experiment. Consider using more stable glycosylated this compound analogues if available.[2] Run a stability test under your specific bioassay conditions to understand the degradation kinetics. |
| Appearance of unexpected peaks in HPLC or NMR analysis | Isomerization and degradation of the this compound molecule. | Analyze samples immediately after preparation. The appearance of new peaks can correspond to degradation products, such as the 4',5'-trans stereoisomer.[1] |
| Low yield after purification | Degradation during the extraction and purification process. | Minimize the number of chromatographic steps.[5] Work quickly and at low temperatures. Ensure all solvents are degassed to remove oxygen. |
Experimental Protocols
Protocol 1: this compound Extraction and Purification
This protocol is a synthesized methodology based on practices described in the literature to minimize degradation.[4][5]
-
Culturing: Grow Bacillus amyloliquefaciens or a suitable this compound-producing strain in an appropriate production medium at 25°C for 26 hours with shaking, ensuring the flasks are protected from light.[4]
-
Extraction:
-
Centrifuge the culture to separate the supernatant.
-
Pass the supernatant over a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with water.
-
Elute the this compound with a 1:1 mixture of ethyl acetate (B1210297) and hexane.
-
-
Purification:
-
Evaporate the elution fractions under reduced pressure.
-
Perform fractionation using silica (B1680970) gel chromatography with a methanol:chloroform gradient.
-
Critical Step: All steps must be performed in the dark or under minimal light.
-
-
Final Preparation and Storage:
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and lyophilize.
-
Store the lyophilized powder desiccated at -80°C.[4]
-
Protocol 2: Testing this compound Stability
This protocol outlines a general procedure to assess the stability of a this compound sample under specific conditions.[6][7]
-
Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 65% 20 mM sodium phosphate–35% acetonitrile).[8]
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the stock solution using High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity. Use a C18 reverse-phase column and detect this compound by UV absorption at 361 nm.[8]
-
Incubation: Aliquot the remaining stock solution into separate vials for each time point and condition to be tested (e.g., exposure to light vs. dark, presence vs. absence of oxygen, different temperatures).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove a vial from each condition and analyze it by HPLC.
-
Data Analysis:
-
Integrate the area under the this compound peak in the HPLC chromatogram for each time point.
-
Calculate the percentage of remaining this compound relative to the initial concentration at Time 0.
-
Plot the percentage of remaining this compound against time to determine the degradation rate under each condition.
-
Quantitative Data Summary
Table 1: Stability of this compound A and this compound B under Bioassay Conditions
| Compound | Concentration (µg/mL) | Time (hours) | Stability |
| This compound A | 0.1 - 10 | 0 - 48 | Unstable in aqueous solution |
| This compound B (glycosylated) | up to 10 | up to 18 | Stable |
Data synthesized from a study on the stability of different this compound analogues.[2]
Visualizations
Caption: Trigger point of this compound degradation.
Caption: Workflow for this compound stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Storing Bacterial Samples for Optimal Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound and Sporulation Protect Bacillus subtilis from Predation by Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Engineering of Bacillus subtilis for Increased Bacillaene Production
Welcome to the technical support center for the metabolic engineering of Bacillus subtilis to enhance bacillaene production. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No this compound Production
Q1: My engineered B. subtilis strain is showing low or no this compound production. What are the potential causes and how can I troubleshoot this?
A1: Low or no this compound production is a common issue that can stem from several factors, ranging from suboptimal culture conditions to inefficient genetic modifications. Below is a step-by-step guide to help you identify and resolve the problem.
Troubleshooting Steps:
-
Verify Culture Conditions: this compound production is closely linked to the bacterial growth phase, typically initiating during the transition from exponential to stationary phase.[1] Ensure your culturing conditions are optimal for B. subtilis growth and secondary metabolite production.
-
Temperature: The optimal growth temperature for most B. subtilis strains is between 30-37°C.[2]
-
pH: Maintain a pH between 6.0 and 8.0 for optimal growth and spore yield, with an optimum around 7.0.[3]
-
Aeration: Ensure sufficient aeration, as oxygen availability can influence secondary metabolite synthesis.
-
Media Composition: Potato-based media has been shown to yield high cell counts and may be beneficial for production.[2][4] The choice of carbon and nitrogen sources is also critical. While glucose is a common carbon source, its repression of certain pathways should be considered.[5] Glutamate and aspartate have been shown to be effective nitrogen sources for the production of other secondary metabolites.[5]
-
-
Confirm Expression of the pks Gene Cluster: The biosynthesis of this compound is governed by the large pks gene cluster (approximately 78-80 kb).[1][6][7] It is crucial to confirm that this gene cluster is being actively transcribed.
-
Regulatory Elements: The expression of the pks operon is complex and regulated by multiple factors, including the stationary phase regulators Spo0A and CodY.[8][9] The repressor AbrB, active during the early exponential phase, blocks pks gene expression.[9] Ensure your experimental conditions (e.g., reaching stationary phase) favor the activation of Spo0A, which in turn represses AbrB, allowing for pks gene expression.[9]
-
Promoter Activity: Promoters upstream of pksB, pksC, and pksS are active during vegetative growth.[8] Verify the integrity and activity of these promoter regions in your engineered strain.
-
-
Check for Genetic Instability: Engineered strains, particularly those relying on plasmids, can suffer from instability.
-
Plasmid Loss: If your genetic modifications are plasmid-based, verify the stability of the plasmid over generations. B. subtilis is known for issues with plasmid stability.[10] Consider chromosomal integration of your expression cassettes for more stable, long-term production.
-
Mutations: Unintended mutations can occur during cultivation. Re-sequence key genetic loci to ensure the integrity of your engineered pathways.
-
-
Analytical Method Verification: Ensure your method for detecting and quantifying this compound is functioning correctly.
-
Sample Preparation: this compound is known to be unstable, particularly towards light, oxygen, and normal temperatures.[11][12] Handle samples accordingly during extraction and analysis.
-
LC-MS/MS Parameters: Use a validated LC-MS/MS method for quantification. High-resolution mass spectrometry can confirm the presence of this compound, which has a molecular weight of 580.35 g/mol ([M+H]+ at m/z 581.3583).[6][13]
-
Issue 2: Genetic Instability of Engineered Strain
Q2: I am observing a decline in this compound production over subsequent cultures, suggesting genetic instability. How can I address this?
A2: Genetic instability is a significant hurdle in metabolic engineering. In B. subtilis, this can manifest as plasmid loss or genomic rearrangements.
Troubleshooting Steps:
-
Chromosomal Integration vs. Plasmids: While plasmids offer a convenient way to introduce new genes, they can be unstable.[10]
-
Recommendation: For stable, industrial-scale production, integrate your genetic constructs directly into the B. subtilis chromosome. This ensures that the engineered pathways are maintained during cell division. Homologous recombination is an efficient method for genomic integration in B. subtilis.[14]
-
-
Selection Pressure: If using plasmids is unavoidable, ensure consistent and appropriate antibiotic selection is applied throughout all culturing steps to minimize the population of cells that have lost the plasmid. However, be aware that the use of antibiotic resistance genes can be a regulatory concern for some applications.[15]
-
Minimize Repetitive DNA Sequences: Large, repetitive DNA sequences in your constructs can lead to recombination and deletion events. Where possible, design your genetic cassettes to minimize such sequences.
-
Use a Stable Host Strain: Some laboratory strains of B. subtilis, like 168, have been extensively domesticated and may exhibit different stability characteristics compared to wild-type strains.[10] Consider using a robust, undomesticated strain as your engineering chassis.
-
Auxotrophic Complementation: As an alternative to antibiotic resistance markers, consider engineering your strain to be auxotrophic for a specific nutrient and including a gene that complements this auxotrophy on your plasmid or integrated cassette. This creates a strong selection pressure for maintaining your genetic modifications in a minimal medium.
Issue 3: Difficulty with this compound Quantification
Q3: I am having trouble reliably quantifying this compound in my culture extracts. What is the recommended analytical method and what are the key considerations?
A3: this compound's instability and complex structure require a sensitive and specific analytical method.[6][16]
Recommended Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and specificity.
Key Considerations:
-
Sample Handling: this compound is susceptible to degradation.[11][12]
-
Protect samples from light and heat.
-
Process samples quickly after harvesting.
-
Store extracts at low temperatures (e.g., -80°C).
-
-
Extraction:
-
This compound can be extracted from the culture supernatant using ethyl acetate (B1210297).[6]
-
-
Chromatography:
-
A C8 or C18 reversed-phase column is suitable for separation. For example, a BDS Hypersil C8 column (100 x 4.6mm, 5µm) can be used.[17]
-
A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[17]
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
The expected mass for protonated this compound ([M+H]+) is approximately m/z 581.4.[6][13] High-resolution mass spectrometry can provide an exact mass of 581.3583.[6]
-
For quantification, monitor specific parent-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.
-
Quantitative Data Summary
| Engineering Strategy | Target Compound | Fold Increase in Production | Reference Strain | Notes |
| Overexpression of crtE (GGPPS enzyme) | Taxadiene | ~20-fold | B. subtilis txs strain | Increased precursor supply significantly boosted production. |
| Overexpression of MEP pathway, IspA, and GGPPS | Taxadiene | 83-fold | B. subtilis expressing only TXS | Comprehensive pathway engineering led to a substantial increase. |
| Deletion of byproduct pathways (bdhA, alsSD, pta, yvmC, cypX) | Poly-γ-glutamic acid (γ-PGA) | 3.7-fold | B. subtilis 168 derivative | Rerouting metabolic flux away from competing pathways enhanced yield.[18] |
| Combinatorial promoter engineering and gene overexpression | Menaquinone-7 (MK-7) | 2.8-fold | B. subtilis 168 | Balanced overexpression of key pathway genes was crucial.[19] |
Experimental Protocols
Protocol 1: General Cultivation of B. subtilis for this compound Production
-
Inoculum Preparation:
-
Prepare a starter culture by inoculating a single colony of your B. subtilis strain into a suitable broth medium (e.g., LB or a defined medium).
-
Incubate overnight at 30-37°C with shaking (e.g., 220 rpm).[20]
-
To ensure a uniform population in the early exponential phase, a series of dilutions and re-growth cycles can be performed.[1]
-
-
Production Culture:
-
Inoculate the main production culture medium with the starter culture to an initial OD₆₀₀ of approximately 0.05-0.1.
-
Incubate at 30-37°C with vigorous shaking.
-
Monitor cell growth by measuring OD₆₀₀.
-
Collect samples periodically, especially during the late exponential and stationary phases, for this compound analysis. This compound production typically increases as the culture enters the stationary phase.[1]
-
-
Harvesting:
-
Centrifuge the culture to separate the supernatant from the cell pellet. This compound is secreted into the medium.
-
Protocol 2: Extraction and Quantification of this compound by LC-MS/MS
-
Extraction:
-
To the culture supernatant, add an equal volume of ethyl acetate.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase (ethyl acetate) containing the this compound.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: As recommended for the column dimensions (e.g., 0.5-1.0 mL/min).[17]
-
Injection Volume: 5-10 µL.
-
MS Detection: ESI in positive ion mode, monitoring for the [M+H]+ ion of this compound (m/z 581.4).
-
Quantification: Use a standard curve prepared with purified this compound (if available) or perform relative quantification against a control strain.
-
Visualizations
Caption: Simplified regulatory pathway of this compound synthesis.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avocadosource.com [avocadosource.com]
- 3. Optimization of Growth Conditions for the Production of Bacillus subtilis Using Central Composite Design and Its Antagonism Against Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Optimizing Culturing Conditions for Bacillus Subtilis | Semantic Scholar [semanticscholar.org]
- 5. Regulation of biosynthesis of bacilysin by Bacillus subtilis | AVESİS [avesis.ankara.edu.tr]
- 6. pnas.org [pnas.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. scholars.library.tamu.edu [scholars.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Bacillus subtilis for high-value bioproduction: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacillus subtilis as a host for natural product discovery and engineering of biosynthetic gene clusters - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00065F [pubs.rsc.org]
- 15. Biological Containment of Genetically Modified Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iscientific.org [iscientific.org]
- 18. Frontiers | Metabolic engineering of B. subtilis 168 for increased precursor supply and poly-γ-glutamic acid production [frontiersin.org]
- 19. Metabolic Engineering Strategy for Bacillus subtilis Producing MK-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production [frontiersin.org]
Addressing challenges in the scale-up of Bacillaene fermentation
Welcome to the Technical Support Center for Bacillaene Fermentation Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and large-scale production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Troubleshooting Guides & FAQs
This section provides answers to specific issues you may encounter during your this compound fermentation experiments.
1. Low or No this compound Yield
-
Q1: My Bacillus subtilis culture is growing well, but I'm detecting little to no this compound. What are the potential causes?
A1: Low or absent this compound production despite good cell growth is a common issue. Several factors could be at play:
-
Suboptimal Growth Phase: this compound is a secondary metabolite, and its production is typically initiated as the culture enters the stationary phase.[1] Ensure you are harvesting your culture at the correct time point. Transcriptional analysis has shown that the expression of pks genes, which are responsible for this compound synthesis, peaks near the transition to the stationary phase.[1]
-
Inappropriate Culture Medium: The composition of your fermentation medium is critical. Nutrient limitations or excesses can significantly impact secondary metabolite production. For instance, the global regulator CodY represses pks gene expression in response to nutrient status.[1]
-
Genetic Instability of the Strain: High-producing industrial strains can sometimes undergo genetic changes, such as chromosome loss, leading to decreased or abolished production of the desired metabolite.[2][3] It is advisable to regularly check the genetic integrity of your strain.
-
Aeration and Agitation: Inadequate oxygen supply can be a limiting factor in aerobic fermentations.[4][] The volumetric mass transfer coefficient (KLa) is a key parameter influencing the respiratory metabolism of Bacillus species.[6] Conversely, excessive agitation can cause shear stress, damaging the cells.
-
-
Q2: How can I optimize my culture medium to enhance this compound production?
A2: Media optimization is a crucial step for improving yield. Here are some strategies:
-
Carbon Source: While glucose is a common carbon source, high concentrations can lead to catabolite repression, inhibiting secondary metabolite synthesis.[7] Consider using alternative carbon sources like sucrose (B13894) or employing a fed-batch strategy to maintain a constant, low glucose concentration.
-
Nitrogen Source: The type and concentration of the nitrogen source can influence this compound production. Both inorganic and organic nitrogen sources should be evaluated.
-
Phosphate and Trace Elements: Phosphate is essential for primary metabolism and can influence the switch to secondary metabolism. Trace elements are often cofactors for enzymes involved in the biosynthetic pathway.
-
Response Surface Methodology (RSM): For a systematic approach, consider using RSM to optimize medium components and fermentation parameters. This statistical method can help identify the optimal concentrations and conditions for maximal production.[8]
-
2. This compound Instability and Degradation
-
Q3: I've successfully produced this compound, but it seems to degrade quickly during extraction and storage. Why is this happening and how can I prevent it?
A3: this compound is notoriously unstable, being sensitive to light, oxygen, and temperature.[9][10][11] This chemical instability presents a significant challenge for its isolation and characterization.
-
Protection from Light: All extraction and purification steps should be performed in the dark or under red light to prevent photodegradation.[9][12]
-
Temperature Control: Keep samples on ice or at low temperatures throughout the downstream processing. This compound's decomposition is accelerated at room temperature.[11]
-
Oxygen Exclusion: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation. Bacillaenes are known to be susceptible to oxidation in the presence of air.[13]
-
pH Control: The stability of this compound may also be pH-dependent. Buffering your extraction solvents and storage solutions could help.
-
3. Downstream Processing and Purification Challenges
-
Q4: What are the recommended methods for extracting and purifying this compound?
A4: Given its instability, a rapid and gentle purification strategy is essential.
-
Extraction: Ethyl acetate (B1210297) is a commonly used solvent for extracting this compound from the fermentation broth.[12] Alternatively, solid-phase extraction (SPE) using a C18 resin can be employed to capture this compound from the culture supernatant.[12]
-
Chromatography: A minimal number of chromatographic steps is recommended to reduce the chances of degradation.[10][12] Silica gel chromatography and preparative High-Performance Liquid Chromatography (HPLC) have been successfully used for purification.[12][14]
-
Activity-Guided Fractionation: Due to the molecule's instability, traditional activity-based fractionation can be challenging.[10] Coupling purification with rapid analytical techniques like NMR or mass spectrometry can help identify fractions containing this compound.[12]
-
4. Analytical and Quantification Issues
-
Q5: How can I accurately quantify the amount of this compound in my samples?
A5: Accurate quantification is key for process optimization.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for quantifying this compound. The molecule has a characteristic UV absorbance at around 361-363 nm.[1][13][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used for both quantification and confirmation of the molecular formula.[12][13]
-
Nuclear Magnetic Resonance (NMR): While primarily a structural elucidation tool, NMR can be used for quantitative purposes (qNMR) if an appropriate internal standard is used. Differential NMR techniques have been used to identify this compound in complex mixtures.[12]
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| This compound Production Phase | Exponential Growth | Transition to Stationary | Stationary Phase | [1] |
| pks gene transcripts | Lowest level | Peak expression | Diminished | [1] |
| This compound accumulation | Low | Increasing | Peak accumulation | [1] |
| Reported this compound Titer | B. subtilis 55422 | [11][12] | ||
| Titer in YEME7 media | >0.8 mg/liter | [11][12] | ||
| Impact of Aeration (KLa) on Bacillus thuringiensis (as a model) | KLa = 13.3 h⁻¹ | KLa = 65.5 h⁻¹ | KLa = 106.2 h⁻¹ | [6] |
| Time to reach max cell concentration | 12 h | 8.5 h | 8.5 h | [6] |
| Spore concentration (spores/mL) | ~1.9 x 10⁹ | ~1.99 x 10⁹ | ~1.99 x 10⁹ | [6] |
| Impact of Agitation and Aeration on Bacillus velezensis (as a model) | Batch 1 (0.5 VVM, 200-350 rpm) | Batch 2 (1 VVM, 200-600 rpm) | [16][17] | |
| Maximum biomass | - | 3.92 g/L | [16][17] |
Experimental Protocols
1. Protocol for this compound Fermentation in Shake Flasks
-
Strain Activation: Streak a cryopreserved stock of Bacillus subtilis onto an LB agar (B569324) plate and incubate at 37°C for 18-24 hours.[18]
-
Seed Culture Preparation: Inoculate a single colony into a 250 mL Erlenmeyer flask containing 100 mL of LB liquid seed medium (10 g/L peptone, 5 g/L yeast extract, 5 g/L glucose, 10 g/L NaCl, pH 7.2).[18] Incubate at 37°C with shaking at 180 rpm for 24 hours.[18]
-
Production Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of production medium (e.g., YEME7 or a custom-optimized medium) with 2% (v/v) of the seed culture.[12][18]
-
Incubation: Incubate the production culture at 30-37°C with shaking at 220 rpm for 24-48 hours.[8][12] Protect the culture from light.[12]
-
Monitoring: At regular intervals, withdraw samples aseptically to measure cell density (OD600) and this compound concentration.
-
Harvesting: Harvest the culture in the late stationary phase for maximum this compound yield.
2. Protocol for this compound Extraction and Quantification
-
Cell Removal: Centrifuge the fermentation broth to pellet the cells. The this compound is primarily found in the supernatant.
-
Extraction:
-
Solvent Extraction: Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times. Pool the organic phases.[12]
-
Solid-Phase Extraction (SPE): Alternatively, pass the supernatant over a C18 Sep-Pak cartridge. Wash the cartridge with water and then elute the this compound with a suitable solvent mixture like 1:1 ethyl acetate:hexane.[12]
-
-
Solvent Evaporation: Evaporate the solvent from the pooled extracts under reduced pressure using a rotary evaporator. Perform this step at a low temperature.
-
Quantification by HPLC:
-
Sample Preparation: Re-dissolve the dried extract in a suitable solvent (e.g., methanol).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[13]
-
Quantification: Create a standard curve using purified this compound of a known concentration to quantify the amount in your samples.
-
-
Visualizations
Caption: Simplified regulatory pathway of this compound synthesis in B. subtilis.
Caption: General experimental workflow for this compound fermentation and analysis.
References
- 1. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic instability of industrial strains of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degeneration of industrial bacteria caused by genetic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asso.adebiotech.org [asso.adebiotech.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Genomic insights into antimicrobial potential and optimization of fermentation conditions of pig-derived Bacillus subtilis BS21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. pnas.org [pnas.org]
- 12. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 17. researchgate.net [researchgate.net]
- 18. Exploring Bacillus subtilis Fermentation Conditions - Creative Biogene [microbiosci.creative-biogene.com]
Technical Support Center: Optimizing Bacillaene Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of bacillaene extraction protocols. This compound's inherent instability presents a significant challenge, and this guide offers solutions to common issues encountered during its isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: The foremost challenge in this compound extraction is its chemical instability. This compound is a poly-unsaturated enamine that is notoriously unstable and sensitive to light, oxygen, and normal temperatures.[1][2] This instability can lead to rapid degradation, significantly reducing the final yield. Additionally, one study noted that liquid-liquid extraction with ethyl acetate (B1210297) can be inefficient and inconsistent.[3]
Q2: Which extraction method is generally more effective for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A2: While both methods are used, Solid-Phase Extraction (SPE) with a C18 resin is often favored for its consistency.[3] Liquid-liquid extraction with ethyl acetate has been described as potentially "inefficient and inconsistent."[3] SPE can offer better recovery and cleaner extracts compared to LLE for certain compounds.
Q3: How can I minimize the degradation of this compound during the extraction process?
A3: To minimize degradation, it is crucial to protect the this compound from light and heat throughout the entire extraction and purification process.[3][4] This includes working in a darkened environment or using amber-colored glassware, keeping samples on ice, and using pre-chilled solvents. During solvent evaporation, it is advisable to use a rotary evaporator with a low-temperature water bath (e.g., 30-35°C).[5] For preparative HPLC, using solvents saturated with helium can help slow down oxidation.[4]
Q4: Are there more stable forms of this compound that are easier to extract?
A4: Yes, glycosylated forms of this compound, such as this compound B, have been found to be more stable than their non-glycosylated counterparts.[1] The glycosylation appears to stabilize the this compound scaffold, making it less prone to degradation during extraction and analysis.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound extraction and purification, leading to low yields or impure products.
Issue 1: Low or No Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting & Optimization |
| Degradation during extraction | Ensure all steps are performed with protection from light and at reduced temperatures. Use degassed solvents for chromatography to minimize oxidation.[4] Limit the duration of each step to reduce exposure to potentially degrading conditions. |
| Inefficient cell lysis | For Gram-positive bacteria like Bacillus subtilis, enzymatic lysis using lysozyme (B549824) may be necessary to efficiently release intracellular metabolites before extraction. |
| Suboptimal fermentation conditions | Optimize fermentation parameters such as medium composition, pH, temperature, and aeration to maximize this compound production by the Bacillus strain. Production is often highest at around pH 6.8 and at 25°C.[6] |
| Inefficient extraction from supernatant | For LLE, ensure vigorous mixing and perform multiple extractions with fresh solvent. For SPE, ensure the C18 cartridge is properly conditioned and that the sample is loaded slowly to allow for efficient binding. |
| Loss during solvent evaporation | Use a rotary evaporator at a low temperature (≤35°C).[5] For very small volumes, concentrating in batches can help prevent degradation that may occur with prolonged exposure to vacuum.[1][7] |
Issue 2: Poor Purity of the Final this compound Product
| Possible Cause | Troubleshooting & Optimization |
| Co-extraction of other metabolites | If using LLE, a back-extraction with a buffered aqueous solution at a specific pH might help remove some impurities. For SPE, an additional wash step with a slightly stronger solvent (that doesn't elute this compound) can remove more polar impurities. |
| Poor separation during chromatography | Optimize the HPLC gradient. A shallower gradient can improve the resolution between this compound and closely eluting impurities.[8] Operating the column at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape.[8] |
| Presence of degradation products | The presence of multiple peaks with similar UV-visible spectra to this compound may indicate degradation.[4] Re-evaluate all steps for potential exposure to light, heat, or oxygen. Ensure solvents are of high purity and free of contaminants that could catalyze degradation. |
Comparison of Extraction Methodologies
| Method | General Principle | Advantages | Disadvantages | Recommended For |
| Solid-Phase Extraction (SPE) with C18 | This compound in the culture supernatant is passed through a C18 cartridge, where it is retained. It is then washed and eluted with an organic solvent. | More consistent and reproducible results reported.[3] Can concentrate the sample. | Requires specific cartridges and may need more upfront method development. | Researchers seeking a more reliable and consistent extraction method, especially for quantitative analysis. |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | The culture supernatant is mixed with an immiscible organic solvent (ethyl acetate), and the this compound partitions into the organic phase. | Simple and does not require specialized equipment. | Can be "inefficient and inconsistent."[3] May lead to emulsions and less clean extracts. | Initial screening or when SPE equipment is not available. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is adapted from methodologies described for the extraction of polyketides from Bacillus species.[3][4]
-
Culture Preparation: Grow the Bacillus subtilis strain in a suitable medium (e.g., YEME7) for 24 hours in a darkened shaker at 37°C.[3]
-
Clarification: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells.
-
Filtration: Filter the supernatant through a 0.22 µm filter to obtain a cell-free filtrate.
-
SPE Column Conditioning: Use a C18 Sep-Pak cartridge. Condition the cartridge by passing 3 mL of methanol (B129727) through the packing bed, followed by 2 mL of water. Do not allow the cartridge to run dry.
-
Sample Loading: Slowly pass the cell-free filtrate through the conditioned C18 cartridge at a flow rate of approximately 1 drop per second.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of a 1:1 mixture of ethyl acetate and hexanes.[3] Collect the eluate in a clean, amber-colored vial.
-
Concentration: Concentrate the eluate using a rotary evaporator with a water bath temperature of 30-35°C.
-
Storage: Store the dried extract at -80°C until further purification.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a general procedure for the extraction of secondary metabolites from bacterial cultures.
-
Culture Preparation: Grow the Bacillus subtilis strain as described in Protocol 1.
-
Clarification and Filtration: Prepare the cell-free supernatant as described in Protocol 1.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of cold ethyl acetate.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate.
-
Collection: Collect the upper organic (ethyl acetate) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate using a rotary evaporator at a low temperature.
-
Storage: Store the dried extract at -80°C.
Protocol 3: HPLC Purification of this compound
This protocol is based on published methods for purifying this compound.[4][7]
-
Sample Preparation: Resuspend the dried extract from SPE or LLE in a small volume of the initial mobile phase (e.g., 30% acetonitrile (B52724) in water with 0.1% formic acid).
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient: A linear gradient from 30% to 50% Solvent B over 50 minutes is a good starting point.[4]
-
Detection: Monitor the eluent at 363 nm, the absorbance maximum for this compound.[4]
-
Fraction Collection: Collect the peaks that exhibit the characteristic UV-visible spectrum of this compound.
-
Post-Purification Handling: Immediately protect the collected fractions from light and concentrate them in small batches to minimize degradation during solvent evaporation.[1][7]
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Decision Tree for Low this compound Yield.
References
- 1. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bacilysin production by Bacillus subtilis: effects of bacilysin, pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Methods to protect Bacillaene from heat degradation
Welcome to the technical support center for bacillaene-related research. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the protection of this compound from heat-induced degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant loss of activity after a short period at room temperature. What is causing this?
A1: this compound, like many complex polyketides, is inherently unstable and susceptible to degradation from various environmental factors, including heat, light, oxygen, and non-optimal pH.[1] At room temperature, thermal degradation can lead to structural changes and a subsequent loss of biological activity. Storing purified this compound at low temperatures (e.g., -20°C or -80°C) and protecting it from light are crucial first steps.
Q2: What are the primary methods to protect this compound from heat degradation during experimental procedures?
A2: There are several strategies to enhance the thermal stability of this compound. These can be broadly categorized into formulation, process control, and encapsulation techniques.
-
Formulation Strategies: This involves adding stabilizing excipients to your this compound solution. Common additives include antioxidants, chelating agents, and pH buffers.[1][2] For long-term storage, lyophilization with cryoprotectants is highly effective.[3][4]
-
Process Control: Minimizing exposure to high temperatures during extraction, purification, and formulation is critical. If heating is unavoidable, using an inert atmosphere, such as nitrogen, can prevent oxidative degradation.[5]
-
Encapsulation: Enclosing this compound within a protective matrix, such as liposomes or polymeric nanoparticles, can shield it from heat and other degrading factors.[6][7]
Q3: Can I autoclave my this compound solution for sterilization?
A3: Autoclaving is generally not recommended for heat-labile compounds like this compound. The high temperatures (121°C) will likely cause significant degradation.[8][9] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method for solutions. For bulk powders, alternative sterilization methods that do not involve high heat should be considered.[5]
Q4: How can I improve the long-term stability of this compound for storage?
A4: Lyophilization (freeze-drying) is the gold standard for long-term preservation of unstable biological compounds.[10] This process removes water at low temperatures under a vacuum, which significantly reduces degradation rates. It is essential to use a lyoprotectant in your formulation to protect this compound during the freezing and drying processes.[4][11]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Determine the optimal pH for this compound stability by conducting a pH-rate profile study. Adjust your buffer to this pH. | Reduced degradation rate in the buffered solution. |
| Oxidation | Add an antioxidant (e.g., ascorbic acid, BHT) to the buffer.[1] Purge the buffer with nitrogen or argon before adding this compound to remove dissolved oxygen. | Slower loss of activity due to prevention of oxidative degradation. |
| Metal Ion Catalysis | Incorporate a chelating agent (e.g., EDTA) into your buffer to sequester divalent metal ions that can catalyze degradation.[2] | Enhanced stability by inhibiting metal-catalyzed degradation pathways. |
Issue 2: Loss of this compound During and After Lyophilization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| No or Inadequate Lyoprotectant | Add a lyoprotectant such as trehalose (B1683222), sucrose, or mannitol (B672) to your pre-lyophilization solution.[3][4] | Formation of a stable, amorphous matrix that protects this compound, resulting in a well-formed cake and higher post-lyophilization activity. |
| Inappropriate Lyophilization Cycle | Optimize the freezing rate, primary drying temperature, and secondary drying time. A slow freezing rate and a primary drying temperature well below the collapse temperature of the formulation are crucial.[3][12] | Improved sample cake appearance and preservation of this compound's structural integrity and activity. |
| Hygroscopic Nature of Lyophilized Cake | Store the lyophilized product under vacuum or in a desiccator with a high-quality desiccant. Ensure vials are properly sealed under an inert atmosphere. | Prevention of moisture absorption, which can lead to degradation of the dried product over time. |
Experimental Protocols
Protocol 1: Stabilization of this compound in Aqueous Solution
Objective: To prepare a stabilized aqueous solution of this compound for short-term storage or use in experiments.
Materials:
-
Purified this compound
-
Citrate-phosphate buffer (or other appropriate buffer system)
-
Ascorbic acid (antioxidant)
-
Ethylenediaminetetraacetic acid (EDTA) (chelating agent)
-
Deionized water
-
pH meter
-
Nitrogen gas source
Methodology:
-
Prepare a 50 mM citrate-phosphate buffer.
-
Conduct a pH stability study by adjusting aliquots of the buffer to various pH values (e.g., 5.0, 6.0, 7.0, 8.0) and adding a known concentration of this compound. Monitor stability over time via HPLC or bioassay to determine the optimal pH.
-
Prepare the optimized buffer at the determined pH.
-
Add 0.1% (w/v) ascorbic acid and 1 mM EDTA to the buffer.
-
Gently bubble nitrogen gas through the buffer for 15 minutes to remove dissolved oxygen.
-
Dissolve the purified this compound in the prepared buffer to the desired concentration.
-
Store the solution at 4°C, protected from light.
Protocol 2: Lyophilization of this compound for Long-Term Storage
Objective: To prepare a stable, lyophilized powder of this compound.
Materials:
-
This compound solution (preferably in a volatile buffer like ammonium (B1175870) acetate (B1210297) or pure water)
-
Trehalose (lyoprotectant)
-
Lyophilizer-compatible vials
-
Split stoppers
-
Freeze-dryer
Methodology:
-
Prepare a stock solution of 10% (w/v) trehalose in WFI (Water for Injection).
-
Add the trehalose solution to your this compound solution to a final concentration of 2-5% trehalose. The final concentration of this compound should be at your desired level.
-
Dispense the formulated this compound solution into sterile lyophilization vials.
-
Partially insert the split stoppers into the vials.
-
Load the vials onto the shelves of the freeze-dryer.
-
Freezing Phase: Cool the shelves to -40°C at a rate of 1°C/minute and hold for 2-3 hours to ensure complete freezing.[11]
-
Primary Drying Phase: Apply a vacuum (e.g., 100-200 mTorr). Increase the shelf temperature to -20°C and hold for 24-48 hours, or until all ice has sublimated.[3]
-
Secondary Drying Phase: Increase the shelf temperature to 20°C and hold for an additional 4-8 hours to remove residual moisture.[11]
-
Backfill the chamber with nitrogen gas before fully stoppering the vials inside the lyophilizer.
-
Remove the vials and secure the stoppers with crimp seals. Store at 4°C or -20°C.
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 12 | 0.0578 |
| 6.0 | 48 | 0.0144 |
| 6.5 | 72 | 0.0096 |
| 7.0 | 36 | 0.0192 |
| 8.0 | 8 | 0.0866 |
| Data is for illustrative purposes only. |
Table 2: Effect of Lyoprotectants on this compound Activity Recovery Post-Lyophilization
| Lyoprotectant (5% w/v) | Post-Lyophilization Activity (%) | Cake Appearance |
| None | 35% | Collapsed, crystalline |
| Mannitol | 85% | Intact, elegant cake |
| Sucrose | 92% | Intact, elegant cake |
| Trehalose | 96% | Intact, elegant cake |
| Data is for illustrative purposes only. |
Visualizations
Caption: Workflow for aqueous stabilization and lyophilization of this compound.
Caption: Factors causing this compound degradation and corresponding protection strategies.
References
- 1. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pci.com [pci.com]
- 4. Effect of Lyoprotective Agents on the Preservation of Survival of a Bacillus cereus Strain PBG in the Freeze-Drying Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5360593A - Heat sterilization of labile antibiotics - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Heat stability of the antimicrobial activity of sixty-two antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 11. Bacterial Freeze Drying Protocol [isolab.ess.washington.edu]
- 12. researchgate.net [researchgate.net]
Bacillaene Solubility Solutions: A Technical Support Center
Welcome to the technical support center for bacillaene bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound. Given its inherent instability, proper handling and dissolution are critical for obtaining accurate and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyene antibiotic produced by various Bacillus species. It is a potent inhibitor of prokaryotic protein synthesis, making it a compound of interest for antibacterial drug discovery.[1] However, this compound is notoriously unstable, being sensitive to light, oxygen, and normal temperatures.[2][3] This instability can lead to degradation and precipitation in aqueous solutions, which are common in bioassays, ultimately affecting the accuracy of experimental results.
Q2: Which form of this compound is more stable for bioassays?
Glycosylated forms of this compound, such as this compound B, are significantly more stable in aqueous solutions than their non-glycosylated counterparts like this compound A.[2] Studies have shown that this compound A is quite unstable in aqueous solutions, while this compound B can remain stable at concentrations up to 10 µg/mL for at least 18 hours under typical bioassay conditions (37°C, in the dark).[2]
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other polyene antibiotics for bioassays due to its ability to dissolve both polar and nonpolar compounds.[4][5][6] Other polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF) can also be used.[5][7] For other polyene antibiotics, water-alcohol or water-acetone mixtures have been shown to have good dissolving properties.[8]
Q4: What is the maximum concentration of organic solvent, like DMSO, tolerated in most cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept low, generally at or below 0.5%.[4] However, this can vary depending on the cell line and the specific assay. It is crucial to perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your particular experimental setup.
Q5: My this compound precipitates when I dilute the stock solution into my aqueous assay medium. What should I do?
Precipitation upon dilution, often called "crashing out," is a common issue with hydrophobic compounds. This can be addressed by optimizing your dilution protocol. Instead of a single large dilution, perform serial dilutions.[9] Also, ensure that the assay medium is at an appropriate temperature (e.g., 37°C for many cell-based assays) before adding the this compound solution, as solubility often decreases at lower temperatures.[10] Adding the stock solution to the medium while gently vortexing can also help prevent localized high concentrations that lead to precipitation.
Q6: Can pH adjustment improve this compound solubility?
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in bioassays.
| Problem | Potential Cause | Suggested Solution |
| No or low antibacterial activity observed | Compound degradation: this compound is unstable and may have degraded due to exposure to light, oxygen, or elevated temperatures.[2][3] | 1. Prepare fresh stock solutions of this compound. 2. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] 3. Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. |
| Precipitation of compound: The effective concentration of this compound in the assay is lower than intended due to precipitation. | 1. Visually inspect the assay wells for any signs of precipitation (cloudiness or particles).[4] 2. Follow the optimized dilution protocol described in the FAQs and the experimental protocols section. 3. Consider lowering the final concentration of this compound in the assay. | |
| High variability between replicate wells | Inconsistent dissolution: The compound is not uniformly dissolved in the stock solution or has precipitated in some wells but not others. | 1. Ensure the stock solution is completely clear before making dilutions. Sonication may help in dissolving the compound.[8] 2. When adding the compound to the assay plate, mix each well thoroughly but gently to ensure even distribution without causing cell damage. |
| Edge effects in microplate: Evaporation from the outer wells of the microplate can lead to increased compound concentration and variability. | 1. Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier. 2. Use sealed plates for long-term incubations.[10] | |
| Precipitation observed in the stock solution | Low solubility in the chosen solvent: The concentration of this compound exceeds its solubility limit in the solvent. | 1. Try a lower stock concentration. 2. Gently warm the solution while vortexing to aid dissolution. However, be cautious as heat can degrade this compound. |
| Water contamination: The presence of water in the organic solvent can decrease the solubility of hydrophobic compounds. | 1. Use anhydrous (dry) solvents for preparing stock solutions. 2. Store solvents properly to prevent water absorption from the atmosphere. |
Quantitative Data Summary
The stability of different forms of this compound in an aqueous solution under bioassay conditions (37°C, in the dark) is summarized below.
| Compound | Type | Concentration | Stability | Reference |
| This compound A | Non-glycosylated | 0.1 - 10 µg/mL | Unstable | [2] |
| This compound B | Glycosylated | up to 10 µg/mL | Stable for at least 18 hours | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in bioassays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this step in a dark or low-light environment.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is completely clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use amber vials to minimize light exposure and repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Assay Medium
Objective: To determine the approximate highest concentration of this compound that remains soluble in a specific bioassay medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Bioassay medium (pre-warmed to the assay temperature, e.g., 37°C)
-
Sterile microcentrifuge tubes or a clear 96-well microplate
-
Microscope (optional)
Procedure:
-
Prepare a Dilution Series: In a series of microcentrifuge tubes or wells of a microplate, prepare different concentrations of this compound by diluting the stock solution into the pre-warmed assay medium. It is recommended to test a range of concentrations that bracket your intended experimental concentrations.
-
Incubate: Incubate the dilutions under the same conditions as your planned bioassay (e.g., 37°C for 1 hour).
-
Visual Inspection: After incubation, visually inspect each dilution against a dark background for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
Microscopic Examination (Optional): For a more sensitive assessment, place a small drop of each dilution on a microscope slide and examine for any crystalline structures.
-
Determine Maximum Solubility: The highest concentration that remains completely clear is the approximate maximum soluble concentration of this compound in your specific assay medium under the tested conditions.
Visualizations
Caption: Workflow for preparing this compound stock and its use in bioassays.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing Storage Conditions for Long-Term Bacillaene Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Bacillaene, a complex polyketide antibiotic produced by various Bacillus species, holds significant promise in drug development. However, its inherent instability presents a considerable challenge for researchers. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound, ensuring the integrity of your experimental results. Here, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to optimize the long-term stability of this valuable compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound.
Question 1: My this compound sample seems to be degrading rapidly, even when stored at low temperatures. What are the primary factors contributing to its instability?
Answer: this compound is notoriously unstable due to its poly-unsaturated enamine structure. The main factors contributing to its degradation are:
-
Light: Exposure to light, especially UV radiation, can trigger photodegradation. Polyenes are known to be highly susceptible to photochemical instability.[1][2]
-
Oxygen: The conjugated double bond system in this compound is prone to oxidation when exposed to air.[3]
-
Temperature: While low temperatures are crucial, "normal" or room temperatures can accelerate degradation.[3] The degradation process involves a "domino" effect initiated by the rearrangement of a specific chemical bond (4′,5′-cis configuration to trans).[3]
-
pH: this compound's stability is pH-dependent. It is more sensitive to acidic conditions and shows greater stability near neutrality.[1]
Troubleshooting Steps:
-
Protect from Light: Always work with this compound in a dark environment or use amber-colored vials. Wrap storage containers in aluminum foil for extra protection.
-
Minimize Oxygen Exposure: Purge storage vials with an inert gas like argon or nitrogen before sealing. Use solvents that have been degassed.
-
Strict Temperature Control: Store purified this compound at ultra-low temperatures (-80°C is recommended for long-term storage). Avoid repeated freeze-thaw cycles.
-
Maintain Neutral pH: If in solution, use a neutral pH buffer (around pH 7.0).
Question 2: I'm observing multiple peaks in my HPLC analysis of a purified this compound sample. Are these contaminants or degradation products?
Answer: It is highly likely that the additional peaks are isomers or degradation products of this compound. The initial degradation event is the conversion of the 4',5'-cis isomer to the trans isomer, which will have a different retention time on a reverse-phase HPLC column.[3] Further degradation can lead to a variety of other breakdown products.
Troubleshooting Steps:
-
Analyze Fresh Samples: Whenever possible, analyze freshly purified this compound to establish a baseline chromatogram.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the different peaks. This can help confirm if they are isomers (same molecular weight) or degradation products (different molecular weights).
-
Optimize HPLC Method: Develop an HPLC method that can effectively separate the different isomers and potential degradation products. This may involve adjusting the mobile phase composition, gradient, and column chemistry.
Question 3: What is the best solvent for storing this compound?
Answer: While aqueous solutions are often necessary for biological assays, they are not ideal for long-term storage due to hydrolysis and other degradation pathways. For long-term storage, consider the following:
-
Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are generally better choices than protic solvents like methanol (B129727) or ethanol, as they are less likely to participate in degradation reactions.
-
Dry Solvents: Ensure that the solvent used for storage is anhydrous to minimize hydrolysis.
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, HPLC-grade solvents.
-
Small Aliquots: Store this compound in small, single-use aliquots to avoid repeated exposure of the stock solution to air and moisture.
Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under different conditions.
Table 1: Stability of this compound A and this compound B in Aqueous Solution at 37°C in the Dark
| Compound | Concentration (µg/mL) | Time (hours) | Remaining (%) |
| This compound A | 10 | 18 | Unstable |
| This compound A | 1 | 18 | Unstable |
| This compound A | 0.1 | 18 | Unstable |
| This compound B | 10 | 18 | Stable |
| This compound B | 1 | 18 | Stable |
| This compound B | 0.1 | 18 | Stable |
Data from Li, H., et al. (2021).[4] Note: "Unstable" indicates significant degradation was observed, though a specific percentage was not provided in the source. Glycosylated bacillaenes, like this compound B, demonstrate greater stability compared to their non-glycosylated counterparts.[4]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol is a starting point for the analysis of this compound and its isomers. Optimization may be required based on your specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., YMC-Pack ODS-A, 150 x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
-
Gradient Elution:
-
Start with a linear gradient of 35% to 100% Mobile Phase B over 20 minutes.
-
-
Flow Rate: 1 mL/min.
-
Detection: Monitor at 345 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
Protocol 2: UPLC-MS Analysis for this compound Quantification
This method is suitable for the quantitative analysis of this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., Thermos Hypersil GOLD C18, 100 × 2.1 mm, 1.9 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
-
Gradient Elution:
-
Use a linear gradient from 65% to 100% Mobile Phase B over 9 minutes for this compound B and 15 minutes for this compound A.
-
-
Flow Rate: 0.2 mL/min.
-
Detection: Monitor at 345 nm and use appropriate mass transitions for quantification.
-
Sample Preparation: Prepare samples in an aqueous solution for bioassays or a suitable organic solvent for other purposes.
Protocol 3: Long-Term Storage via Lyophilization
Lyophilization (freeze-drying) is a recommended method for the long-term storage of purified this compound.
Materials:
-
Purified this compound sample.
-
Lyophilization buffer (e.g., 10% sucrose (B13894) in water).
-
Lyophilizer (freeze-dryer).
-
Serum vials and split stoppers.
Procedure:
-
Sample Preparation: Dissolve the purified this compound in a minimal amount of a suitable solvent and then dilute with the lyophilization buffer.
-
Aliquoting: Dispense the solution into lyophilization vials.
-
Freezing: Freeze the samples to at least -40°C. A slow, controlled freezing rate (e.g., 1°C/minute) is often preferred.
-
Primary Drying (Sublimation): Apply a vacuum (e.g., below 200 mTorr) and slowly increase the shelf temperature to facilitate the sublimation of water. The temperature should be kept below the collapse temperature of the formulation.
-
Secondary Drying (Desorption): After the majority of the water has been removed, gradually increase the temperature to around 20-25°C to remove residual bound water.
-
Sealing: Once drying is complete, backfill the vials with an inert gas (e.g., nitrogen or argon) and seal them under vacuum.
-
Storage: Store the lyophilized vials at -20°C or -80°C in the dark.
Visualizing this compound Pathways and Workflows
Diagram 1: this compound Biosynthesis Pathway
Caption: Proposed model for the biosynthesis of this compound by the Pks enzymatic complex.
Diagram 2: this compound Degradation Trigger
Caption: The initial trigger for this compound degradation is a cis-to-trans isomerization.
Diagram 3: Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of this compound under various conditions.
References
Technical Support Center: Refinement of HPLC Gradients for Better Bacillaene Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of Bacillaene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers by HPLC?
This compound is a polyketide/nonribosomal peptide antibiotic that presents two primary challenges for HPLC separation. Firstly, it is notoriously unstable when exposed to light, oxygen, or room temperature, which can lead to sample degradation during analysis.[1][2] Secondly, this compound exists as a complex mixture of stereoisomers with very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. These isomers often differ only in the geometry of the double bonds within their polyene structures.
Q2: Which HPLC mode and column are best suited for this compound isomer separation?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective mode for separating this compound isomers. A C18 column is the standard choice, offering a good balance of hydrophobicity for retaining and separating these relatively non-polar molecules.
Q3: What are the recommended mobile phases for separating this compound isomers?
The most frequently used mobile phases are gradients of acetonitrile (B52724)/water or methanol (B129727)/water.[1] The choice between acetonitrile and methanol can influence selectivity, so it is advisable to screen both during method development. To mitigate the instability of this compound, it is recommended to use HPLC-grade solvents and to sparge them with an inert gas like helium to remove dissolved oxygen.[3]
Q4: How can I detect and identify this compound isomers in my chromatogram?
This compound and its isomers exhibit a characteristic UV absorbance maximum at approximately 345-363 nm due to their conjugated polyene structure.[1][3] A diode array detector (DAD) or a UV-Vis detector set to this wavelength range is ideal for monitoring the elution of these compounds. For definitive identification, HPLC coupled with mass spectrometry (HPLC-MS) can be used to obtain mass-to-charge ratios for the parent compound and its isomers.[2]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
Poor separation between closely eluting isomers is a common hurdle. The following steps can be taken to improve resolution:
-
Optimize the Gradient: A shallow gradient provides more time for isomers to interact differently with the stationary phase, often leading to better separation. If a scouting run shows isomers eluting in a narrow window, "stretch out" that portion of the gradient.[4]
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If one does not provide adequate resolution, switching to the other may improve the separation.
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in pH can significantly alter retention times and selectivity. While this compound is not strongly ionizable, minor pH adjustments with additives like formic acid (0.1%) can sometimes fine-tune the separation.[3]
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the resolution of isomers. However, be mindful of increased solvent viscosity and backpressure.
Troubleshooting Summary: Poor Resolution
| Parameter | Recommended Action | Rationale |
| Gradient Slope | Decrease the rate of organic solvent increase (e.g., from 1% B/min to 0.5% B/min). | A shallower gradient increases the separation window for closely eluting compounds. |
| Organic Solvent | Switch from acetonitrile to methanol, or vice-versa. | Different organic modifiers can alter the selectivity of the separation. |
| Mobile Phase Additive | Add 0.1% formic acid to the mobile phase. | Can improve peak shape and slightly alter selectivity. |
| Temperature | Decrease the column temperature (e.g., from 30°C to 20°C). | May enhance subtle differences in isomer interaction with the stationary phase. |
Issue 2: Peak Tailing or Asymmetry
Peak tailing can compromise resolution and quantification. Here are some common causes and solutions:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the injection volume or sample concentration.
-
Secondary Interactions: Active sites on the silica (B1680970) backbone of the column can cause undesirable interactions. Using a high-purity, end-capped C18 column and adding a mobile phase modifier like 0.1% formic acid can help mitigate this.
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Troubleshooting Summary: Poor Peak Shape
| Parameter | Recommended Action | Rationale |
| Sample Concentration | Dilute the sample or reduce the injection volume. | Prevents overloading the stationary phase. |
| Mobile Phase pH | Add a small amount of acid (e.g., 0.1% formic acid). | Suppresses interactions with residual silanols on the stationary phase. |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition. | Ensures proper focusing of the analyte band at the head of the column. |
Issue 3: Inconsistent Retention Times
Shifting retention times can hinder peak identification and reproducibility.
-
Mobile Phase Preparation: Ensure the mobile phase is accurately prepared, well-mixed, and degassed. If using buffers, prepare them fresh daily.
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
-
Pump Performance: Check for pressure fluctuations, which may indicate leaks or issues with the pump seals.
Troubleshooting Summary: Retention Time Instability
| Parameter | Recommended Action | Rationale |
| Column Equilibration | Increase the equilibration time between injections. | Ensures the column is at the starting conditions before the next run. |
| Temperature Control | Use a column oven set to a constant temperature. | Eliminates retention time shifts due to ambient temperature changes. |
| HPLC System | Check for leaks and monitor pump pressure for stability. | Ensures a consistent and reproducible flow rate. |
Experimental Protocols
Protocol 1: Analytical HPLC for this compound Isomer Separation
This protocol is a starting point for analytical-scale separation.
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 50% B over 50 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | 345-363 nm |
| Injection Volume | 10 µL |
Note: All experimental procedures involving this compound should be conducted with minimal exposure to light and at reduced temperatures where possible to prevent degradation.[1]
Protocol 2: Preparative HPLC for this compound Isomer Isolation
This protocol can be adapted for the purification of individual isomers.
| Parameter | Specification |
| Column | C18, 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Elution Mode | Isocratic at 72% B (can be adjusted based on analytical runs) |
| Flow Rate | 4.0 mL/min |
| Detection | 345 nm |
| Sample Handling | Collect fractions in a light-protected fraction collector. Concentrate eluates in small batches under vacuum to minimize degradation.[1] |
Visualizations
Caption: Workflow for troubleshooting common HPLC separation issues.
Caption: Logical steps for refining an HPLC gradient for isomer separation.
References
- 1. Bacillaenes: Decomposition Trigger Point and Biofilm Enhancement in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
Troubleshooting inconsistent results in Bacillaene bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacillaene. The information is designed to address common challenges and inconsistencies encountered during bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyketide antibiotic produced by various Bacillus species, including Bacillus subtilis.[1] Its primary mechanism of action is the inhibition of prokaryotic protein synthesis, which makes it a bacteriostatic agent.[1][2] It does not affect eukaryotic protein synthesis.[1][2]
Q2: Why am I seeing inconsistent results in my this compound bioactivity assays?
Inconsistent results with this compound are common and can be attributed to several factors. The most significant is the inherent instability of the molecule. This compound is highly sensitive to light, oxygen, and normal temperatures, and can degrade rapidly, leading to a loss of bioactivity.[2][3] Additionally, this compound exhibits a dose-dependent dual role, acting as an antibacterial agent at high concentrations and a biofilm enhancer at sub-inhibitory concentrations.[4] This can lead to contradictory results if the concentration is not carefully controlled.
Q3: How should I handle and store this compound to maintain its stability?
Due to its instability, it is crucial to handle and store this compound with care.[2] It is recommended to perform experiments with minimal exposure to light and at controlled temperatures.[2] For storage, keeping this compound at -20°C or below is advisable.[5] When preparing for an assay, allow the compound to come to room temperature before opening to prevent condensation.[5]
Q4: Can the purity of my this compound sample affect the assay results?
Yes, the purity of the this compound sample is critical. Crude extracts may contain other secondary metabolites from Bacillus subtilis that could interfere with the assay.[6] Furthermore, this compound can be present in different forms, such as glycosylated bacillaenes (e.g., this compound B), which may have lower potency than the unmodified form.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound bioactivity assays.
Issue 1: No or Low Antibacterial Activity Observed
Possible Causes:
-
Degradation of this compound: As mentioned, this compound is unstable and may have degraded before or during the experiment.[2][3]
-
Incorrect Concentration: The concentration of this compound may be too low to exhibit antibacterial effects. At sub-inhibitory concentrations, it may even enhance biofilm formation.[4]
-
Resistant Bacterial Strain: The target bacterium may be resistant to this compound.
-
Assay Conditions: The growth medium, pH, or incubation conditions may not be optimal for this compound's activity.
Troubleshooting Steps:
-
Verify Compound Integrity: Use freshly prepared this compound solutions for each experiment. Protect from light and keep on ice when not in use.
-
Optimize Concentration: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your target organism.
-
Use a Control Strain: Include a known susceptible control strain in your assay to validate the activity of your this compound stock.
-
Check Assay Parameters: Ensure that the pH of the medium is within the optimal range for this compound activity and that the incubation conditions are appropriate for the test organism.
Issue 2: Enhancement of Biofilm Formation Instead of Inhibition
Possible Cause:
-
Sub-inhibitory Concentration: You are likely using a concentration of this compound that is below its MIC. This compound has been shown to enhance biofilm formation in Bacillus species at low concentrations.[4]
Troubleshooting Steps:
-
Determine the MIC: First, establish the MIC of your this compound preparation against the target organism.
-
Adjust Concentration Range: For biofilm inhibition assays, use concentrations at and above the MIC. To study biofilm enhancement, use concentrations well below the MIC.
Issue 3: High Variability Between Replicates
Possible Causes:
-
Uneven Compound Distribution: In microplate-based assays, improper mixing can lead to inconsistent concentrations of this compound across wells.
-
Inoculum Inconsistency: Variation in the starting inoculum density can significantly affect the outcome of the assay.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth.
Troubleshooting Steps:
-
Ensure Proper Mixing: Thoroughly mix the this compound solution into the medium before dispensing it into the assay plates.
-
Standardize Inoculum: Prepare the bacterial inoculum to a standardized density (e.g., using a 0.5 McFarland standard).[7]
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for critical experiments, or fill them with sterile medium to create a humidity barrier.
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
Pure this compound sample
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Inoculum: Pick several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[7]
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: Wells with inoculated broth and no this compound.
-
Sterility Control: Wells with uninoculated broth.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[5]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]
Biofilm Inhibition Assay
This protocol is used to determine the concentration of this compound required to inhibit biofilm formation.
Materials:
-
Pure this compound sample
-
Appropriate biofilm-promoting medium (e.g., Tryptic Soy Broth with glucose)
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Crystal Violet solution (0.1%)
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: In the microtiter plate, prepare serial dilutions of this compound in the biofilm-promoting medium.
-
Inoculation: Add the bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well.
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at a temperature optimal for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Staining: Add 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the Crystal Violet solution and wash the wells with water until the wash water is clear.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to dissolve the bound Crystal Violet.
-
Quantification: Measure the absorbance at OD₅₇₀₋₅₉₅nm using a microplate reader. A lower absorbance compared to the untreated control indicates biofilm inhibition.[8]
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Pure this compound sample
-
Mammalian cell line (e.g., Vero, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]
-
Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Remove the medium containing this compound and add fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.[10]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Quantification: Measure the absorbance at OD₅₇₀nm. A decrease in absorbance compared to the control indicates a reduction in cell viability.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms as reported in the literature. Note that these values can vary depending on the specific strain and assay conditions.
| Organism | MIC (µg/mL) | Reference |
| Bacillus methylotrophicus B-9987 | >10 | [4] |
| Staphylococcus aureus SG511 | 1 | [11] |
| Methicillin-resistant S. aureus | 8-32 | [11] |
| Enterococcus faecium RFB128 | 0.3 | [11] |
| Erwinia herbicola LS005 | 60 | [11] |
| Rolani solanacearum | 12.62 | [11] |
| Escherichia coli | 0.001 | [11] |
Visualizations
Caption: General workflow for this compound bioactivity assays.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: this compound inhibits prokaryotic protein synthesis.
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. static.igem.org [static.igem.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Determining the Minimum Inhibitory Concentration (MIC) of Bacillaene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodology for determining the Minimum Inhibitory Concentration (MIC) of bacillaene, a polyketide antibiotic produced by various Bacillus species. Due to its potential as a novel antimicrobial agent, understanding its potency against clinically relevant bacteria is crucial. This document outlines a detailed experimental protocol, presents available MIC data for this compound in comparison to established antibiotics, and discusses important considerations for its handling and testing.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting prokaryotic protein synthesis.[1][2] This targeted action makes it a subject of interest for developing new antibacterial therapies.
Comparative MIC Data
The following table summarizes the available MIC data for this compound and comparator antibiotics against common bacterial strains. It is important to note that specific MIC values for this compound against wild-type clinical isolates are not widely published. The data presented for this compound is based on studies using a mutant E. coli strain and general observations from other research.
| Antibiotic | Target Organism | Strain | MIC (µg/mL) | Notes |
| This compound | Escherichia coli | lptD mutant | ~1.16 | Minimal cytological concentration of 2 µM converted to µg/mL.[3] |
| Various Bacteria | - | >10 | Generally observed MIC is above 10 µg/mL.[4] | |
| Bacillus methylotrophicus | B-9987 | 100 | Concentration for complete growth inhibition.[5] | |
| Vancomycin | Staphylococcus aureus | ATCC 25923 | 1 - 2 | Quality control reference range. |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.004 - 0.015 | Quality control reference range. |
| Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 1.0 | Quality control reference range. |
Note on this compound's Dual Role: At sub-inhibitory concentrations (0.1 to 1.0 µg/mL), this compound has been observed to enhance biofilm formation in some Bacillus species.[4] This dose-dependent activity is an important consideration in its development as an antimicrobial agent.
Experimental Protocol: Broth Microdilution for this compound MIC Determination
This protocol is adapted from standard broth microdilution methods with special considerations for the inherent instability of this compound.
Special Handling Considerations for this compound
This compound is known to be unstable and sensitive to light, oxygen, and normal temperatures.[4] Therefore, the following precautions are critical:
-
Light Protection: All procedures involving this compound solutions should be performed in the dark or under amber light.[6]
-
Temperature Control: this compound stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) and handled on ice.
-
Oxygen Sensitivity: While complete anaerobic conditions may not be feasible for all steps, minimizing exposure to air is recommended. Consider using freshly prepared solutions and minimizing headspace in storage vials.
Materials
-
This compound (pure compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Spectrophotometer
-
Incubator (30-37°C)
-
Micropipettes and sterile tips
Procedure
-
Preparation of this compound Stock Solution:
-
Dissolve pure this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Protect from light during this process.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. This will further dilute the this compound concentration by half.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only sterile CAMHB.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent does not inhibit growth.
-
-
Incubation:
-
Cover the plate and incubate at 30°C for 24 hours.[3] The lower incubation temperature may help to maintain the stability of this compound over the incubation period.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Visualizing the Workflow and Signaling
To aid in understanding the experimental process, the following diagrams illustrate the workflow for MIC determination and the signaling pathway context of this compound.
Caption: Workflow for determining the MIC of this compound.
Caption: this compound inhibits bacterial protein synthesis.
References
- 1. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound|Prokaryotic Protein Synthesis Inhibitor|RUO [benchchem.com]
- 6. This compound and Sporulation Protect Bacillus subtilis from Predation by Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Bacillaene and Surfactin bioactivity
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Bacillaene and Surfactin, both secondary metabolites produced by various strains of Bacillus subtilis, have garnered significant attention in the scientific community for their diverse biological activities. While both are complex molecules with potent antimicrobial properties, they exhibit distinct structural features, biosynthetic pathways, and mechanisms of action, leading to a varied spectrum of bioactivity. This guide provides a detailed comparative analysis of the bioactivity of this compound and Surfactin, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these promising natural products.
Chemical Structures and Biosynthesis
This compound is a linear hybrid polyketide-non-ribosomal peptide, characterized by a complex structure containing conjugated double bonds. Its biosynthesis is orchestrated by the large pksX (or bae) gene cluster, which encodes a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid system.
Surfactin, in contrast, is a cyclic lipopeptide consisting of a heptapeptide (B1575542) ring linked to a β-hydroxy fatty acid chain. It is synthesized by a large multifunctional enzyme complex encoded by the srfA operon, which also functions as a non-ribosomal peptide synthetase.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antimicrobial, antiviral, and cytotoxic activities of this compound and Surfactin. It is important to note that the reported values can vary between studies due to differences in experimental conditions, such as the specific strains tested, culture media, and assay methodologies.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound MIC (µg/mL) | Surfactin MIC (µg/mL) |
| Staphylococcus aureus | 0.1 - 10 | 32 - 1024[1][2] |
| Escherichia coli | >10 | >100[3] |
| Pseudomonas aeruginosa | >10 | 32 - >100 |
| Campylobacter jejuni | Inhibits biofilm formation | - |
Note: Data for this compound's MIC is less extensively reported in the form of specific values compared to Surfactin. The provided range for this compound is based on its known potent antibacterial activity and biofilm inhibition capabilities.[4][5] Surfactin's efficacy against Gram-negative bacteria like E. coli and P. aeruginosa is generally lower than against Gram-positive bacteria.[3][6]
Table 2: Antiviral Activity
| Virus | This compound Activity | Surfactin Activity |
| Enveloped Viruses (e.g., Herpes Simplex Virus, Influenza Virus) | Data not readily available in IC50 values | Potent activity reported, but IC50 values vary. Inhibition of viral replication demonstrated. |
| Non-enveloped Viruses | Data not readily available in IC50 values | Generally less effective compared to enveloped viruses. |
Note: While Surfactin has demonstrated significant antiviral activity, particularly against enveloped viruses, standardized IC50 values are not consistently reported across studies. The mechanism often involves disruption of the viral envelope. Quantitative antiviral data for this compound is currently scarce in publicly available literature.
Table 3: Cytotoxic Activity (IC50/CC50)
| Cell Line | This compound CC50 (µM) | Surfactin CC50/IC50 (µM) |
| Vero (Kidney epithelial) | Data not readily available | >50 |
| HeLa (Cervical cancer) | Data not readily available | ~37 - 87[7] |
| HepG2 (Liver cancer) | Data not readily available | ~35[7] |
| MCF-7 (Breast cancer) | Data not readily available | ~9.65 |
| Caco-2 (Colon cancer) | Data not readily available | - |
Note: Surfactin exhibits dose-dependent cytotoxicity against various cancer cell lines.[7] However, quantitative data on the cytotoxicity of this compound against mammalian cell lines is very limited in the current literature, hindering a direct comparison.
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of Prokaryotic Protein Synthesis
The primary mechanism of action for this compound's antibacterial activity is the inhibition of prokaryotic protein synthesis.[8] It specifically targets the elongation step of translation in bacteria, leading to a bacteriostatic effect.[8] This specificity for prokaryotic ribosomes makes it an attractive candidate for antibiotic development with potentially low toxicity to eukaryotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Bacillaene: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The relentless evolution of pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE) necessitates the urgent discovery and development of novel antimicrobial agents. Bacillaene, a polyketide antibiotic produced by various Bacillus species, has emerged as a promising candidate due to its broad-spectrum antibacterial activity and its unique mechanism of action targeting prokaryotic protein synthesis.[1][2][3]
This guide provides a comparative analysis of this compound's efficacy against key antibiotic-resistant bacterial strains, juxtaposed with the performance of established last-resort antibiotics, vancomycin (B549263) and daptomycin (B549167). The information presented herein is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Comparative Efficacy: this compound vs. Standard-of-Care Antibiotics
The following tables summarize the available quantitative data on the antimicrobial activity of this compound, vancomycin, and daptomycin against MRSA, VRE, and CRE. It is crucial to note that data for purified this compound is limited; much of the available information is derived from studies on crude extracts of this compound-producing Bacillus strains. This distinction is clearly indicated in the tables.
Table 1: Minimum Inhibitory Concentration (MIC) Data Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| This compound (Crude Extract) | MRSA | 62.5 | - | - | [4] |
| Vancomycin | Clinical MRSA Isolates | 0.125 - 3.0 | 1.0 - 1.5 | 1.5 - 2.0 | [1][5][6] |
| Daptomycin | Clinical MRSA Isolates | 0.125 - 2.0 | 0.38 - 0.5 | 0.75 - 1.0 | [7][8][9] |
Table 2: Minimum Inhibitory Concentration (MIC) Data Against Vancomycin-Resistant Enterococci (VRE)
| Antibiotic | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| This compound | Data Not Available | - | - | - | |
| Vancomycin | VRE | ≥32 - ≥256 | - | - | [10][11][12] |
| Daptomycin | VRE | 0.38 - 8.0 | 1.0 - 4.0 | 1.5 - 8.0 | [13][14][15][16][17] |
Table 3: Minimum Inhibitory Concentration (MIC) Data Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Antibiotic | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| This compound | Data Not Available | - | - | - | |
| Vancomycin | Generally not effective against Enterobacteriaceae | - | - | - | |
| Daptomycin | Limited clinical data; generally not effective | - | - | - |
Table 4: Zone of Inhibition Data
| Antibiotic | Organism | Concentration | Zone of Inhibition (mm) | Citation(s) |
| This compound (Crude Extract) | MRSA | Not Specified | 17.33 ± 0.47 | [4] |
| This compound-producing B. amyloliquefaciens | MRSA | Not Specified | 14 ± 1 | [18] |
Mechanisms of Action
Understanding the distinct mechanisms by which these antibiotics exert their effects is crucial for evaluating their potential for synergistic use and for anticipating resistance development.
This compound: Inhibition of Protein Synthesis
This compound acts as a bacteriostatic agent by inhibiting protein synthesis in prokaryotes, while showing no effect on eukaryotic protein synthesis.[3] While the precise molecular target is still under investigation, evidence suggests that this compound may interfere with the function of the protein elongation factor FusA. This disruption of the translational machinery ultimately halts bacterial growth.
This compound's proposed mechanism of action.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that exhibits bactericidal activity against Gram-positive bacteria. It functions by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall biosynthesis. This leads to a compromised cell wall and subsequent cell lysis.
Vancomycin's mechanism of action.
Daptomycin: Disruption of Cell Membrane Function
Daptomycin is a cyclic lipopeptide with rapid bactericidal activity against a range of Gram-positive bacteria. Its mechanism is calcium-dependent; upon binding to calcium ions, daptomycin inserts into the bacterial cell membrane. This leads to the formation of ion channels, causing a rapid efflux of potassium ions and depolarization of the membrane potential. The resulting disruption of cellular processes leads to cell death.
Daptomycin's mechanism of action.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent against a specific microorganism.[1][5]
Workflow for MIC determination.
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Biofilm Inhibition Assay using Crystal Violet Staining
The crystal violet assay is a common method to quantify the effect of a compound on biofilm formation.[6][7][8]
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Methodologies for Studying B. subtilis Biofilms as a Model for Characterizing Small Molecule Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antibacterial activity of Vancocin and generic vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. Crystal violet assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.org [static.igem.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products of vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Effects of Daptomycin on Bacterial and Model Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. Methodologies for Studying B. subtilis Biofilms as a Model for Characterizing Small Molecule Biofilm Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction between Bacillus subtilis YsxC and ribosomes (or rRNAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Seed-Endophytic Bacillus safensis Strain With Antimicrobial Activity Has Genes for Novel Bacteriocin-Like Antimicrobial Peptides [frontiersin.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Bioassays for Bacillaene Potency
For Researchers, Scientists, and Drug Development Professionals
Bacillaene, a complex polyketide antibiotic produced by Bacillus subtilis, is a known inhibitor of prokaryotic protein synthesis.[1] As a molecule with significant antimicrobial potential, the precise and accurate quantification of its potency is critical for research and development. This guide provides a comparative overview of key quantitative bioassays suitable for assessing the potency of this compound, complete with experimental protocols and data presentation to aid in assay selection and implementation.
Given that this compound's primary mechanism of action is the disruption of bacterial protein synthesis, bioassays can be broadly categorized into two types: cell-based assays that measure the downstream effect of this inhibition (i.e., growth inhibition), and target-based assays that directly measure the inhibition of the protein synthesis machinery.
Comparison of Quantitative Bioassay Methods
Choosing the right assay depends on the specific research question, required throughput, and available resources. The following table summarizes and compares three common methods applicable to this compound potency assessment.
| Assay Type | Principle | Key Metric | Throughput | Key Advantages | Key Limitations |
| Broth Microdilution | Measures inhibition of bacterial growth in a liquid medium across a range of antibiotic concentrations.[2] | MIC (Minimum Inhibitory Concentration)[3] | High | Provides a quantitative MIC value; Standardized by CLSI; Good for screening multiple strains.[2][4] | Indirect measure of target engagement; Can be influenced by factors other than protein synthesis inhibition. |
| Agar (B569324) Diffusion (Cylinder-Plate) | Measures the zone of growth inhibition resulting from the diffusion of the antibiotic from a point source into a solid agar medium inoculated with a test microorganism.[5] | Zone of Inhibition (mm) | Medium | Simple to perform; Visually intuitive results; Conforms with USP requirements for antibiotic potency.[6] | Less precise than dilution methods; Potency is inferred from diffusion characteristics; Sensitive to compound solubility and diffusion rate.[7] |
| In Vitro Protein Synthesis Assay | Utilizes a cell-free transcription-translation (TX-TL) system to quantify protein synthesis, often via a reporter like luciferase. The reduction in reporter signal indicates inhibition.[8] | IC₅₀ (Half-maximal Inhibitory Concentration) | High | Directly measures the effect on the molecular target; High sensitivity; Amenable to high-throughput screening.[9] | Requires specialized reagents (cell-free extracts); Does not account for cell permeability or efflux mechanisms. |
Quantitative Data Example: While comprehensive comparative data is sparse, one study determined the minimal cytological concentration of this compound required to elicit a response in E. coli to be 2 µM .[10] This value can serve as a benchmark when establishing concentration ranges for the assays described.
Key Signaling and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding and implementing these assays.
This compound's Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in prokaryotes.[1] While its precise binding site on the ribosome is still under investigation, it is known to interfere with the translation process, preventing the synthesis of essential proteins and thereby halting bacterial growth.[11] Other antibiotics are known to target specific ribosomal subunits or factors in this pathway.[12]
Experimental Workflow: Broth Microdilution (MIC Assay)
The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4]
Experimental Workflow: In Vitro Protein Synthesis Assay
This target-based assay directly measures the inhibition of translation in a cell-free system.[13]
Experimental Protocols
Broth Microdilution Assay Protocol (CLSI-based)
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][14]
a. Materials:
-
96-well sterile microtiter plates[2]
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth
-
This compound stock solution (in a suitable solvent like DMSO)
-
Test bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile tubes, pipettes, and reservoirs
b. Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of this compound at 2x the highest desired final concentration in MHB. Add 100 µL of this solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this 2-fold serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test organism and suspend in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well (1-11) is now 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
After incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3]
-
Agar Diffusion Assay (Cylinder-Plate Method)
This protocol is based on the United States Pharmacopeia (USP) general chapter <81>.[5][7]
a. Materials:
-
Petri dishes (100 mm)
-
Sterile stainless steel or porcelain cylinders
-
Base and seed layer agar (e.g., Mueller-Hinton Agar)
-
This compound stock solution and standard solutions of known concentration
-
Test bacterial strain
-
Calipers or an automated zone reader
b. Procedure:
-
Plate Preparation:
-
Prepare a base layer of agar in Petri dishes and allow it to solidify.
-
Prepare a standardized inoculum of the test microorganism and add it to a molten seed agar held at 45-50°C.
-
Pour a uniform layer of this seeded agar over the base layer and allow it to solidify completely in a level position.
-
-
Assay Setup:
-
Place 4-6 sterile cylinders on the agar surface of each plate, spaced evenly.
-
Prepare a standard curve by creating several dilutions of a this compound reference standard. Also, prepare the unknown this compound sample at a concentration expected to fall within the standard curve.
-
Carefully pipette a fixed volume of each standard and sample solution into separate cylinders on the plate.
-
-
Incubation and Measurement:
-
Potency Calculation:
-
Plot the zone diameter squared versus the log of the antibiotic concentration for the standards to create a standard curve.
-
Determine the potency of the test sample by interpolating its zone diameter on the standard curve.
-
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a general method using a commercially available E. coli-based cell-free transcription-translation (TX-TL) system.[13]
a. Materials:
-
Commercial E. coli TX-TL kit (containing cell extract, reaction buffer, amino acids, etc.)
-
Reporter plasmid DNA (e.g., encoding Firefly Luciferase under a bacterial promoter)
-
This compound stock solution (in DMSO)
-
384-well opaque plates
-
Luminometer
-
Luciferin substrate solution
b. Procedure:
-
Reagent Preparation:
-
Prepare a master mix on ice containing the cell-free extract, reaction buffer, and luciferase reporter plasmid according to the kit manufacturer's instructions.
-
Prepare a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series is a good starting point. Also prepare a DMSO-only control.
-
-
Reaction Setup:
-
Dispense the TX-TL master mix into the wells of a 384-well plate.
-
Add a small volume (e.g., <5% of total volume) of the this compound dilutions or DMSO vehicle to the appropriate wells. Include "No DNA" controls for background measurement.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 29-37°C) for 1-2 hours to allow for coupled transcription and translation.
-
-
Data Acquisition and Analysis:
-
Equilibrate the plate to room temperature.
-
Add the luciferase substrate to all wells.
-
Measure the luminescence (Relative Light Units, RLU) using a plate luminometer.
-
Subtract the average background RLU from the "No DNA" control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO-only control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[13]
-
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. idexx.dk [idexx.dk]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 6. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.biomol.com [resources.biomol.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
Comparative Analysis of the Antibacterial Spectrum of Bacillaene and Other Polyketides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of bacillaene, a promising polyketide antibiotic produced by Bacillus subtilis, with other well-established polyketide antibiotics. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial agents.
Introduction to this compound and Other Polyketides
This compound is a hybrid polyketide/non-ribosomal peptide natural product known for its broad-spectrum antibacterial activity.[1] It functions as a bacteriostatic agent by inhibiting prokaryotic protein synthesis, without affecting eukaryotic cells, making it a compound of significant interest for further investigation.[1][2][3][4] Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including many clinically important antibiotics such as macrolides (e.g., erythromycin), tetracyclines, and others.
Comparative Antibacterial Spectrum
The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected polyketides against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibiotic | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa |
| This compound | >10[5] | Data not available | MIC 10x lower than this compound B[6] | Data not available |
| Erythromycin | 0.25 - ≥256[7] | Data not available | 16 - >1024[8] | >100 - 512[9] |
| Tetracycline | ≤4 - ≥16[10] | 16 - 256[11] | 32 - 256[12] | 8 - 64[13] |
| Daptomycin | 0.125 - 1.0[14] | 0.5 - 8[15] | Not applicable | Not applicable |
Note: The MIC values can vary depending on the specific strain and the testing methodology used. Daptomycin is primarily active against Gram-positive bacteria. Data for this compound is limited; ">10" indicates that the MIC is greater than 10 µg/mL against Bacillus methylotrophicus, a surrogate for general bacterial susceptibility in this context. One study indicated that unmodified this compound has an MIC 10 times lower than its glycosylated form, this compound B, against E. coli.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.
1. Preparation of Materials:
- Microorganism: A pure, 18-24 hour culture of the test bacterium.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
- Antimicrobial Agent: A stock solution of the antibiotic of known concentration.
- 96-Well Microtiter Plates: Sterile, flat-bottom plates.
2. Inoculum Preparation:
- Several colonies of the test bacterium are suspended in a sterile saline solution.
- The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The standardized suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells of the 96-well plate using the growth medium.
- This creates a gradient of decreasing antibiotic concentrations across the plate.
- A positive control well (containing only the growth medium and the bacterial inoculum) and a negative control well (containing only the growth medium) are included.
4. Inoculation and Incubation:
- An equal volume of the prepared bacterial inoculum is added to each well containing the antimicrobial dilutions.
- The final volume in each well is typically 100 or 200 µL.
- The plate is incubated at 35-37°C for 16-20 hours.
5. Interpretation of Results:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualization
Diagram of the Broth Microdilution Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Inhibition of Prokaryotic Protein Synthesis
This compound, along with macrolides and tetracyclines, inhibits bacterial growth by targeting the ribosome and disrupting protein synthesis.
Caption: Mechanism of protein synthesis inhibition by various polyketides.
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]
- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin loaded by tetrahedral framework nucleic acids are more antimicrobial sensitive against Escherichia coli (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Tetracycline Resistance and Determination of the Tentative Microbiological Cutoff Values in Lactic Acid Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cejph.szu.cz [cejph.szu.cz]
- 14. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Bacillaene's Protein Synthesis Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bacillaene's performance as a protein synthesis inhibitor against other well-established antibiotic classes. It includes detailed experimental methodologies and supporting data to aid in the validation and understanding of its mechanism of action.
Introduction to this compound
This compound is a complex polyene antibiotic produced by various strains of Bacillus subtilis.[1][2] It is a hybrid polyketide/non-ribosomal peptide synthesized by a massive ~80 kb gene cluster known as pksX or bae.[3][4][5] First identified as a potent, broad-spectrum antibacterial agent, this compound exhibits bacteriostatic activity by selectively inhibiting protein synthesis in prokaryotes, with no effect on eukaryotic systems.[3][4][6] Beyond its antibiotic properties, this compound also plays a role in microbial competition and has demonstrated significant anti-biofilm capabilities, particularly against pathogenic bacteria like Campylobacter jejuni.[4][7]
Mechanism of Action: this compound vs. Other Inhibitors
Protein synthesis is a primary target for many antibiotics, which can interfere with various stages of the process, from initiation to termination. This compound presents a distinct mechanism compared to more extensively studied inhibitor classes.
While the precise mechanism was initially described as unknown, recent evidence suggests that this compound's primary target is the protein elongation factor FusA (EF-G) .[8][9] By interacting with FusA, this compound is thought to inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This action effectively freezes the ribosome, halting the growth of the polypeptide chain.
The following diagram illustrates the general mechanism of protein synthesis and highlights the points of inhibition for this compound and other major antibiotic classes.
Comparative Data
The following table summarizes the characteristics of this compound in comparison to other major classes of protein synthesis inhibitors.
| Inhibitor Class | Example | Target Subunit | Mechanism of Action | Spectrum of Activity |
| This compound | - | Elongation Factor G (FusA) | Inhibits translocation step of elongation.[8][9] | Broad-spectrum antibacterial.[6] |
| Macrolides | Erythromycin | 50S | Binds to the 23S rRNA and blocks the polypeptide exit tunnel, inhibiting elongation.[6] | Primarily Gram-positive. |
| Aminoglycosides | Gentamicin | 30S | Binds to the 16S rRNA, causing codon misreading and premature termination.[10] | Broad-spectrum, particularly Gram-negative. |
| Tetracyclines | Doxycycline | 30S | Binds to the 16S rRNA and blocks the binding of aminoacyl-tRNA to the A-site.[10] | Broad-spectrum. |
| Oxazolidinones | Linezolid | 50S | Binds to the 23S rRNA at the P-site and prevents the formation of the initiation complex.[10] | Primarily Gram-positive, including resistant strains. |
Experimental Validation Protocols
Validating the mechanism of a novel protein synthesis inhibitor requires a multi-faceted approach. The following key experiments provide complementary data to build a comprehensive understanding of the inhibitor's action.
In Vitro Translation Assay
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system. It is used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Protocol:
-
Reagent Preparation: Thaw components of a commercial in vitro transcription-translation (TX-TL) kit (e.g., E. coli-based) on ice. Prepare a serial dilution of this compound and control inhibitors (e.g., kanamycin, erythromycin) in DMSO. A 10-point, 3-fold dilution series is recommended.[11]
-
Master Mix Assembly: On ice, prepare a master mix containing the cell-free extract, reaction buffer, amino acids, and a reporter plasmid (e.g., encoding Firefly Luciferase) according to the manufacturer's protocol.[11]
-
Reaction Setup: In a 96-well plate, dispense the master mix into each well. Add 1 µL of each inhibitor dilution to the respective wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[11]
-
Incubation: Seal the plate and incubate at 37°C for 2-4 hours to allow for transcription and translation.[11]
-
Signal Detection: Equilibrate the plate to room temperature. Add a luciferase assay reagent to each well, equal to the reaction volume.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Comparative IC₅₀ Data:
| Inhibitor | Organism/System | IC₅₀ (µM) |
| This compound | Bacillus subtilis | Not available in searched literature |
| Puromycin | HepG2 cells | 1.6 ± 1.2[1] |
| Cycloheximide (B1669411) | HepG2 cells | 6.6 ± 2.5[1] |
| Emetine | HepG2 cells | 2.2 ± 1.4[1] |
| Actinomycin D | HepG2 cells | 0.039 ± 0.007[1] |
| REP321436 | P. aeruginosa (in vitro) | 3.7[12] |
| REP321437 | P. aeruginosa (in vitro) | 4.9[12] |
| Note: IC₅₀ values are highly dependent on the assay system and conditions. Direct comparison requires identical experimental setups. |
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) density gradient centrifugation. It provides a snapshot of the translational activity within a cell. A general protein synthesis inhibitor will cause a decrease in the polysome fractions and an increase in the 80S monosome peak.
Protocol:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase. Treat one culture with this compound at a concentration above its MIC. Treat a control culture with a known inhibitor like cycloheximide (100 µg/mL) for 5-10 minutes to stall ribosomes.[10]
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells in a lysis buffer containing Tris-HCl, NaCl, MgCl₂, a non-ionic detergent (e.g., Triton X-100), DTT, and cycloheximide.[10]
-
Sucrose Gradient Preparation: Prepare a linear 10% to 50% (w/v) sucrose gradient in ultracentrifuge tubes.
-
Loading and Centrifugation: Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously measuring the absorbance at 254 nm using a spectrophotometer. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes. A decrease in the area of the polysome peaks relative to the 80S peak indicates an inhibition of translation.[13]
Toeprinting Analysis (Primer Extension Inhibition)
Toeprinting is a high-resolution technique that maps the precise location of a stalled ribosome on an mRNA transcript. This is crucial for distinguishing between inhibitors that affect different stages of elongation or initiation.
Protocol:
-
Reaction Setup: The assay is typically performed in a coupled in vitro transcription-translation system (e.g., PURExpress), which contains all the necessary purified components for protein synthesis.[14]
-
Template and Primer: A specific DNA template containing a T7 promoter and the gene of interest is used. A radiolabeled or fluorescently labeled DNA primer, complementary to a region downstream of the coding sequence, is also required.[14]
-
Inhibition: The translation reaction is initiated in the presence of this compound or a control inhibitor. The antibiotic will cause ribosomes to stall at specific codons on the mRNA.
-
Primer Extension: Reverse transcriptase is added to the reaction. It synthesizes a complementary DNA (cDNA) strand starting from the primer. The enzyme proceeds until it encounters the stalled ribosome, at which point it dissociates. This results in a cDNA product of a specific length, known as the "toeprint".[14][15]
-
Analysis: The cDNA products are separated by size on a denaturing polyacrylamide sequencing gel. The position of the toeprint band, relative to a sequencing ladder generated from the same template, reveals the precise nucleotide where the ribosome was stalled. The leading edge of the ribosome is typically 15-17 nucleotides downstream from the first nucleotide of the P-site codon.[14]
Conclusion
The validation of this compound's mechanism of action relies on a combination of robust experimental techniques. In vitro translation assays provide quantitative data on its inhibitory potency, while polysome profiling offers a global view of its impact on cellular translation. Crucially, high-resolution methods like toeprinting analysis are essential to pinpoint its specific molecular target, which appears to be the elongation factor FusA. By comparing the results of these assays for this compound with those of well-characterized inhibitors like macrolides, aminoglycosides, and tetracyclines, researchers can definitively place its unique mechanism within the broader landscape of protein synthesis inhibition. This comprehensive approach is vital for the continued development and understanding of novel antibacterial agents in an era of increasing antibiotic resistance.
References
- 1. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Prokaryotic Protein Synthesis Inhibitor|RUO [benchchem.com]
- 5. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toeprinting assay - Wikipedia [en.wikipedia.org]
Navigating Bacillaene Cross-Resistance: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of cross-resistance studies involving bacillaene, a polyketide antibiotic produced by Bacillus subtilis. Aimed at researchers, scientists, and drug development professionals, this document outlines the current understanding of this compound's mechanism of action, potential for cross-resistance, and detailed experimental protocols for further investigation. While specific studies on cross-resistance with this compound are limited, this guide synthesizes available data on Bacillus subtilis antibiotic susceptibility and established methodologies to provide a framework for future research.
This compound: Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting prokaryotic protein synthesis.[1][2][3][4] This mode of action provides a basis for investigating potential cross-resistance with other antibiotics that target the ribosome or related translational machinery. Understanding the specific binding site and mechanism of inhibition is crucial for predicting and interpreting cross-resistance patterns.
Comparative Susceptibility of Bacillus subtilis
While data on this compound-resistant strains is scarce, a baseline understanding of the susceptibility of wild-type Bacillus subtilis to various antibiotic classes is essential for designing and interpreting cross-resistance studies. The following table summarizes Minimum Inhibitory Concentration (MIC) data for a range of antibiotics against B. subtilis. This information serves as a crucial reference point for comparison when evaluating newly generated this compound-resistant strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics against Wild-Type Bacillus subtilis
| Antibiotic Class | Antibiotic | MIC Range (µg/mL) |
| Aminoglycosides | Kanamycin | 8.0 - 16.0 |
| Gentamicin | 4.0 | |
| Streptomycin | 32.0 - 64.0 | |
| Macrolides | Erythromycin | 4.0 - 128.0 |
| Lincosamides | Clindamycin | 4.0 - 32.0 |
| Tetracyclines | Tetracycline | 8.0 |
| Glycopeptides | Vancomycin | 4.0 |
| Chloramphenicol | Chloramphenicol | 8.0 |
| Peptides | Bacitracin | 16.0 - 512.0 |
Note: MIC values are compiled from multiple sources and can vary depending on the specific strain and testing conditions.
Experimental Protocols for Cross-Resistance Studies
To address the current knowledge gap, this section provides detailed methodologies for generating this compound-resistant mutants and subsequently evaluating their cross-resistance profiles.
Generation of this compound-Resistant Bacillus subtilis Strains
Objective: To select for B. subtilis mutants with increased resistance to this compound using a serial passage method.
Materials:
-
Wild-type Bacillus subtilis strain (e.g., NCIB 3610)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Purified this compound
-
Sterile culture tubes and microplates
-
Spectrophotometer
Protocol:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type B. subtilis strain using the broth microdilution method.
-
Serial Passage: a. Inoculate a culture of wild-type B. subtilis in LB broth and grow to mid-log phase. b. In a 96-well microplate, prepare a two-fold serial dilution of this compound in LB broth, starting from a concentration several-fold higher than the initial MIC. c. Inoculate each well with the B. subtilis culture. d. Incubate the plate at 37°C for 18-24 hours. e. Identify the well with the highest concentration of this compound that still shows bacterial growth (sub-MIC). f. Use the culture from this well to inoculate a fresh serial dilution of this compound. g. Repeat this process for a predetermined number of passages (e.g., 20-30) or until a significant increase in the MIC is observed.[5][6][7][8]
-
Isolation of Resistant Mutants: a. After the final passage, streak the culture from the well with the highest this compound concentration onto an LB agar plate. b. Isolate single colonies and confirm their increased resistance to this compound by re-determining the MIC. c. Store the confirmed resistant mutants at -80°C for further analysis.
Cross-Resistance Profiling
Objective: To determine the susceptibility of the generated this compound-resistant B. subtilis mutants to a panel of other antibiotics.
Materials:
-
This compound-resistant B. subtilis mutant(s)
-
Wild-type B. subtilis strain (as a control)
-
A panel of antibiotics from different classes (see Table 1)
-
Mueller-Hinton broth
-
Sterile 96-well microplates
Protocol:
-
Prepare Inoculum: Grow the this compound-resistant and wild-type strains in Mueller-Hinton broth to a standardized turbidity.
-
Broth Microdilution: a. In 96-well microplates, prepare two-fold serial dilutions of each antibiotic in the test panel. b. Inoculate the wells with the standardized bacterial suspensions. c. Incubate the plates at 37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Data Analysis: Compare the MICs of each antibiotic for the this compound-resistant mutant to those for the wild-type strain. A significant increase in the MIC for the resistant strain indicates cross-resistance.
Potential Mechanisms and Signaling Pathways
While the specific mechanisms of acquired resistance to this compound have not been elucidated, the regulation of its biosynthesis is well-documented and may provide clues. The production of this compound is controlled by a complex regulatory network in B. subtilis.
The following diagram illustrates the known regulatory pathway for this compound biosynthesis. Mutations in these regulatory genes could potentially lead to altered this compound production and may be a starting point for investigating resistance mechanisms.
This pathway highlights key regulators such as Spo0A, AbrB, and CodY that control the expression of the pks gene cluster responsible for this compound synthesis.[9] Investigating mutations in these regulatory genes in this compound-resistant strains could reveal mechanisms of resistance.
Illustrative Experimental Workflow
The following diagram outlines the logical flow of a comprehensive cross-resistance study.
Future Directions
The study of this compound cross-resistance is a nascent field with significant opportunities for discovery. Future research should focus on:
-
Generating and characterizing a panel of this compound-resistant B. subtilis strains.
-
Performing comprehensive cross-resistance profiling against a wide range of clinically relevant antibiotics.
-
Utilizing whole-genome sequencing to identify the genetic basis of this compound resistance.
-
Investigating the role of efflux pumps and target modification in this compound resistance.
By systematically applying the methodologies outlined in this guide, the scientific community can begin to build a robust understanding of the potential for cross-resistance between this compound and other antibiotics, a critical step in the development of new antimicrobial strategies.
References
- 1. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serial passage – REVIVE [revive.gardp.org]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Bacillaene In Vivo Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Bacillaene, a polyketide antibiotic produced by Bacillus subtilis, against pathogenic bacteria in animal models. The performance of this compound-producing B. subtilis strains is compared with alternative treatments, supported by experimental data and detailed methodologies.
This compound has emerged as a significant antimicrobial agent with demonstrated efficacy against key foodborne pathogens. In vivo studies, primarily in broiler chickens, have highlighted the potential of this compound-producing Bacillus subtilis strains as effective alternatives to traditional antibiotics for controlling bacterial colonization and improving animal health. This guide synthesizes the available data to facilitate a comprehensive understanding of this compound's in vivo performance.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of this compound-producing B. subtilis with control groups and other antimicrobial agents in reducing pathogenic bacterial loads and improving relevant health parameters in animal models.
Table 1: Efficacy of this compound-Producing Bacillus subtilis Against Campylobacter jejuni in Broiler Chickens
| Treatment Group | Animal Model | Pathogen Challenge | Dosage/Administration | Key Findings | Efficacy Metric | Reference |
| B. subtilis PS-216 | Broiler Chickens | Campylobacter jejuni | Spores in drinking water | Significantly reduced C. jejuni colonization in the cecum. | 1.4 log10 reduction in C. jejuni CFU/g of cecal content. | [1] |
| B. subtilis PS-216 | Broiler Chickens | Campylobacter jejuni | Spores in drinking water | Continuous treatment led to the most significant reduction in C. jejuni counts. | Significant reduction in C. jejuni CFU/g compared to the control group (p < 0.05). | Not specified in snippet |
| Control | Broiler Chickens | Campylobacter jejuni | No treatment | High levels of C. jejuni colonization in the cecum. | Baseline C. jejuni CFU/g. | [1] |
Table 2: Comparative Efficacy of Bacillus subtilis and Antibiotics Against Necrotic Enteritis in Broiler Chickens (Meta-analysis)
| Treatment Group | Animal Model | Pathogen Challenge | Key Findings | Efficacy Metric | Reference |
| Bacillus subtilis | Broiler Chickens | Clostridium perfringens | Comparable efficacy to antibiotics in improving body weight gain and feed conversion ratio. | No significant difference in growth performance compared to antibiotics. | Not specified in snippet |
| Antibiotics | Broiler Chickens | Clostridium perfringens | Effective in controlling necrotic enteritis. | Standard efficacy for necrotic enteritis treatment. | Not specified in snippet |
| Control (Infected) | Broiler Chickens | Clostridium perfringens | Reduced growth performance and intestinal lesions. | Baseline for disease pathology. | Not specified in snippet |
Table 3: In Vitro Efficacy of this compound against Campylobacter jejuni
| Treatment Group | Assay | Key Findings | Efficacy Metric | Reference |
| B. subtilis PS-216 (Wild-Type) | Co-culture with C. jejuni | Significantly inhibited the growth of C. jejuni. | 4.2 log10 reduction in C. jejuni CFU/mL.[2][3] | |
| B. subtilis PS-216 (Δpks - this compound deficient) | Co-culture with C. jejuni | The inhibitory effect was significantly reduced. | Demonstrates that this compound is a major contributor to the anti-Campylobacter activity.[2][4] | |
| Control | C. jejuni monoculture | Normal growth of C. jejuni. | Baseline growth.[2][3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for reproducibility and further research.
Broiler Chicken Model for Campylobacter jejuni Colonization
-
Animal Model: One-day-old broiler chicks.
-
Housing: Raised in a controlled environment with ad libitum access to feed and water.
-
Infection Model: Chicks are orally challenged with a specific strain of Campylobacter jejuni.
-
Treatment Administration:
-
Probiotic Group: Bacillus subtilis PS-216 spores are administered through the drinking water.
-
Control Group: Receives no treatment.
-
-
Sample Collection: At a predetermined time point post-infection, cecal contents are collected from the birds.
-
Quantification of Bacterial Load: The number of C. jejuni in the cecal contents is determined by plating serial dilutions on selective agar (B569324) plates and counting the colony-forming units (CFU).
-
Statistical Analysis: The log10 CFU/g of cecal content is compared between the treatment and control groups to determine the statistical significance of the reduction in bacterial colonization.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound's antimicrobial action.
Caption: In vivo experimental workflow for assessing this compound efficacy.
References
- 1. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Bacillus subtilis Antibiotic Bacilysin and Campylobacter jejuni Efflux Pumps on Pathogen Survival in Mixed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Bacillaene: A Comparative Analysis of its Antibacterial Activity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of bacillaene, a natural product from Bacillus subtilis, with several commercially available antibiotics. The information is presented to aid in the evaluation of its potential as a novel antimicrobial agent.
Executive Summary
This compound is a polyene antibiotic that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions as a bacteriostatic agent by inhibiting prokaryotic protein synthesis. This guide summarizes the available quantitative data on its activity and compares it with established antibiotics across key bacterial pathogens. While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of clinical isolates is still emerging, this guide consolidates the current knowledge to provide a preliminary assessment of its activity profile.
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and a selection of commercially available antibiotics against key bacterial pathogens. It is important to note that the MIC values for commercial antibiotics can vary significantly depending on the bacterial strain and the testing methodology. The data presented represents a range of reported values from various studies.
Note on this compound Data: Publicly available, comprehensive MIC data for purified this compound against a wide array of bacterial species is limited. The values presented below are based on the available scientific literature. One study identified the minimal cytological concentration of this compound against an Escherichia coli lptD mutant to be 2 µM, which is approximately 1.16 µg/mL.[2] Another study reported the MIC of this compound A and B against Bacillus methylotrophicus to be greater than 10 µg/mL.[3] Research has also highlighted this compound's significant role in the inhibition of Campylobacter jejuni growth and biofilm formation.[4][5][6]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Campylobacter jejuni |
| This compound | Data not available | ~1.16 (lptD mutant)[2] | Data not available | Activity demonstrated, specific MIC not reported[4][5][6] |
| Ciprofloxacin (B1669076) | 0.6[7] | 0.013 - 0.08[7] | 0.15[7] | 0.125 - >32 |
| Erythromycin | 0.25 - >2048[8] | 16 - >1024[9] | >128 | 0.5 - >128[10] |
| Gentamicin | <1 - 16[2] | Data not available | Data not available | 0.25 - 1[11] |
| Tetracycline | <1 - 4[2] | Data not available | Data not available | 1 - >256[12] |
| Ampicillin | 0.6 - 1[13] | 4[13] | Data not available | 8 - >128[10] |
| Vancomycin | ≤2 - 16[14][15][16] | Not Applicable | Not Applicable | Not Applicable |
Mechanism of Action: Inhibition of Prokaryotic Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in prokaryotes. Specifically, it is understood to target the elongation phase of translation. While the precise molecular interactions are still under investigation, evidence suggests that this compound may interfere with the function of elongation factor G (EF-G), a crucial protein for the translocation of the ribosome along the mRNA template. This action effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of bacterial growth.
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Antimicrobial Susceptibilities of Multidrug-Resistant Campylobacter jejuni and C. coli Strains: In Vitro Activities of 20 Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Incidence of Antibiotic Resistance in Campylobacter jejuni Isolated in Alberta, Canada, from 1999 to 2002, with Special Reference to tet(O)-Mediated Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Vancomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 15. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of Bacillaene's synergistic effects with other compounds
For Researchers, Scientists, and Drug Development Professionals
Bacillaene, a complex polyketide antibiotic produced by various Bacillus species, has garnered significant interest for its broad-spectrum antibacterial activity. Its primary mechanism of action involves the inhibition of prokaryotic protein synthesis, rendering it a promising candidate for antimicrobial development[1][2][3][4]. However, the inherent instability of purified this compound presents a considerable challenge for in vitro studies, including comprehensive analyses of its synergistic interactions with other antimicrobial compounds[5]. This guide provides a comparative analysis of the potential synergistic effects of this compound, drawing from studies on this compound-containing Bacillus subtilis extracts and the established methodologies for assessing antibiotic synergy.
Synergistic Potential of this compound-Containing Extracts
While data on purified this compound is scarce, studies on Bacillus subtilis strains capable of producing this compound have demonstrated enhanced antimicrobial efficacy when used in combination with other antibiotics. For instance, a study highlighted that B. subtilis exhibited a greater inhibitory effect on Alcaligenes faecalis when combined with imipenem (B608078) and ceftriaxone, suggesting a synergistic interaction contributed by the bacterium's secreted metabolites, including this compound[6]. Such findings underscore the potential of this compound to potentiate the activity of other antimicrobial agents.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound, or more stable derivatives in the future, standardized in vitro methods are crucial. The following are detailed protocols for the two most common assays used to quantify antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents[7][8][9].
Methodology:
-
Preparation of Antimicrobials: Prepare stock solutions of this compound (or a stable derivative) and the compound to be tested at concentrations significantly higher than their individual Minimum Inhibitory Concentrations (MICs).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of the second compound are made along the columns.
-
Inoculation: Add a standardized inoculum of the target bacterial strain (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the growth of the target bacterium (e.g., 37°C for 18-24 hours).
-
Data Analysis: Determine the MIC of each compound alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of Compound A + FIC of Compound B Where:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial combinations over time[10][11][12].
Methodology:
-
Preparation of Cultures: Grow the target bacterial strain to the logarithmic phase and dilute to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL) in appropriate broth media.
-
Exposure to Antimicrobials: Add this compound and the second compound, alone and in combination, at specific concentrations (often based on their MICs, e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control without any antimicrobials.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from each culture tube, perform serial dilutions, and plate on agar (B569324) plates to determine the viable bacterial count (CFU/mL).
-
Incubation and Counting: Incubate the plates until colonies are visible and count the number of colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each combination.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Quantitative Data Summary
Due to the aforementioned challenges in working with purified this compound, comprehensive quantitative data from synergistic studies are not currently available in published literature. The following table illustrates a hypothetical outcome of a checkerboard assay to provide a framework for future research and data presentation.
| Combination | Target Organism | This compound MIC (µg/mL) | Compound X MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Compound X MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Compound X | Staphylococcus aureus | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| This compound + Compound Y | Escherichia coli | 32 | 4 | 16 | 2 | 1.0 | Additive |
| This compound + Compound Z | Pseudomonas aeruginosa | 64 | 16 | 64 | 32 | 3.0 | Indifference |
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of this compound's biological context and the experimental approaches to study its synergistic effects, the following diagrams are provided.
Caption: Workflow for assessing antimicrobial synergy.
Caption: Simplified regulatory pathway of this compound biosynthesis.
Conclusion
While direct evidence of this compound's synergistic effects from rigorous in vitro testing remains elusive due to its instability, preliminary studies with this compound-producing Bacillus subtilis suggest a strong potential for such interactions. The established protocols for checkerboard and time-kill assays provide a clear roadmap for future investigations, should a stable form of this compound or an effective delivery system be developed. The complex regulation of this compound biosynthesis further hints at its significant, yet not fully understood, role in microbial competition and interaction. Further research into stabilizing this compound is paramount to unlocking its full therapeutic potential, both as a standalone agent and as a synergistic partner to existing antibiotics.
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group [frontiersin.org]
- 3. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Checkerboard assay – REVIVE [revive.gardp.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Gene Roles in the Bacillaene Biosynthetic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental verification of genes within the bacillaene biosynthetic pathway. This compound, a complex polyketide and non-ribosomal peptide antibiotic produced by various Bacillus species, is synthesized by the enzymatic products of the large pksX (also known as bae) gene cluster.[1][2] Understanding the precise role of each gene is critical for potential bioengineering efforts to create novel antibiotic derivatives. This document outlines the established functions of key genes, compares the outcomes of their inactivation, and provides detailed experimental protocols for their study.
Gene Function and Impact of Inactivation
The this compound biosynthetic gene cluster is a prime example of a trans-AT polyketide synthase (PKS) system, characterized by freestanding acyltransferase (AT) domains that load extender units onto the core synthase modules. The cluster contains genes for the core multimodular PKS and non-ribosomal peptide synthetase (NRPS) enzymes, as well as a suite of "tailoring" enzymes that modify the polyketide backbone.
The table below summarizes the roles of key genes and the qualitative and quantitative effects of their inactivation on this compound production.
| Gene(s) | Encoded Protein/Function | Experimental Verification Method | Effect of Inactivation on this compound Production | Reference |
| Core Synthase Genes | ||||
| pksJ, pksL, pksM, pksN, pksR | Multimodular PKS/NRPS assembly line | Cassette Mutagenesis, Gene Deletion | Complete abolishment of this compound production. These genes are essential for the synthesis of the polyketide-peptide backbone. | [1][3] |
| Tailoring/Accessory Genes | ||||
| pksA | Putative TetR family transcriptional regulator | Gene Replacement (ΔpksA::kan) | No significant change in this compound production, indicating it is not the primary pathway-specific regulator under tested conditions. | [3] |
| pksC, pksD, pksE | Freestanding Acyltransferases (trans-ATs) | Bioinformatic prediction, structural annotation | Inactivation is predicted to halt synthesis due to the inability to load extender units onto the PKS modules. | [4] |
| pksS | Cytochrome P450 monooxygenase | Gene cloning and in-vitro assays with purified enzyme | Inactivation leads to the accumulation of dihydrothis compound, the precursor to this compound. PksS is responsible for the final oxidation step, converting the C14'-C15' single bond of dihydrothis compound to a double bond. | [2] |
| Regulatory Genes (Global) | ||||
| spo0A | Master regulator of stationary phase and sporulation | Transcriptional Reporter Fusions, Gene Deletion | Inactivation significantly reduces or abolishes pks gene expression and subsequent this compound production. | [3] |
| codY | Global regulator of metabolism in response to nutrient status | Transcriptional Reporter Fusions, Gene Deletion | Inactivation affects the timing and level of pks gene expression, demonstrating its role in integrating this compound synthesis with the cell's metabolic state. | [3] |
Quantitative Analysis of this compound Production
Precise quantification of this compound is essential for assessing the impact of gene knockouts. The following table presents data on this compound production in wild-type Bacillus subtilis NCIB 3610. Note that for core synthase gene knockouts (pksJ, pksL, etc.), production is typically below the limit of detection.
| Strain | Relevant Genotype | Peak this compound Production (mAU/OD600 at 361 nm) | Time to Peak Production (hours) |
| NCIB 3610 | Wild-type | ~1.5 | ~10-12 |
| ΔpksA | pksA knockout | No significant difference from wild-type | No significant difference from wild-type |
| ΔpksJ (example core synthase) | pksJ knockout | Not detectable | N/A |
Data is representative and compiled from findings in Straight et al., 2011.[3]
Experimental Protocols
Targeted Gene Inactivation via Cassette Mutagenesis
This method is commonly used to create knockout mutants in Bacillus subtilis. It involves replacing the gene of interest with an antibiotic resistance cassette via homologous recombination.
Methodology:
-
Construct the Knockout Cassette:
-
Amplify ~1 kb regions of DNA flanking the 5' (upstream) and 3' (downstream) ends of the target pks gene using high-fidelity PCR.
-
Amplify an antibiotic resistance cassette (e.g., spectinomycin, kanamycin) with flanking sequences that are complementary to the upstream and downstream homology arms.
-
Join the three fragments (upstream arm, resistance cassette, downstream arm) using overlap extension PCR or Gibson assembly.
-
-
Transformation into Bacillus subtilis :
-
Grow B. subtilis to a state of natural competence. A common method involves a two-step procedure where cells are grown in a rich medium and then transferred to a minimal medium to induce competence.
-
Transform the competent cells with the linear knockout cassette DNA construct.
-
Plate the transformed cells on a selective medium containing the appropriate antibiotic.
-
-
Verification of Mutants:
-
Isolate genomic DNA from antibiotic-resistant colonies.
-
Confirm the correct insertion of the resistance cassette and deletion of the target gene using PCR with primers flanking the gene and internal to the cassette.
-
Sequence the PCR products to verify the junctions of the insertion.
-
Extraction and Quantification of this compound via HPLC-MS
Due to this compound's instability, extraction and analysis must be performed with care, avoiding prolonged exposure to light and heat.
Methodology:
-
Culture Growth and Extraction:
-
Grow wild-type and mutant B. subtilis strains in a suitable medium (e.g., CH medium) at 30°C for a time course (e.g., up to 15 hours).
-
At each time point, measure the optical density at 600 nm (OD600) of the culture.
-
Pellet the cells by centrifugation and collect the cell-free supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under vacuum.
-
-
Sample Preparation and HPLC Analysis:
-
Resuspend the dried extract in a buffer suitable for reverse-phase chromatography (e.g., 65% 20 mM sodium phosphate, 35% acetonitrile).[3]
-
Perform HPLC analysis using a C18 reverse-phase column.[3]
-
Elute the sample with a gradient of acetonitrile (B52724) and 20 mM sodium phosphate. A typical gradient might be from 35% to 40% acetonitrile over the course of the run.[3]
-
Detect this compound by its characteristic UV absorbance at 361 nm.[3]
-
-
Quantification and Mass Spectrometry Confirmation:
-
Quantify this compound by integrating the area under the corresponding peaks in the HPLC chromatogram.[3]
-
Normalize the peak area to the OD600 of the culture sample to account for differences in cell density.[3]
-
Confirm the identity of the peaks as this compound isoforms using liquid chromatography-mass spectrometry (LC-MS) to verify the expected molecular weights.[3]
-
Visualizing the Pathway and Experimental Logic
The following diagrams illustrate the this compound biosynthetic pathway, the experimental workflow for verifying gene function, and the logical comparison of inactivating different gene types.
Caption: The this compound Biosynthetic Pathway.
Caption: Experimental Workflow for Gene Function Verification.
Caption: Logical Comparison of Gene Inactivation Outcomes.
References
- 1. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A ketoreductase domain in the PksJ protein of the this compound assembly line carries out both α- and β-ketone reduction during chain growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Competition Reveals Differential Regulation of the pks Genes by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
A Comparative Transcriptomic Guide: Bacillus subtilis With and Without Bacillaene Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic differences between Bacillus subtilis strains that produce the polyketide antibiotic bacillaene and those that do not. This compound, a product of the large pks gene cluster, is a potent antimicrobial agent with a complex regulatory network governing its production. Understanding the global transcriptomic changes associated with this compound synthesis is crucial for metabolic engineering efforts, drug discovery, and comprehending its physiological role in B. subtilis.
While a direct, publicly available high-throughput transcriptomic dataset comparing a wild-type and a this compound-deficient mutant is not yet prevalent in the literature, this guide synthesizes the well-established regulatory network to infer the primary transcriptomic shifts. It also provides standardized experimental protocols for researchers wishing to conduct such comparative studies.
Data Presentation: Inferred Transcriptional Changes
The primary and most direct transcriptomic difference between a this compound-producing wild-type strain and a non-producing strain (e.g., a Δpks mutant) lies in the expression of the pks gene cluster itself. This compound production is energetically demanding, and its expression is tightly controlled by a complex regulatory network that integrates signals of nutrient availability and cell density.
Based on the known regulation of the pks operon, the following table summarizes the expected changes in gene expression. In a wild-type strain grown under conditions permissive for this compound production (e.g., stationary phase), the pks genes will be highly upregulated compared to a Δpks mutant or a wild-type strain under repressive conditions.
| Gene/Regulon | Locus Tags (B. subtilis 168) | Function | Expected Change in this compound-Producing Strain | Key Regulators |
| pks gene cluster | pksA - pksS | This compound biosynthesis | Highly Upregulated | Positive: Spo0A, CodY; Negative: AbrB |
| Spo0A Regulon | Various | Master regulator for sporulation and stationary phase responses | Upregulated (indirect effect) | Phosphorelay |
| AbrB Regulon | Various | Repressor of stationary phase genes | Downregulated (indirect effect) | Spo0A |
| CodY Regulon | Various | Repressor of genes in response to nutrient availability | Derepressed (indirect effect) | Intracellular GTP and branched-chain amino acid levels |
| DegU | degU | Response regulator, influences secondary metabolism | Potentially modulated | DegS |
| ComA | comA | Response regulator for competence and surfactin (B1297464) production | Potentially modulated | ComP |
| ScoC | scoC | Transition state regulator | Potentially modulated | - |
Experimental Protocols
To perform a comparative transcriptomic analysis of Bacillus subtilis with and without this compound production, the following experimental workflow is recommended.
Strain Selection and Culture Conditions
-
Strains: Bacillus subtilis wild-type (e.g., strain 168) and a mutant with a clean deletion of the pks gene cluster (Δpks).
-
Culture Medium: A defined medium that supports this compound production, such as a nutrient-limiting medium (e.g., MSgg) to induce stationary phase responses.
-
Growth: Grow cultures aerobically at 37°C with vigorous shaking.
-
Harvesting: Collect cell pellets from both wild-type and Δpks cultures during the late exponential or early stationary phase, when pks gene expression is typically induced. Multiple time points can be taken for a time-course analysis.
RNA Extraction
High-quality, intact RNA is critical for RNA sequencing. The following is a robust method for RNA extraction from B. subtilis:
-
Cell Lysis: Rapidly pellet the bacterial cells by centrifugation at 4°C. Immediately resuspend the pellet in a lysis buffer containing guanidine (B92328) thiocyanate (B1210189) and a detergent (e.g., N-lauroylsarcosinate). Mechanical lysis using bead beating is highly recommended to efficiently break the resilient cell wall of B. subtilis.
-
RNA Purification: Perform a phenol-chloroform extraction to separate RNA from proteins and DNA. An acidic phenol (B47542) solution helps to retain DNA in the organic phase.
-
Precipitation: Precipitate the RNA from the aqueous phase using isopropanol, followed by washing the RNA pellet with 70% ethanol.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the purified RNA with RNase-free DNase I.
-
Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop), aiming for an A260/A280 ratio of ~2.0 and an A260/A230 ratio of >2.0. Verify the integrity of the RNA using a bioanalyzer, aiming for an RNA Integrity Number (RIN) of >8.0.
RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes the vast majority of total RNA, it should be depleted using a commercially available kit specific for bacterial rRNA.
-
Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina (e.g., NovaSeq or NextSeq) to generate single-end or paired-end reads.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Mapping: Align the trimmed reads to a reference B. subtilis genome (e.g., strain 168, GenBank accession AL009126.3) using a splice-aware aligner like HISAT2 or a standard aligner like Bowtie2.
-
Quantification of Gene Expression: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize the read counts and identify differentially expressed genes (DEGs) between the wild-type and Δpks strains. Key metrics include the log2 fold change and the adjusted p-value (FDR).
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs to identify biological processes and pathways that are significantly altered.
Mandatory Visualization
This compound Biosynthesis Pathway
The production of this compound is carried out by a large multi-enzyme complex encoded by the pks gene cluster. This pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.
Caption: Simplified workflow of the this compound biosynthesis pathway encoded by the pks gene cluster.
Regulatory Network of this compound Production
The expression of the pks gene cluster is under the control of several key global regulators in B. subtilis, primarily active during the transition from exponential growth to stationary phase.
Caption: Key transcriptional regulators controlling the expression of the pks gene cluster.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines the key steps for a comparative RNA-seq experiment.
Head-to-head comparison of different Bacillaene extraction methods
For researchers in drug discovery and natural product chemistry, the efficient isolation of bioactive compounds is a critical first step. Bacillaene, a potent antibiotic produced by various Bacillus species, presents a unique challenge due to its inherent instability.[1] This guide provides a head-to-head comparison of common extraction methods for this compound, offering insights into their relative performance based on available experimental data.
Method Comparison
The choice of extraction method for this compound is heavily influenced by its sensitivity to light, heat, and oxidation.[1][2] The primary goal is to achieve a balance between extraction efficiency and the preservation of the molecule's structural integrity. The most commonly employed methods include solvent-based liquid-liquid extraction and solid-phase extraction (SPE).
| Extraction Method | Principle | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) with C18 Cartridge | Adsorption of this compound onto a C18 solid phase, followed by washing and elution. | Not explicitly quantified in mg/L, but considered more consistent than solvent extraction for B. subtilis 3610.[1] | Requires further purification, typically by HPLC.[2] | More consistent and efficient for B. subtilis 3610; amenable to automation. | Initial cost of cartridges; potential for irreversible binding. |
| Solvent Extraction (Ethyl Acetate) | Partitioning of this compound from the aqueous culture supernatant into an immiscible organic solvent. | >0.8 mg/L (for B. subtilis 55422).[1] | Requires further purification (e.g., silica (B1680970) gel chromatography, HPLC).[1] | Simple, inexpensive, and widely applicable. | Reported as "inefficient and inconsistent" for B. subtilis 3610[1]; can co-extract a wide range of impurities. |
| Solvent Extraction (Dichloromethane) | Partitioning of this compound into dichloromethane (B109758). | Quantified as mAU/OD600, not directly comparable to mass/volume.[3] | Requires further purification by HPLC.[3] | Can be effective for specific strains and culture conditions. | Dichloromethane is a hazardous solvent; efficiency can be strain-dependent. |
Note on Quantitative Data: A direct, quantitative comparison of yields between these methods is challenging due to variations in the Bacillus strains, culture conditions, and quantification techniques used in different studies. The data presented should be interpreted with these limitations in mind. For instance, the >0.8 mg/L yield reported for ethyl acetate (B1210297) extraction was for the 55422 strain, while the same method was found to be inefficient for the 3610 strain.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the discussed extraction methods.
Solid-Phase Extraction (SPE) with C18 Cartridge followed by HPLC
This method is often preferred for its consistency, particularly with B. subtilis strain 3610.[1]
a. Initial Extraction using C18 Sep-Pak Cartridge:
-
Grow the Bacillus subtilis strain in a suitable medium (e.g., YEME7) for 24 hours in a darkened shaker at 37°C.[1]
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Pass the culture supernatant over a 10-g C18 Sep-Pak Cartridge.[1]
-
Wash the cartridge with water to remove polar impurities.[1]
-
Elute the this compound-containing fraction with a suitable solvent, such as 1:1 ethyl acetate:hexane or a stepwise methanol (B129727) gradient (e.g., 80% methanol).[1][2]
-
Evaporate the elution fractions to dryness using a rotary evaporator, avoiding high temperatures.[1]
-
Throughout the process, protect the samples from light.[1]
b. Preparative HPLC Purification:
-
Redissolve the dried extract from the SPE step in a suitable solvent (e.g., methanol).
-
Perform preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.[2]
-
Use a mobile phase gradient, for example, a linear gradient from 30% to 50% acetonitrile (B52724) in water with 0.1% formic acid over 50 minutes.[2]
-
To minimize oxidation, saturate the HPLC solvents with helium.[2]
-
Monitor the eluent at 363 nm, the characteristic absorbance maximum for this compound.[2]
-
Collect the fractions corresponding to the this compound peaks.
-
Store the purified fractions protected from light and heat.[2]
Solvent Extraction with Ethyl Acetate
This is a classical and straightforward method, though its efficiency can be strain-dependent.[1]
-
Grow the Bacillus subtilis strain (e.g., 55422) in a suitable rich medium for 24 hours in a darkened shaker at 37°C.[1]
-
Extract the culture with an equal volume of ethyl acetate.
-
Separate the organic phase and repeat the extraction process on the aqueous phase to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
For further purification, the residue can be fractionated by silica gel chromatography using a methanol:chloroform gradient.[1]
Solvent Extraction with Dichloromethane
This method has been used for the quantification of this compound from B. subtilis NCIB 3610.[3]
-
Grow the B. subtilis strain in CH medium at 30°C under constant agitation and in complete darkness.[3]
-
Collect 15 mL of the culture supernatant.
-
Mix the supernatant 1:1 with dichloromethane and agitate to facilitate extraction.[3]
-
Separate the organic phase and evaporate it to dryness.
-
Resuspend the residue in methanol, evaporate the methanol, and finally resuspend in a buffer suitable for HPLC analysis (e.g., 65% 20 mM sodium phosphate–35% acetonitrile).[3]
-
Analyze and quantify using HPLC with a C18 reverse-phase column, detecting at 361 nm.[3]
Visualizing the Workflow
To better illustrate the general process of this compound extraction and purification, the following workflow diagram is provided.
Caption: General workflow for the extraction and purification of this compound.
Conclusion
The extraction of the unstable antibiotic this compound requires careful consideration of the methodology to ensure both yield and integrity of the final product. While solvent extraction methods are simple and can provide good yields with certain strains, Solid-Phase Extraction using C18 cartridges appears to offer more consistent results, particularly for the widely studied B. subtilis 3610 strain.[1] In all cases, a subsequent purification step, typically preparative HPLC, is necessary to obtain pure this compound.[2] Researchers should select the most appropriate method based on their specific bacterial strain, available equipment, and the scale of the extraction, always taking precautions to protect the labile this compound from degradation.
References
- 1. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of bacterial cytological profiling to crude natural product extracts reveals the antibacterial arsenal of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluating the Cytotoxicity of Bacillaene Against Eukaryotic Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of bacillaene, a polyketide antibiotic produced by Bacillus subtilis, against eukaryotic cell lines. While this compound is known to be a potent inhibitor of prokaryotic protein synthesis, its effects on eukaryotic cells are less understood.[1][2][3] This document aims to consolidate available data, compare it with other well-established antibiotics, and provide standardized protocols for further research in this area.
Executive Summary
Current research strongly indicates that this compound exhibits a high degree of selectivity, potently inhibiting protein synthesis in prokaryotes while showing minimal impact on eukaryotic systems.[1][2] In vitro studies have demonstrated that this compound does not inhibit eukaryotic protein synthesis, suggesting a low potential for cytotoxicity in mammalian cells.[1][4] This selectivity is a desirable characteristic for an antibiotic, as it minimizes off-target effects and potential for host toxicity. Due to the limited publicly available data on the specific IC50 values of this compound against a range of eukaryotic cell lines, this guide provides a comparative framework using data from other classes of antibiotics to offer context for future experimental work.
Comparative Cytotoxicity of Antibiotics
To provide a benchmark for evaluating the potential cytotoxicity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of several common antibiotics against various human cell lines. It is important to note that the cytotoxic effects of these drugs can be mediated by different mechanisms, including interference with mitochondrial protein synthesis, which shares similarities with prokaryotic ribosomes.
| Antibiotic | Mechanism of Action (Primary Target) | Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin | DNA gyrase and topoisomerase IV (DNA synthesis) | MCF-7 (Breast Adenocarcinoma) | 417.4 ± 28.2 | [5] |
| MRC-5 (Normal Lung Fibroblast) | 210 ± 4.4 | [5] | ||
| HaCaT (Human Keratinocytes) | > 0.5 µg/mL (~1.5 µM) | [6] | ||
| Tetracycline | 30S ribosomal subunit (Protein synthesis) | MCF-7 (Breast Adenocarcinoma) | 443.4 ± 17.2 | [5] |
| MRC-5 (Normal Lung Fibroblast) | 382.1 ± 31.0 | [5] | ||
| Doxorubicin | Topoisomerase II (DNA synthesis) | MCF-7 (Breast Adenocarcinoma) | 81.0 | [5] |
| HaCaT (Human Keratinocytes) | 1.57 µg/mL (~2.7 µM) at 24h | [6] |
Note: The provided IC50 values are for comparative purposes and can vary based on experimental conditions such as cell density, incubation time, and assay method.
Experimental Protocols
A standardized method for assessing cytotoxicity is crucial for reproducible and comparable results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for evaluating the cytotoxicity of antibiotics.[7][8][9]
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Eukaryotic cell line of interest (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and comparator compounds
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator antibiotics in complete medium. A typical starting concentration for a new compound could be 1 mM, with subsequent serial dilutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same solvent concentration used for the test compounds) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. Alternatively, the plate can be left on a shaker for a few hours or overnight in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the evaluation of this compound's cytotoxicity.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of prokaryotic protein synthesis. It is believed to target the bacterial ribosome, thereby halting the translation of messenger RNA into proteins. The high specificity for prokaryotic ribosomes is the likely reason for its low cytotoxicity in eukaryotic cells. Eukaryotic ribosomes (80S) are structurally distinct from prokaryotic ribosomes (70S), which provides a basis for this selective toxicity.
To date, there is no significant evidence to suggest that this compound interacts with or modulates specific signaling pathways within eukaryotic cells at concentrations typically used for its antibacterial activity. Any potential off-target effects at very high concentrations would require further investigation. A logical workflow for investigating such potential effects is outlined below.
Caption: A proposed workflow for investigating potential off-target effects of this compound on eukaryotic signaling pathways.
Conclusion
The available evidence strongly suggests that this compound is a highly selective antibiotic with low intrinsic cytotoxicity towards eukaryotic cells. Its primary mode of action, the inhibition of prokaryotic protein synthesis, provides a clear rationale for this selectivity. For researchers and drug development professionals, this compound represents a promising candidate for further development due to its favorable preliminary safety profile. Future research should focus on generating comprehensive cytotoxicity data across a diverse panel of human cell lines to definitively establish its therapeutic window. The protocols and comparative data provided in this guide offer a foundational framework for these essential next steps.
References
- 1. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity. | Semantic Scholar [semanticscholar.org]
- 3. The identification of this compound, the product of the PksX megacomplex in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Benchmarking Bacillaene's biofilm inhibition against known inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing battle against bacterial resistance, the targeting of biofilms represents a critical frontier. A comprehensive analysis has been conducted to benchmark the biofilm inhibition capabilities of bacillaene, a secondary metabolite from Bacillus subtilis, against established biofilm inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their efficacy, mechanisms of action, and the experimental protocols for their evaluation.
Quantitative Comparison of Biofilm Inhibitors
The inhibitory effects of this compound and other known anti-biofilm agents are quantified using metrics such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the half-maximal inhibitory concentration (IC50). While direct head-to-head comparative studies involving this compound against a wide array of inhibitors are limited, this guide synthesizes available data to provide a comparative perspective.
| Inhibitor | Target Organism | MBIC (µg/mL) | IC50 (µg/mL) | Notes |
| This compound | Campylobacter jejuni | Not Reported | Not Reported | Significantly contributes to the inhibitory effect of B. subtilis on biofilm formation[1]. |
| Furanone C-30 | Pseudomonas aeruginosa | 128-256 | Not Reported | Achieved 92-100% biofilm inhibition at these concentrations[2][3]. |
| Tobramycin | Pseudomonas aeruginosa | >512 | Not Reported | Often used in combination therapies to enhance biofilm eradication[4][5]. |
| Ciprofloxacin | Pseudomonas aeruginosa | 40 | Not Reported | More than 100-fold higher than its MIC for planktonic cells[6]. |
| Ciprofloxacin | Escherichia coli | 0.04 | Not Reported | Significantly reduces biofilm-related bacterial load at concentrations above the MIC[7]. |
| Various D-amino acids | Staphylococcus aureus, Pseudomonas aeruginosa | Not Reported | Varies (µM to mM range) | Can inhibit and disassemble biofilms[8]. |
| Peptides (e.g., LL-37, CAMA) | Pseudomonas aeruginosa | 640->640 | Not Reported | Can inhibit bacterial attachment and biofilm formation[5]. |
Note: The efficacy of biofilm inhibitors can be influenced by experimental conditions such as the bacterial strain, growth medium, and incubation time. The data presented is for comparative purposes, and direct comparisons should be made with caution due to variations in experimental methodologies across different studies. Standardized assays are crucial for accurate benchmarking[9].
Mechanisms of Biofilm Inhibition
This compound and other inhibitors employ diverse strategies to disrupt biofilm formation and integrity.
-
This compound : Produced by Bacillus subtilis, this compound has been shown to play a significant role in inhibiting the biofilm formation of Campylobacter jejuni[1]. While its precise mechanism against a broad spectrum of bacteria is still under investigation, its anti-biofilm activity is a key component of the probiotic effect of B. subtilis.
-
Quorum Sensing (QS) Inhibition : Many biofilm inhibitors, including furanones, function by interfering with bacterial cell-to-cell communication, known as quorum sensing. In Pseudomonas aeruginosa, this involves the disruption of signaling pathways like the las and rhl systems, which regulate the production of virulence factors and biofilm matrix components[10][11][12][13].
-
Inhibition of Adhesion and Matrix Production : Some compounds prevent the initial attachment of bacteria to surfaces or interfere with the synthesis of the extracellular polymeric substance (EPS) that forms the biofilm matrix.
-
Disruption of Mature Biofilms : Certain agents can actively break down the structure of established biofilms, often by targeting key matrix components or inducing dispersal of the embedded bacteria.
Signaling Pathways in Biofilm Formation
The formation of bacterial biofilms is a complex process regulated by intricate signaling networks. Understanding these pathways is crucial for developing targeted anti-biofilm strategies.
Pseudomonas aeruginosa Quorum Sensing
P. aeruginosa utilizes a hierarchical quorum-sensing system to coordinate biofilm development. The las system acts as a master regulator, activating the rhl system. These systems control the expression of genes responsible for virulence factors and biofilm maturation.
Staphylococcus aureus Agr System
The accessory gene regulator (agr) system is the primary quorum-sensing pathway in Staphylococcus aureus. It controls the expression of virulence factors and is involved in the regulation of biofilm formation, often promoting dispersal from mature biofilms.
Experimental Protocols
Standardized methods are essential for the reliable evaluation and comparison of anti-biofilm agents. The crystal violet (CV) assay is a widely used technique for quantifying biofilm biomass.
Crystal Violet Biofilm Inhibition Assay Workflow
This assay measures the total biomass of a biofilm by staining it with crystal violet.
Detailed Protocol:
-
Preparation : Prepare serial dilutions of the test inhibitor in a 96-well microtiter plate. Add the bacterial suspension to each well. Include positive (bacteria without inhibitor) and negative (broth only) controls.
-
Incubation : Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
Washing : Carefully remove the planktonic bacteria and wash the wells with a buffer solution, such as phosphate-buffered saline (PBS), to remove non-adherent cells.
-
Staining : Add a crystal violet solution (e.g., 0.1%) to each well and incubate at room temperature.
-
Washing : Remove the crystal violet solution and wash the wells to remove any unbound stain.
-
Solubilization : Add a solvent, such as 95% ethanol or 30% acetic acid, to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification : Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the biofilm biomass.
The development of novel anti-biofilm agents is paramount in addressing the challenge of antibiotic resistance. This guide provides a framework for comparing the efficacy of this compound and other inhibitors, emphasizing the need for standardized experimental approaches to ensure data comparability and accelerate the discovery of effective anti-biofilm therapeutics.
References
- 1. This compound Mediates the Inhibitory Effect of Bacillus subtilis on Campylobacter jejuni Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and destruction of Pseudomonas aeruginosa biofilms by antibiotics and antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifyber.com [ifyber.com]
- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bacillaene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Bacillaene
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
| Operation | Recommended Personal Protective Equipment (PPE) | Additional Recommendations |
| Handling Solid this compound | Disposable Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Work in a chemical fume hood to prevent inhalation of fine particles. |
| Preparing & Handling Solutions | Disposable Nitrile Gloves, Lab Coat, Safety Goggles | Work in a well-ventilated area or a chemical fume hood. |
| Cleaning Spills | Chemical-resistant Gloves (e.g., nitrile), Lab Coat or Apron, Safety Goggles | Use appropriate absorbent materials. |
This table summarizes PPE recommendations based on general laboratory safety protocols for similar compounds.[2]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical to prevent environmental contamination. The following procedure outlines a general approach for small quantities of this compound waste generated from experimental protocols.
-
Decontamination (if applicable): If the this compound waste is mixed with biohazardous materials, such as bacterial cultures, it must first be decontaminated.[3] Autoclaving is a common and effective method for deactivating microorganisms.[3][4] Place contaminated materials in autoclavable bags before sterilization.[4]
-
Collection: Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and any absorbent materials used for spills, in a designated and clearly labeled waste container.[2][3]
-
Waste Characterization and Segregation: Although this compound itself is not classified as a hazardous substance, it is prudent to treat it as chemical waste, particularly when dissolved in solvents or mixed with other reagents.[3] Segregate waste based on its nature.
| Waste Type | Recommended Disposal Container |
| Solid this compound | Labeled, sealed chemical waste container.[2] |
| This compound Solutions | Labeled, sealed chemical waste container.[2] |
| Contaminated Labware (pipette tips, tubes) | Designated biohazard or chemical waste container.[2] |
| Contaminated PPE (gloves, lab coats) | Appropriate laboratory waste stream (biohazard or chemical).[2] |
-
Labeling: The waste container must be clearly labeled with its contents, including the name "this compound" and any other chemicals present.[3]
-
Storage: Store the sealed chemical waste container in a designated, secure area away from incompatible materials, heat, and direct sunlight pending collection.[3]
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department and their approved waste management vendor.[3] Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your local regulations and institutional policies.[3][5][6]
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory practices for handling biochemicals and biological waste. For instance, in siderophore detection assays using Chrome Azurol S (CAS) agar, any waste containing the CAS reagent should be disposed of as chemical waste.[3] Similarly, protocols for the extraction of catecholate siderophores may utilize solvents like ethyl acetate, and the resulting waste should be handled and disposed of as chemical waste according to institutional guidelines.[3]
For waste containing microorganisms, sterilization is a critical step. Autoclaving at 121°C (15 psi) for at least 15-30 minutes is a standard and effective method for sterilizing biohazardous waste.[4][7] Chemical sterilization using a 10% bleach solution with a 24-hour contact time is another option for liquid waste.[7]
This compound Disposal Workflow
The following diagram illustrates the general decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for this compound waste disposal.
References
Essential Safety and Handling Protocols for Bacillaene
I. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required. However, the following table summarizes the recommended PPE for handling Bacillaene, categorized by Biosafety Level (BSL) context, drawing from guidelines for handling Bacillus species and general chemical safety protocols.[4][5][6]
| Biosafety Level | Recommended PPE | Purpose |
| BSL-1 | - Lab coat or gown- Disposable nitrile gloves- Safety glasses | Prevents contamination of personal clothing and protects hands and eyes from minor splashes.[4][5][7] |
| BSL-2 | - All BSL-1 PPE- Face shield or goggles (if splash hazard exists)- Sleeve covers (optional)- Shoe covers (optional) | Provides enhanced protection for the face, arms, and shoes from splashes or aerosols when procedures with higher risk are performed.[4][7] |
| Handling Pure/Concentrated Compound | - All BSL-2 PPE- Chemical-resistant gloves (e.g., nitrile)- Enclosure in a fume hood or biological safety cabinet (BSC) | Minimizes inhalation exposure and skin contact with the pure, potentially more hazardous form of the compound. |
Note: Always change gloves when they become contaminated and wash hands thoroughly after handling the material and before leaving the laboratory.[5][7] Lab coats should not be worn in common areas.[4]
II. This compound Properties
Understanding the basic properties of this compound is essential for safe handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₈N₂O₆ | [1] |
| Molecular Weight | 580.8 g/mol | [1] |
| Appearance | Not specified, but is a polyene antibiotic. | [2] |
| Stability | Notoriously unstable, sensitive to light, oxygen, and normal temperatures.[3][8] | [3][8] |
III. Experimental Protocols: Safe Handling and Disposal
A. General Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area, typically a biological safety cabinet or fume hood, is clean and decontaminated.[6] All necessary PPE should be donned correctly.
-
Aliquoting and Weighing: Whenever possible, handle solid this compound in a powder containment hood or a Class II BSC to minimize aerosol generation.[6] Use appropriate tools for transfer, and handle solutions with care to avoid splashes.
-
Spill Management:
-
Small Spills: For small liquid spills, absorb the material with an appropriate absorbent pad. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe with the absorbent pad.
-
Large Spills: Evacuate the area and inform the laboratory supervisor. Follow established institutional procedures for large chemical spills.
-
Decontamination: Decontaminate the spill area with an appropriate disinfectant, such as a fresh 10% bleach solution, followed by a water rinse.
-
B. Disposal Plan:
All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, should be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect in a designated, labeled biohazard or chemical waste container.
-
Liquid Waste: Collect in a labeled, sealed container for chemical waste disposal. Do not pour down the drain.
IV. Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C34H48N2O6 | CID 25144999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of procaryotic protein synthesis produced by Bacillus subtilis: production, taxonomy, isolation, physico-chemical characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. addgene.org [addgene.org]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
